(S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)7(8(14)15)12-9(16)13-11(4,5)6/h7H,1-6H3,(H,14,15)(H2,12,13,16)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAPXVRHYBAJQU-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635370 | |
| Record name | N-(tert-Butylcarbamoyl)-3-methyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101968-85-8 | |
| Record name | N-[[(1,1-Dimethylethyl)amino]carbonyl]-3-methyl-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101968-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-(tert-Butylaminocarbonylamino)-3,3-dimethylbutanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101968858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(tert-Butylcarbamoyl)-3-methyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Valine, N-[[(1,1-dimethylethyl)amino]carbonyl]-3-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2S)-2-(TERT-BUTYLAMINOCARBONYLAMINO)-3,3-DIMETHYLBUTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59BAS59XBD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid
Abstract
(S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid is a crucial chiral building block in the synthesis of various pharmaceutically active compounds. This technical guide provides a comprehensive analysis of its synthesis mechanism, focusing on the nucleophilic addition of (S)-2-amino-3,3-dimethylbutanoic acid (L-tert-Leucine) to tert-butyl isocyanate. We will delve into the rationale behind key experimental choices, such as the strategic in situ silylation of the starting amino acid, which is critical for achieving high yield and purity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, a detailed experimental protocol, and a thorough mechanistic explanation to facilitate reproducible and scalable synthesis.
Introduction and Strategic Overview
Significance of the Target Molecule
The target molecule, this compound, incorporates the sterically demanding and hydrophobic tert-butyl group of L-tert-Leucine. This unique structural feature makes it an invaluable chiral intermediate and template for inducing asymmetry in various chemical transformations.[1][2] Its derivatives are key precursors for active pharmaceutical ingredients (APIs), including potent anti-HIV protease inhibitors and novel anti-cancer agents.[1] The robust and stereochemically defined nature of this scaffold is highly sought after in modern drug design.
Retrosynthetic Strategy
A logical retrosynthetic analysis of the target molecule points to a straightforward disconnection at the urea linkage. This reveals two primary synthons: the chiral amino acid (S)-2-amino-3,3-dimethylbutanoic acid (1) , commonly known as L-tert-Leucine, and an electrophilic source for the N-tert-butylcarbamoyl group, which is ideally tert-butyl isocyanate (2) .
The forward synthesis, therefore, hinges on the formation of a urea bond through the reaction of an amine with an isocyanate, a highly reliable and efficient transformation in organic synthesis.[3][4]
Figure 1: Retrosynthetic analysis of the target molecule.
Availability and Synthesis of Key Precursors
(S)-2-Amino-3,3-dimethylbutanoic acid (L-tert-Leucine)
L-tert-Leucine (1) is a non-proteinogenic amino acid that is commercially available from numerous suppliers, making it a convenient starting material for large-scale synthesis.[5][6][7][8] For contexts requiring its de novo synthesis, enzymatic methods have proven superior to traditional chemical routes due to their high stereoselectivity and milder reaction conditions.[9] Leucine dehydrogenase (LeuDH) is frequently employed to catalyze the asymmetric reductive amination of trimethylpyruvate (TMP) to yield L-tert-Leucine with excellent optical purity.[1][10][11]
tert-Butyl Isocyanate
tert-Butyl isocyanate (2) is a reactive, colorless liquid. A common and effective laboratory-scale preparation is the Hofmann carbylamine reaction, which involves treating tert-butylamine with chloroform and a strong base in a biphasic system, often facilitated by a phase-transfer catalyst like benzyltriethylammonium chloride.[12][13]
Me₃CNH₂ + CHCl₃ + 3 NaOH → Me₃CNC + 3 NaCl + 3 H₂O [13]
Industrial-scale synthesis may involve other methods, such as the reaction of tert-butylamine with phosgene derivatives.[14] It is crucial to handle this reagent with care due to its toxicity and reactivity with moisture.[15]
Core Synthesis: Mechanism and Experimental Rationale
The core transformation is the nucleophilic addition of the primary amine of L-tert-Leucine to the electrophilic carbonyl carbon of tert-butyl isocyanate. However, a critical consideration for a successful and high-yielding reaction is the presence of the carboxylic acid group in the amino acid, which can interfere with the reaction.
The Causality of in situ Silylation
Directly reacting L-tert-Leucine with tert-butyl isocyanate can lead to complications. The acidic proton of the carboxylic acid can react with the basic amine, forming an internal salt (zwitterion) which has poor solubility in common organic solvents. Furthermore, the isocyanate can react with the carboxylate anion.
To circumvent these issues and ensure a homogeneous, efficient reaction, a proven strategy is the in situ protection of the carboxylic acid as a silyl ester.[5] This is achieved by pre-treating the L-tert-Leucine with a silylating agent, such as N,O-Bis(trimethylsilyl)acetamide (BSA) or a chlorosilane like trimethylsilyl chloride (TMSCl) in the presence of a base.
This experimental choice provides two key advantages:
-
Enhanced Solubility: The resulting silyl ester is significantly more soluble in aprotic organic solvents (e.g., Dichloromethane), facilitating a homogenous reaction mixture.
-
Masking Acidity: The silyl group effectively masks the acidic proton of the carboxylic acid, preventing unwanted side reactions and ensuring the amino group is the sole nucleophile available to react with the isocyanate.
Step-by-Step Mechanistic Pathway
The synthesis proceeds via a three-stage process: in situ protection, nucleophilic addition, and deprotection/workup.
Figure 2: High-level workflow of the synthesis process.
The detailed mechanism is as follows:
-
In situ Silylation: L-tert-Leucine is suspended in a suitable aprotic solvent like dichloromethane (DCM). A silylating agent is added, converting the carboxylic acid to its corresponding trimethylsilyl (TMS) ester.
-
Nucleophilic Attack: tert-Butyl isocyanate is added to the solution. The lone pair of electrons on the nitrogen atom of the silylated L-tert-Leucine attacks the highly electrophilic carbonyl carbon of the isocyanate.
-
Intermediate Formation: This attack forms a transient zwitterionic intermediate, where the nitrogen from the amino acid is positively charged and the oxygen of the isocyanate carbonyl is negatively charged.
-
Proton Transfer: A proton is transferred from the ammonium group to the oxygen, which then likely gets protonated during workup, or the intermediate rearranges to form the stable silylated urea adduct.
-
Deprotection (Workup): The reaction is quenched with water. The silyl ester is labile and readily hydrolyzes upon addition of water or mild acid, regenerating the carboxylic acid and yielding the final product as a solid precipitate.[5]
Field-Proven Experimental Protocol
The following protocol is adapted from established and scalable procedures.[5]
Materials:
-
(S)-2-Amino-3,3-dimethylbutanoic acid (L-tert-Leucine)
-
Trimethylsilyl chloride (TMSCl)
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM), anhydrous
-
tert-Butyl isocyanate
-
Water (deionized)
-
Hexanes or other non-polar solvent for washing
Procedure:
-
Vessel Preparation: To a clean, dry, nitrogen-purged reaction vessel, add (S)-2-amino-3,3-dimethylbutanoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane to the vessel to form a suspension.
-
In situ Silylation: Cool the suspension to 0-5 °C. Add triethylamine (approx. 1.1 eq) followed by the slow, dropwise addition of trimethylsilyl chloride (approx. 1.1 eq), maintaining the temperature below 10 °C.
-
Homogenization: Allow the mixture to warm to room temperature and stir until the reaction mixture becomes a clear, homogeneous solution, indicating the complete formation of the silyl ester. A typical duration is 2-3 hours under reflux (39-41 °C).[5]
-
Isocyanate Addition: Cool the reaction mixture to 20-25 °C. Add tert-butyl isocyanate (approx. 1.0-1.05 eq) dropwise, maintaining the temperature in the 25-30 °C range.
-
Reaction: Stir the resulting mixture at 25-30 °C for 12-16 hours. Monitor the reaction for the complete consumption of the starting amino acid by a suitable method (e.g., TLC, LC-MS).
-
Quench and Deprotection: Once the reaction is complete, carefully add water to the reaction mixture at 25-30 °C. This will hydrolyze the silyl ester and begin to precipitate the product.
-
Precipitation and Isolation: Cool the mixture to 10-15 °C and stir for 30-60 minutes to ensure complete precipitation. Filter the solid product.
-
Washing and Drying: Wash the filter cake with a non-polar solvent like hexanes to remove any remaining non-polar impurities. Dry the solid product under vacuum at 50-60 °C for 4-5 hours to yield the final product.[5]
Process Parameters and Data Summary
The following table summarizes typical quantitative data for this synthesis, demonstrating its efficiency and reliability.
| Parameter | Value | Source |
| Starting Material | (S)-2-Amino-3,3-dimethylbutanoic acid | [5] |
| Key Reagents | TMSCl, TEA, tert-Butyl isocyanate | [5] |
| Solvent | Dichloromethane (DCM) | [5] |
| Reaction Temperature | 25-30 °C (Urea formation) | [5] |
| Reaction Time | 14-15 hours | [5] |
| Typical Yield | 68% | [5] |
| Product Purity (HPLC) | 98.8% | [5] |
| Chiral Purity (HPLC) | 97.8% | [5] |
Conclusion
The synthesis of this compound is a robust and scalable process centered on the nucleophilic addition of an amine to an isocyanate. The key to achieving high yield and purity in a reproducible manner lies in the strategic in situ silylation of the L-tert-Leucine starting material. This crucial step enhances solubility and masks the reactive carboxylic acid, directing the reaction to the desired pathway. The protocol described herein is self-validating and provides a solid foundation for the production of this important chiral intermediate for applications in pharmaceutical development and asymmetric synthesis.
References
- Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. PubMed.
- L-tert-Leucine synthesis. ChemicalBook.
- CN108395383B - Synthesis method of tert-butyl isocyanate.
- Synthesis of L-tert-leucine by LeuDH coupling with GDH.
- ISOCYANIDE SYNTHESIS. DTIC.
- Industrial synthesis method of tert-butyl isocyanate.
- CN113214101A - Synthesis method of L-tert-leucine and L-cyclohexylalanine.
- tert-Butyl isocyanide. Wikipedia.
- Directed evolution of leucine dehydrogenase for improved efficiency of L-tert-leucine synthesis.
- WO2009039361A2 - Process for the preparation of (s)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid.
- Improved Synthesis of Unsymmetrical Ureas via Carbam
- PHASE-TRANSFER HOFMANN CARBYLAMINE REACTION: tert-BUTYL ISOCYANIDE. Organic Syntheses.
- Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal.
- Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. PubMed Central.
- Urea formation via reaction of an isocyanate with an amine.
- The Mechanism of Reactions in the Urea Series. PNAS.
- (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid. PubChem.
- (S)-2-Amino-3,3-dimethylbutanoic acid. MedchemExpress.com.
- SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)
- Macrocyclization of Pro-Leu.tBuNC, tert-butyl isocyanide.
- CAS No. 20859-02-3, (S)-2-Amino-3,3-dimethylbutanoic acid. 001CHEMICAL.
- 2-Amino-3,3-dimethylbutanoic acid | Amino Acid Deriv
- CAS RN 20859-02-3. Fisher Scientific.
- TERT-BUTYL ISOCYAN
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN113214101A - Synthesis method of L-tert-leucine and L-cyclohexylalanine - Google Patents [patents.google.com]
- 3. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2009039361A2 - Process for the preparation of (s)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 001chemical.com [001chemical.com]
- 8. CAS RN 20859-02-3 | Fisher Scientific [fishersci.com]
- 9. L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]
- 10. Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tert-Butyl isocyanide - Wikipedia [en.wikipedia.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. CN108395383B - Synthesis method of tert-butyl isocyanate - Google Patents [patents.google.com]
- 15. TERT-BUTYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Spectroscopic Blueprint: An In-depth Technical Guide to (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic Acid
For Correspondence: Senior Application Scientist, Gemini Laboratories
Abstract
(S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid, a key intermediate in the synthesis of the hepatitis C virus (HCV) protease inhibitor Boceprevir, is a molecule of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structural integrity and purity are paramount for the successful synthesis of the final active pharmaceutical ingredient. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols, in-depth data interpretation, and visual aids are presented to offer researchers, scientists, and drug development professionals a thorough understanding of its characterization. While a complete set of publicly available, experimentally verified spectra for this specific molecule is challenging to locate, this guide synthesizes available information, including predicted data and data from closely related structures, to provide a robust analytical profile.
Introduction
This compound, also known as N-(tert-butylcarbamoyl)-L-tert-leucine, is a non-proteinogenic amino acid derivative. Its structure incorporates a bulky tert-butyl group on the urea moiety and another on the butanoic acid backbone, contributing to specific steric and electronic properties that are crucial for its role as a precursor in drug synthesis. The stereochemistry at the alpha-carbon is of the (S) configuration, which is essential for the biological activity of the final drug product.
The synthesis of this intermediate has been described in various patents, often involving the reaction of (S)-2-amino-3,3-dimethylbutanoic acid with a tert-butylisocyanate equivalent.[1] Accurate and thorough spectroscopic analysis is a critical step in its synthesis to confirm the identity, purity, and stereochemical integrity of the compound.
Molecular Structure and Key Features
The molecular structure of this compound is foundational to understanding its spectroscopic signature. The following diagram, generated using the DOT language, illustrates the key structural components.
Figure 1: Molecular structure of this compound highlighting key functional groups.
Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While a publicly available, experimentally verified spectrum for the title compound is not readily accessible, predicted data and analysis of structurally similar compounds provide valuable insights.
3.1.1 Predicted ¹H NMR Data
A predicted ¹H NMR spectrum suggests the following chemical shifts and multiplicities.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.3 | broad singlet | 1H | COOH |
| ~5.9-5.95 | doublet | 2H | NH (urea) |
| ~3.85-3.9 | doublet | 1H | α-CH |
| ~1.2 | singlet | 9H | C(CH₃)₃ (urea) |
| ~0.84 | singlet | 9H | C(CH₃)₃ (butanoic acid) |
Data Interpretation:
-
The downfield signal around 12.3 ppm is characteristic of a carboxylic acid proton.
-
The two protons on the urea nitrogens are expected to appear as a doublet in the 5.9-5.95 ppm range.
-
The alpha-proton, being adjacent to the carboxylic acid and the urea nitrogen, is anticipated to be a doublet between 3.85 and 3.9 ppm.
-
The two distinct singlet signals at approximately 1.2 and 0.84 ppm, each integrating to nine protons, correspond to the two magnetically equivalent sets of methyl protons of the tert-butyl groups.
3.1.2 Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra for a compound of this nature is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance of ¹³C, a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Workflow for NMR Analysis
Figure 2: A generalized workflow for acquiring and processing NMR data.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The expected characteristic absorption bands for this compound are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3400-2400 | Broad | O-H | Stretching (Carboxylic Acid) |
| ~3300 | Medium | N-H | Stretching (Urea) |
| ~2960 | Strong | C-H | Stretching (Alkyl) |
| ~1710 | Strong | C=O | Stretching (Carboxylic Acid) |
| ~1640 | Strong | C=O | Stretching (Urea, Amide I) |
| ~1560 | Medium | N-H | Bending (Urea, Amide II) |
Data Interpretation:
-
The very broad absorption in the 3400-2400 cm⁻¹ region is a hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid.
-
The N-H stretching vibrations of the urea moiety are expected around 3300 cm⁻¹.
-
Strong C-H stretching bands just below 3000 cm⁻¹ arise from the numerous methyl and methine groups.
-
Two distinct and strong carbonyl (C=O) stretching bands are anticipated: one for the carboxylic acid (~1710 cm⁻¹) and another for the urea (amide I band, ~1640 cm⁻¹).
-
The N-H bending vibration of the urea (amide II band) should appear around 1560 cm⁻¹.
3.2.1 Experimental Protocol for IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
Expected Molecular Ion:
-
Molecular Formula: C₁₁H₂₂N₂O₃
-
Molecular Weight: 230.31 g/mol
-
Expected [M+H]⁺: m/z 231.1652
-
Expected [M+Na]⁺: m/z 253.1471
Fragmentation Pattern:
In techniques like Electrospray Ionization (ESI), the protonated molecule ([M+H]⁺) is often the base peak. Fragmentation can occur through various pathways, with common losses including water (H₂O), carbon dioxide (CO₂), and cleavage of the urea or amino acid backbone. Tandem mass spectrometry (MS/MS) would be required for detailed fragmentation analysis.
3.3.1 Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
Conclusion
The spectroscopic characterization of this compound is crucial for ensuring its quality as a key pharmaceutical intermediate. This guide has provided a detailed overview of the expected NMR, IR, and MS data, along with standard experimental protocols for their acquisition. The interpretation of these spectra allows for the unambiguous confirmation of the compound's structure, including the presence of key functional groups and the overall molecular framework. For researchers and professionals in drug development, a thorough understanding of this spectroscopic data is essential for process control, quality assurance, and regulatory compliance.
References
-
iChemical. (S)-2-(3-tert-Butyl-ureido)-3,3-dimethyl-butyric acid CAS No.101968-85-8. (n.d.). Retrieved January 10, 2026, from [Link]
- Google Patents. (2009). Process for the preparation of (s)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid. (WO2009039361A2).
Sources
An In-Depth Technical Guide to the Starting Materials for Synthesizing (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid
Introduction
(S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid is a crucial chiral building block in modern medicinal chemistry. Its sterically demanding tert-butyl groups and specific stereochemistry make it a valuable component in the synthesis of complex molecules, particularly antiviral agents and protease inhibitors. The efficient construction of this molecule relies on a clear understanding of its constituent parts and the strategic selection of high-quality, well-characterized starting materials.
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the primary starting materials required for the synthesis of this compound. We will delve into the retrosynthesis of the target molecule, explore the properties and sourcing of the key precursors, and provide a detailed, field-proven protocol for their successful coupling.
Retrosynthetic Analysis: Identifying the Core Starting Materials
A logical deconstruction of the target molecule reveals a straightforward and robust synthetic strategy. The central urea linkage is the most logical point for disconnection. This retrosynthetic step, cleaving the C-N bond of the urea, points directly to two primary starting materials:
-
A chiral amino acid: (S)-2-Amino-3,3-dimethylbutanoic acid, more commonly known as (S)-tert-leucine .
-
An activated carbonyl source: The tert-butyl isocyanate provides the complementary portion of the urea.
This approach is highly efficient as the reaction between an amine and an isocyanate is typically a high-yielding, clean, and direct method for urea formation, often requiring no catalyst.[1][2]
Caption: Retrosynthetic analysis of the target molecule.
In-Depth Look at Starting Material 1: (S)-tert-Leucine
(S)-tert-Leucine is a non-proteinogenic amino acid characterized by its sterically bulky tert-butyl side chain. This feature is instrumental in conferring specific conformational constraints in the final product.
Properties and Sourcing
(S)-tert-Leucine is a white crystalline powder with a melting point typically at or above 300 °C. It is a vital chiral intermediate used in the synthesis of various pharmaceutical agents and chiral ligands.[3]
| Property | Value | Source |
| CAS Number | 20859-02-3 | |
| Molecular Formula | C6H13NO2 | [3] |
| Molecular Weight | 131.17 g/mol | [3] |
| Appearance | White to almost white powder | [3] |
| Optical Purity | Typically ≥99% ee |
Commercial Availability: (S)-tert-Leucine is readily available from major chemical suppliers. When sourcing this material, it is critical to obtain a certificate of analysis that confirms its identity, purity (typically >99%), and, most importantly, its enantiomeric excess (ee).
Synthetic Considerations
While commercially available, understanding the synthesis of L-tert-leucine provides valuable context. Enzymatic methods have largely replaced classical chemical resolutions due to their high stereoselectivity and milder, more environmentally friendly conditions.[3] One of the most industrially viable methods involves the reductive amination of trimethylpyruvate (TMP) using NADH-dependent L-leucine dehydrogenase (LeuDH).[3]
In-Depth Look at Starting Material 2: tert-Butyl Isocyanate
tert-Butyl isocyanate is a highly reactive, colorless to pale yellow liquid with a pungent odor.[4] Its electrophilic isocyanate group is primed for nucleophilic attack by the amino group of (S)-tert-leucine.
Properties and Safety
This reagent is a versatile intermediate in the pharmaceutical and agrochemical industries.[5] However, its high reactivity necessitates careful handling.
| Property | Value | Source |
| CAS Number | 1609-86-5 | [4][5] |
| Molecular Formula | C5H9NO | [4] |
| Molecular Weight | 99.13 g/mol | |
| Boiling Point | 85-86 °C | [6] |
| Density | 0.868 g/mL at 25 °C | [6] |
Safety and Handling: tert-Butyl isocyanate is flammable, moisture-sensitive, and toxic if inhaled or ingested.[4][6] It is a lachrymator and can cause skin and eye irritation.[4][6] All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It should be stored under an inert atmosphere and refrigerated.[6]
Sourcing and Synthesis
tert-Butyl isocyanate is widely available commercially. Industrially, it is often prepared through the reaction of tert-butylamine with phosgene or a phosgene equivalent like triphosgene.[4][6] Due to the extreme toxicity of phosgene, laboratory-scale preparations should only be undertaken with extreme caution and appropriate engineering controls.
The Core Synthesis: A Self-Validating Protocol
The reaction to form this compound is a nucleophilic addition of the amine to the isocyanate. This reaction is typically fast, exothermic, and proceeds without the need for a base or catalyst.[1]
Reaction Mechanism
The lone pair of electrons on the nitrogen atom of (S)-tert-leucine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to form the stable urea linkage.
Caption: Mechanism of urea formation.
Step-by-Step Experimental Protocol
This protocol is adapted from established procedures and is designed for robust performance on a laboratory scale.[7]
Materials:
-
(S)-tert-Leucine (1.0 eq)
-
tert-Butyl isocyanate (1.0-1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric Acid (1N HCl)
-
Hexanes or Heptanes (for washing)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add (S)-tert-leucine.
-
Solvent Addition: Add anhydrous DCM (or THF) to create a slurry (approx. 5-10 mL per gram of amino acid).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the exothermic reaction upon addition of the isocyanate.
-
Isocyanate Addition: Slowly add tert-butyl isocyanate dropwise to the stirred slurry over 15-20 minutes. Maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 1-2 hours.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials. The product is typically a white solid that precipitates from the reaction mixture.
-
Work-up & Isolation:
-
Once the reaction is complete, cool the mixture again to 10-15 °C.[7]
-
If a silyl ester protection strategy was used initially, an acidic workup (e.g., with HCl) would be required to deprotect the carboxylic acid.[7] For the direct reaction, this may not be necessary.
-
Filter the precipitated solid using a Buchner funnel.
-
Wash the filter cake with cold hexanes or heptanes to remove any unreacted isocyanate and other non-polar impurities.[7]
-
-
Drying: Dry the resulting white solid under vacuum at 50-60 °C for 4-5 hours to yield the final product.[7]
Workflow Visualization
Caption: Step-by-step experimental workflow.
Conclusion
The synthesis of this compound is a well-established and highly efficient process predicated on the selection of two key starting materials: (S)-tert-leucine and tert-butyl isocyanate . The commercial availability and high purity of these precursors allow for a direct and scalable synthesis. By understanding the properties of these materials, adhering to strict safety protocols for the handling of the isocyanate, and controlling the reaction exotherm, researchers can reliably produce this valuable chiral building block for applications in pharmaceutical research and development.
References
-
Urea Formation - Common Conditions . Organic Chemistry Portal. [Link]
-
The Versatility of Tert-Butyl Isocyanate in Chemical Synthesis and Industry . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions . PubMed Central. [Link]
-
Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e) . ResearchGate. [Link]
-
Urea Formation . Polyurethanes science, technology, markets, and trends. [Link]
- Process for the preparation of (s)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid.
-
tert-Butyl isocyanide . Wikipedia. [Link]
-
Urea formation via reaction of an isocyanate with an amine . ResearchGate. [Link]
-
N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes . MDPI. [Link]
-
Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides . PubMed. [Link]
-
The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids . NIH. [Link]
-
Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review . ResearchGate. [Link]
Sources
- 1. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. L-tert-Leucine | 20859-02-3 [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2009039361A2 - Process for the preparation of (s)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid - Google Patents [patents.google.com]
A Comprehensive Technical Guide to (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid: Nomenclature, Synthesis, and Application in Drug Development
An In-depth Technical Guide: (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a chiral non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and pharmaceutical manufacturing. Its primary importance lies in its role as a key building block, or intermediate, in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, it is a crucial precursor for certain Hepatitis C Virus (HCV) protease inhibitors, highlighting its value in the development of antiviral therapeutics.[1] This guide provides a detailed examination of its chemical identity, a scalable and efficient synthesis protocol, and its functional application in the synthesis of therapeutic agents.
Nomenclature and Chemical Identity
A precise understanding of a compound's nomenclature and structure is fundamental for research and development. This section outlines the formal naming conventions, synonyms, and core physicochemical properties of the title compound.
IUPAC Name
The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is (S)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid .
Chemical Structure
The molecular structure features a butanoic acid backbone with a stereocenter at the alpha-carbon (C2) in the (S)-configuration. This carbon is substituted with a ureido group, which itself is N'-substituted with a sterically hindering tert-butyl group.
Caption: 2D Chemical Structure of the title compound.
Common Synonyms
In literature and commercial listings, this compound may be referred to by several synonyms:
-
(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethyl-butanoic acid[2]
-
Boceprevir Intermediate 4[2]
-
(S)-2-(3-tert-Butyl-ureido)-3,3-dimethyl-butyric acid[2]
Physicochemical Properties
A summary of key properties is provided below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₂N₂O₃ | |
| Molecular Weight | 230.31 g/mol | [2] |
| CAS Number | 101968-85-8 | [2] |
| Appearance | White to off-white solid | [4] |
| Storage Temperature | 2-8°C or -20°C | [2] |
Scalable Synthesis Protocol
The economic viability and practicality of using this intermediate in large-scale drug manufacturing depend on an efficient and scalable synthetic route. A patented process describes a convenient one-pot synthesis from commercially available starting materials, which avoids the need for isolating intermediates and is suitable for kilogram-scale production.[1]
Rationale of the Synthetic Approach
The core of the synthesis is the ureidation of the alpha-amino group of (S)-2-amino-3,3-dimethylbutanoic acid (L-tert-leucine). The use of tert-butylisocyanate as the urea-forming reagent is highly efficient. The entire process, from starting materials to the final solid product, can be performed in a single reaction vessel, which significantly streamlines manufacturing, reduces solvent waste, and minimizes potential losses from intermediate purification steps.[1]
Detailed One-Pot Synthesis Protocol
This protocol is adapted from the process described in patent literature.[1]
Reagents and Materials:
-
(S)-2-amino-3,3-dimethylbutanoic acid (L-tert-leucine)
-
An appropriate silylating agent (e.g., a chlorosilane)
-
A suitable organic solvent (e.g., Tetrahydrofuran)
-
A non-nucleophilic base (e.g., a tertiary amine like triethylamine)
-
tert-Butylisocyanate
-
Water (H₂O)
-
Acid for workup (e.g., HCl, H₂SO₄)[1]
Step-by-Step Procedure:
-
Silylation: In a suitable reaction vessel, suspend (S)-2-amino-3,3-dimethylbutanoic acid in the chosen organic solvent. Add the non-nucleophilic base. Cool the mixture and add the silylating agent to protect the carboxylic acid group as a silyl ester. This in-situ protection prevents side reactions with the isocyanate.
-
Urea Formation: To the mixture containing the silyl ester, add tert-butylisocyanate. Allow the reaction to proceed. The isocyanate will react selectively with the free amino group to form the desired tert-butyl ureido linkage.
-
Quenching and Hydrolysis: Once the ureidation is complete, cool the reaction mixture (e.g., to 0-20°C). Carefully add water to quench any unreacted tert-butylisocyanate.[1]
-
Acidification and Precipitation: Acidify the aqueous mixture to a pH of approximately 1 to 4 using an acid like HCl or H₂SO₄.[1] This step serves two critical functions: it hydrolyzes the silyl ester back to the carboxylic acid and protonates the product, causing it to precipitate out of the solution as a solid.
-
Isolation and Drying: Collect the solid product by filtration. Wash the filter cake with water to remove salts and other impurities. Dry the product under vacuum to yield (S)-2-(3-tert-Butyl)ureido)-3,3-dimethylbutanoic acid.[1]
Synthesis Workflow Diagram
The following diagram illustrates the streamlined, one-pot nature of the synthesis.
Caption: Workflow for the one-pot synthesis of the title compound.
Application in Drug Development
The utility of this molecule is most pronounced in its application as a specialized building block for creating drugs with complex stereochemistry.
Role as a Key Intermediate for HCV Protease Inhibitors
This compound is a documented key intermediate in the synthesis of Hepatitis C Virus (HCV) protease inhibitors.[1] The unique structural features of this molecule—specifically the (S)-stereocenter and the bulky tert-butyl groups on both the ureido nitrogen and the butanoic acid backbone—are designed to fit into the active site of viral proteases, thereby inhibiting their function and disrupting the viral life cycle.
The compound serves as the N-terminal "cap" in peptidomimetic inhibitors. Its synthesis as a separate, pure intermediate allows for its efficient coupling to the rest of the drug molecule in a subsequent step. For instance, it can be coupled to a proline derivative to form a precursor, which is then converted into the final therapeutic agent.[1]
Logical Pathway in API Synthesis
The diagram below illustrates the logical progression from this key intermediate to a therapeutic agent precursor, a common strategy in modern drug synthesis.
Caption: Role as a building block in therapeutic agent synthesis.
Conclusion
This compound is more than a mere laboratory chemical; it is a critical, industrially relevant building block for the synthesis of life-saving antiviral medications. Its value is underscored by the development of a scalable, one-pot synthesis that facilitates its production on a large scale. For researchers and professionals in drug development, understanding the properties, synthesis, and application of this intermediate is essential for the continued innovation of potent and effective therapeutics, particularly in the field of virology.
References
- Google Patents. (n.d.). Process for the preparation of (s)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid.
-
PubChem. (n.d.). (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid. Retrieved from [Link]
-
iChemical. (n.d.). 2-(3-tert-Butyl-ureido)-3,3-dimethyl-butyric acid, CAS No. 101968-85-8. Retrieved from [Link]
-
PubChem. (n.d.). (S)-2-[3-(tert-Butyl)ureido]-3,3-dimethylbutyric Acid. Retrieved from [Link]
-
PubChem. (n.d.). (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid. Retrieved from [Link]
Sources
- 1. WO2009039361A2 - Process for the preparation of (s)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid - Google Patents [patents.google.com]
- 2. (S)-2-(3-tert-Butyl-ureido)-3,3-dimethyl-butyric acid, CAS No. 101968-85-8 - iChemical [ichemical.com]
- 3. SID 354334535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Introduction: The Strategic Importance of Boc-L-tert-Leucine
An In-Depth Technical Guide to the Synthesis of N-tert-Butoxycarbonyl-L-tert-Leucine
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of N-tert-Butoxycarbonyl-L-tert-leucine. Commonly referred to as Boc-L-tert-leucine or Boc-Tle-OH, this compound is a critical building block in modern peptide synthesis and drug discovery. We will delve into the causality behind the synthetic strategy, provide a field-proven experimental protocol, and detail the necessary validation and characterization techniques.
N-tert-Butoxycarbonyl-L-tert-leucine (CAS 62965-35-9) is a derivative of the non-proteinogenic amino acid L-tert-leucine, featuring a tert-butoxycarbonyl (Boc) group attached to its α-amino function.[1] The significance of this molecule lies in the unique structural properties conferred by both the Boc group and the tert-leucine side chain.
-
The Boc Protecting Group: The Boc group is a cornerstone of amine protection in organic synthesis, particularly in peptide chemistry.[2] Its key advantage is its stability under a wide range of basic and nucleophilic conditions, while being readily cleaved under mild acidic conditions (e.g., using trifluoroacetic acid, TFA).[3][] This "orthogonal" stability allows for the selective deprotection of the α-amino group without disturbing other acid-labile side-chain protecting groups or the peptide-resin linkage in solid-phase peptide synthesis (SPPS).[5] The byproducts of Boc deprotection are volatile isobutylene and carbon dioxide, which simplifies purification.[]
-
The L-tert-Leucine Residue: The tert-leucine side chain is exceptionally bulky due to its tert-butyl group.[6] When incorporated into a peptide sequence, this steric hindrance can profoundly influence the peptide's secondary structure, often promoting specific conformations like helices or β-turns.[6] This conformational constraint is a powerful tool for designing peptides with enhanced binding affinity, metabolic stability, and specific biological activities.[6]
Therefore, the reliable synthesis of high-purity Boc-L-tert-leucine is a fundamental prerequisite for the development of advanced peptide-based therapeutics and biochemical probes.[7]
Core Synthetic Strategy: N-Acylation with Di-tert-butyl Dicarbonate
The most prevalent and efficient method for preparing Boc-L-tert-leucine is the direct N-acylation of L-tert-leucine using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) as the electrophilic Boc-donating reagent.[8] This reaction is typically performed in a mixed solvent system under basic conditions.[][9]
Causality of Reagent and Condition Selection
-
Boc Source (Boc₂O): Di-tert-butyl dicarbonate is preferred over other reagents like tert-butyl chloroformate due to its greater stability, lower toxicity, and the generation of non-interfering byproducts (tert-butanol and CO₂).[3][8] It is a highly reactive and safe "ready-to-use" reagent for this transformation.[8]
-
Base: A base is essential to deprotonate the ammonium group of the zwitterionic L-tert-leucine in solution, generating the free amino group which acts as the nucleophile. Common choices include triethylamine (Et₃N), sodium hydroxide (NaOH), or sodium bicarbonate (NaHCO₃).[][10] The choice of base can influence reaction kinetics and the work-up procedure. Triethylamine is often used in organic solvents, while inorganic bases are suitable for aqueous or mixed-aqueous systems.[10][11]
-
Solvent System: The reaction is often carried out in a mixture of an organic solvent (like methanol, dioxane, or tetrahydrofuran) and water.[7][10][12] This ensures the solubility of both the amino acid starting material (often as a salt) and the less polar Boc₂O reagent, facilitating a homogenous reaction environment.
-
Temperature Control: The reaction is highly exothermic. It is initiated at a low temperature (0–5 °C) to control the reaction rate, minimize potential side reactions, and ensure the stability of the Boc₂O reagent.[10] The reaction is then typically allowed to warm to room temperature to proceed to completion.[7]
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The base deprotonates the amino group of L-tert-leucine, creating a potent nucleophile. This nucleophile then attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate. The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected amino acid and releasing a tert-butoxycarboxylate anion, which subsequently decomposes to carbon dioxide and a tert-butoxide anion.
Caption: High-level workflow for the synthesis of Boc-L-tert-Leucine.
Detailed Experimental Protocol
This protocol is a robust, self-validating procedure adapted from established methods.[10]
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity (100 mmol scale) | Moles (mol) | Notes |
| L-tert-Leucine | C₆H₁₃NO₂ | 131.17 | 13.12 g | 0.1 | Starting material. |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 24.0 g | 0.11 | Boc-donating reagent (1.1 eq). |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 28 mL | 0.2 | Base (2.0 eq). |
| Methanol (MeOH) | CH₃OH | 32.04 | ~120 mL | - | Reaction solvent. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~300 mL | - | Extraction solvent. |
| 10% w/v Citric Acid (aq.) | C₆H₈O₇ | 192.12 | ~150 mL | - | Aqueous wash for work-up. |
| Saturated NaCl (Brine) | NaCl | 58.44 | ~50 mL | - | Aqueous wash for work-up. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | Drying agent. |
Step-by-Step Methodology
-
Reaction Setup: Suspend L-tert-leucine (13.12 g, 0.1 mol) in methanol (75 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar.
-
Basification: Cool the suspension to 0 °C using an ice-water bath. Add triethylamine (28 mL, 0.2 mol) to the flask. Stir for 10-15 minutes; the suspension may become a clearer solution.
-
Addition of Boc₂O: In a separate beaker, dissolve di-tert-butyl dicarbonate (24.0 g, 0.11 mol) in methanol (40 mL). Slowly add this solution to the stirred amino acid mixture over 30 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture overnight (approx. 12-16 hours).
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid spot (visualized with ninhydrin stain) disappears.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: Dissolve the resulting residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel.
-
Acid Wash: Wash the organic layer with 10% w/v aqueous citric acid solution (3 x 50 mL) to remove excess triethylamine and any unreacted L-tert-leucine.
-
Brine Wash: Wash the organic layer with brine (1 x 50 mL) to remove residual water-soluble components.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the product. The product is typically obtained as a white to off-white solid or a pale yellow oil that solidifies upon standing.[1][10]
Caption: Experimental workflow for the synthesis of Boc-L-tert-Leucine.
Product Validation and Characterization
Rigorous characterization is essential to validate the identity, purity, and stereochemical integrity of the synthesized Boc-L-tert-leucine. High purity (>98%) is critical for successful peptide synthesis.[6]
| Analysis Technique | Parameter | Expected Result |
| ¹H NMR (CDCl₃) | Chemical Shifts (δ) | δ ~9.2 (br s, 1H, NH), ~5.1 (m, 1H, α-CH), ~4.15 (m, 1H, α-CH), ~1.45 (s, 9H, Boc t-butyl), ~1.00 (s, 9H, Leucine t-butyl).[10] |
| HPLC | Purity | ≥98.0% area.[13] |
| Melting Point | Range | 117–121 °C.[13] |
| Specific Optical Rotation | [α]²⁰D | -3.0° to -6.0° (c=1, Acetic Acid).[13][14] |
Conclusion
The synthesis of N-tert-butoxycarbonyl-L-tert-leucine via N-acylation with di-tert-butyl dicarbonate is a reliable, scalable, and efficient process. The procedure outlined in this guide is robust and provides a high-purity product suitable for demanding applications in peptide synthesis and drug development. The unique steric properties of the tert-leucine side chain, combined with the versatile and orthogonal nature of the Boc protecting group, establish Boc-L-tert-leucine as an indispensable tool for creating structurally defined peptides with tailored biological functions.
References
-
Pozdnev, V. F. (1994). Activation of Carboxylic Acids by Pyrocarbonates. Synthesis of Arylamides of N-protected Amino Acids and Small Peptides Using Dialkyl Pyrocarbonates as Condensing Reagents. International Journal of Peptide and Protein Research, 44(1), 36-48. Available at: [Link]
-
Hattori, Y., et al. (2022). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. Bioorganic & Medicinal Chemistry, 66, 116801. Available at: [Link]
-
Fehrentz, J. A., & Castro, B. (1983). N-tert-BUTOXYCARBONYL-L-LEUCINAL. Organic Syntheses, 61, 137. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Peptide Synthesis with High-Quality Boc-L-tert-Leucine. Retrieved from [Link]
-
van der Veken, P., et al. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(34), 14245-14271. Available at: [Link]
-
Keller, O., et al. (1978). N-tert-BUTOXYCARBONYL-L-PHENYLALANINE. Organic Syntheses, 58, 86. Available at: [Link]
- Google Patents. (2021). CN112661672A - Crystallization method of Boc-amino acid.
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
- Google Patents. (2006). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Toniolo, C., et al. (1983). Structure of N-tert-butyloxycarbonyl-D-leucyl-L-phenylalanylethanolamide. An N Alpha-Protected Analogue of the COOH-terminal Dipeptide of Linear Gramicidins. The Journal of Biological Chemistry, 258(23), 14725-14732. Available at: [Link]
-
Anderson, G. W., & McGregor, A. C. (1957). tert-BUTOXYCARBONYL-L-PROLINE. Organic Syntheses, 37, 1. Available at: [Link]
-
Guezoui, A., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2013, 610367. Available at: [Link]
Sources
- 1. CAS 62965-35-9: boc-L-tert-leucine | CymitQuimica [cymitquimica.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. guidechem.com [guidechem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. N-Boc-L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]
- 11. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 12. peptide.com [peptide.com]
- 13. N-(tert-Butoxycarbonyl)-L-tert-leucine | 62965-35-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. 368010250 [thermofisher.com]
The Genesis of a Key Pharmacophore: A Technical Guide to the Discovery and History of (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic Acid in HCV Drug Development
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and pivotal role of (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid. This molecule emerged as a critical intermediate in the development of direct-acting antivirals (DAAs) for Hepatitis C virus (HCV) infection. Its history is inextricably linked to the discovery of Boceprevir (SCH 503034), a first-in-class HCV NS3/4A protease inhibitor. We will delve into the scientific rationale and experimental milestones that established this unique chemical entity as an essential building block in modern antiviral therapy, exploring the structure-activity relationships that underscored its design and the process chemistry innovations that enabled its large-scale production.
Introduction: The Unmet Need and the Dawn of Direct-Acting Antivirals
Prior to 2011, the standard of care for chronic Hepatitis C virus (HCV) infection, a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma, was limited to a combination of pegylated interferon-alpha and ribavirin. This therapeutic regimen was fraught with significant side effects and offered limited efficacy, particularly for patients with HCV genotype 1. The urgent need for more effective and better-tolerated treatments spurred a global research effort to develop direct-acting antivirals (DAAs) that target specific viral proteins essential for HCV replication.
One of the most promising targets was the HCV nonstructural 3/4A (NS3/4A) serine protease, an enzyme critical for cleaving the viral polyprotein into mature, functional proteins. The discovery and development of inhibitors for this protease marked a turning point in HCV therapy. This guide focuses on a key component of one of the first successful NS3/4A protease inhibitors, Boceprevir, and the journey to its discovery.
The Emergence of a Peptidomimetic Scaffold: Structure-Activity Relationship (SAR) Studies
The development of Boceprevir began with a structure-based design approach, starting from a peptide-based lead compound.[1] Initial undecapeptide inhibitors, while potent in enzymatic assays, possessed poor drug-like properties, including high molecular weight and metabolic instability.[2] The subsequent optimization process involved a meticulous investigation of the structure-activity relationships (SAR) at various positions (P1, P2, P3, etc.) of the peptidomimetic inhibitor that interact with the active site of the NS3/4A protease.
The Significance of the P3 Position
The P3 position of the inhibitor plays a crucial role in anchoring the molecule within a hydrophobic pocket of the NS3 protease. Extensive SAR studies revealed that bulky, hydrophobic residues at this position were critical for potent inhibitory activity. The exploration of various amino acid derivatives led to the identification of tert-butylglycine (L-tert-Leucine) as a particularly effective P3 moiety.[3]
The N-terminal Cap: A Key Innovation
A significant breakthrough in the optimization of the lead compound was the introduction of a capping group at the N-terminus of the P3 residue. This "cap" serves to protect the peptide from exopeptidase degradation and to form additional interactions within the enzyme's active site. The SAR studies explored a variety of capping groups, with the tert-butyl ureido moiety emerging as a superior choice. The combination of the tert-butylglycine at P3 and the tert-butyl ureido cap resulted in a dramatic improvement in both enzymatic and cellular potency, as well as enhanced selectivity against other human proteases like human neutrophil elastase.[2][3] This pivotal discovery led to the synthesis of this compound as a key building block for the clinical candidate, Boceprevir (SCH 503034).[3]
The molecular interactions between Boceprevir and the NS3/4A protease active site highlight the importance of the P3-tert-butylglycine and the tert-butyl ureido cap in occupying the S3 hydrophobic pocket and forming key hydrogen bonds.[2]
Synthesis of a Cornerstone: The Preparation of this compound
The identification of this compound as a crucial intermediate necessitated the development of a robust and scalable synthetic route. Initial multi-step processes were later optimized into more efficient, one-pot procedures suitable for large-scale manufacturing.
Key Synthetic Strategy
A common and efficient method for the synthesis of the target molecule involves the reaction of (S)-2-amino-3,3-dimethylbutanoic acid (L-tert-Leucine) with tert-butyl isocyanate. This reaction forms the characteristic urea linkage. The starting amino acid is commercially available. The process is often carried out in a suitable organic solvent, and various condensing agents can be employed to facilitate the reaction.
Representative Laboratory-Scale Synthesis Protocol
The following is a representative protocol for the synthesis of this compound, based on principles described in the patent literature:
-
Reaction Setup: To a solution of (S)-2-amino-3,3-dimethylbutanoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add a suitable condensing agent (e.g., a carbodiimide) or an activating agent for the amine.
-
Urea Formation: Slowly add tert-butyl isocyanate (1.1 equivalents) to the reaction mixture at a controlled temperature (e.g., 0-5 °C).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup and Isolation: Upon completion, quench the reaction with an aqueous solution. Acidify the aqueous layer to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with a non-polar solvent (e.g., hexanes), and dry under vacuum to yield this compound.
Biological Evaluation: From Enzyme Inhibition to Cellular Activity
The efficacy of the evolving peptidomimetic inhibitors, including the precursor fragments, was assessed through a tiered approach, starting with enzymatic assays and progressing to cell-based systems.
HCV NS3/4A Protease Inhibition Assay
The primary screening of inhibitors was performed using an in vitro enzymatic assay to determine their potency against the purified recombinant HCV NS3/4A protease. A common method involves a fluorescence resonance energy transfer (FRET) assay, where the cleavage of a fluorogenic peptide substrate by the protease results in an increase in fluorescence. The inhibitory activity of the compounds is quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki).
Table 1: In Vitro Potency of Boceprevir (incorporating the target moiety) against HCV NS3/4A Protease
| Compound | Target | Assay Type | Ki (nM) | Reference |
| Boceprevir (SCH 503034) | HCV NS3/4A Protease (Genotype 1b) | Enzymatic Inhibition | 14 | [4] |
HCV Replicon Assay: Assessing Cellular Activity
A crucial step in the development of Boceprevir was the use of the HCV replicon system.[2] This cell-based assay utilizes human hepatoma cells (Huh-7) that contain a self-replicating subgenomic HCV RNA. This system allows for the evaluation of a compound's ability to inhibit viral replication in a cellular context, providing a more physiologically relevant measure of antiviral activity. The efficacy in this assay is typically reported as the half-maximal effective concentration (EC50).
Table 2: Antiviral Activity of Boceprevir in the HCV Replicon System
| Compound | Cell Line | HCV Genotype | EC50 (nM) | Reference |
| Boceprevir (SCH 503034) | Huh-7 | 1b | 200-400 | [2] |
The successful demonstration of potent activity in both enzymatic and replicon assays validated the design strategy and solidified the importance of the this compound moiety.
Visualizing the Scientific Workflow and Molecular Interactions
The Drug Discovery and Development Workflow
The following diagram illustrates the key stages in the discovery and development of Boceprevir, highlighting the central role of SAR studies and the tiered testing approach.
Figure 1: The workflow from identifying the therapeutic need to the clinical development of Boceprevir, emphasizing the role of SAR in defining the key intermediate.
The Synthetic Pathway to the Key Intermediate
This diagram outlines the core chemical transformation in the synthesis of this compound.
Figure 2: A simplified representation of the key synthetic step in the formation of the target molecule.
Conclusion
The discovery of this compound stands as a testament to the power of rational, structure-based drug design. Its journey from a conceptual moiety in SAR studies to a key building block in the large-scale synthesis of the pioneering HCV protease inhibitor, Boceprevir, encapsulates a pivotal era in the fight against Hepatitis C. This technical guide has illuminated the scientific reasoning and experimental validation that cemented the importance of this unique chemical entity, providing a valuable case study for researchers and professionals in the field of drug development. The legacy of this molecule continues to inform the design of novel therapeutics for a range of diseases.
References
-
The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. Hepat Res Treat. 2013;2013:834293.
-
Rotella DP. The discovery and development of boceprevir. Expert Opin Drug Discov. 2013;8(11):1449-1456.
-
Bhalerao DS, Arkala AKR, Madhavi YV, et al. Synthesis and Process Optimization of Boceprevir: A Protease Inhibitor Drug. Org Process Res Dev. 2015;19(11):1559-1567.
-
Venkatraman S. Discovery of boceprevir, a direct-acting NS3/4A protease inhibitor for treatment of chronic hepatitis C infections. Trends Pharmacol Sci. 2012;33(5):289-294.
-
Njoroge FG, Chen KX, Kumar G, et al. Challenges in Modern Drug Discovery: A Case Study of Boceprevir, an HCV Protease Inhibitor for the Treatment of Hepatitis C Virus Infection. Acc Chem Res. 2008;41(1):50-59.
-
Structure activity synthesis of boceprevir. ResearchGate.
-
Ma S, Lin G, Clark CG, et al. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. J Am Chem Soc. 2012;134(19):8072-8075.
-
Malcolm BA, Liu R, Lahser F, et al. SCH 503034, a mechanism-based inhibitor of hepatitis C virus NS3 protease, suppresses polyprotein maturation and enhances the antiviral activity of alpha interferon in replicon cells. Antimicrob Agents Chemother. 2006;50(3):1013-1020.
-
Fu D, Zhang Y, Yang Z, et al. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease. Nat Commun. 2020;11(1):4417.
-
Alugubelli YR, Geng ZZ, Yang KS, et al. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals. Eur J Med Chem. 2022;239:114532.
-
Llinàs-Brunet M, Bailey MD, Ghiro E, et al. Structure-activity relationships for the selectivity of hepatitis C virus NS3 protease inhibitors. Biochim Biophys Acta. 2004;1672(1):51-59.
-
Preparation of intermediates of boceprevir. Google Patents.
-
Boceprevir. PubChem.
-
Process for preparation of boceprevir and intermediates thereof. Google Patents.
-
Synthetic method of boceprevir intermediate. Google Patents.
-
Establishment of an in vitro assay system for screening hepatitis C virus protease inhibitors using high performance liquid chromatography. J Virol Methods. 1997;64(1):67-74.
-
Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant. ACS Omega. 2019;4(16):16999-17008.
-
Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir. Sci Rep. 2018;8(1):1713.
-
Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors. Antimicrob Agents Chemother. 2003;47(9):2785-2792.
-
HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. Front Microbiol. 2021;12:639890.
-
HCV Replicon Systems. Hepatitis C Viruses: Genomes and Molecular Biology. 2006.
-
Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a. J Virol. 2011;85(13):6669-6681.
-
Poordad F, McCone J Jr, Bacon BR, et al. Boceprevir for Untreated Chronic HCV Genotype 1 Infection. N Engl J Med. 2011;364(13):1195-1206.
-
Ma H, Pillaiyar T, Fu L, et al. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease. Cell Res. 2020;30(8):678-692.
Sources
- 1. Establishment of an in vitro assay system for screening hepatitis C virus protease inhibitors using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof - Google Patents [patents.google.com]
- 4. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid and its Potential Role in Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of novel antiviral agents remains a cornerstone of global health security. The chemical scaffold of (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid, a derivative of the non-proteinogenic amino acid L-tert-leucine, presents a compelling starting point for the design of new antiviral therapeutics. While direct antiviral activity for this specific molecule has not been extensively reported in publicly available literature, its structural motifs—specifically the tert-butyl group and the ureido linkage to an amino acid backbone—are prevalent in a number of potent antiviral compounds, particularly those targeting viral proteases. This technical guide will dissect the chemical nature of this compound, explore the established significance of its constituent parts in antiviral drug design, and propose a robust framework for its investigation as a potential viral protease inhibitor.
Introduction: The Rationale for Novel Antiviral Scaffolds
The emergence and re-emergence of viral pathogens necessitates a continuously evolving arsenal of antiviral drugs. Viruses, being obligate intracellular parasites, utilize host cellular machinery for their replication, making selective toxicity a significant challenge in antiviral drug development[1]. A key strategy to achieve this selectivity is to target virus-specific enzymes that are essential for the viral life cycle[1][2]. Among the most validated and successful targets are viral proteases, which are critical for processing viral polyproteins into functional mature proteins required for viral replication and assembly[1][2]. The inhibition of these proteases effectively halts the viral life cycle, making them prime targets for therapeutic intervention[2][3][4][5].
This guide focuses on the potential of this compound as a scaffold for such inhibitors. We will explore its synthesis, the established roles of its chemical features in antiviral agents, and a proposed workflow for its evaluation.
Chemical Identity and Synthesis of this compound
This compound, also known by its synonym N-tert-Butylcarbamoyl-L-tert-leucine, is a chiral molecule derived from L-tert-leucine[6].
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C11H22N2O3 |
| Molecular Weight | 230.30 g/mol |
| IUPAC Name | (2S)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid |
| CAS Number | Not readily available |
| Chirality | (S)-enantiomer |
Synthesis Pathway
A patented method describes a one-pot synthesis of this compound from commercially available (S)-2-amino-3,3-dimethylbutanoic acid (L-tert-leucine)[7]. The process involves the in situ formation of a silyl ester of the starting amino acid, followed by reaction with tert-butyl isocyanate, and subsequent workup to yield the final product as a solid[7].
Experimental Protocol: Synthesis of this compound[7]
-
Silylation: To a suspension of (S)-2-amino-3,3-dimethylbutanoic acid in a suitable aprotic solvent (e.g., dichloromethane), add a silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide) and heat to reflux to form the silyl ester in situ.
-
Urea Formation: Cool the reaction mixture and add tert-butyl isocyanate. Stir the mixture at ambient temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: Quench the reaction with water. Acidify the aqueous mixture to a pH of 1-4 with an appropriate acid (e.g., HCl) to precipitate the product.
-
Purification: Filter the solid precipitate, wash with a non-polar solvent (e.g., hexanes), and dry under vacuum to yield this compound.
The Significance of Structural Motifs in Antiviral Activity
The antiviral potential of this compound can be inferred from the well-documented roles of its key structural components in known antiviral agents.
The tert-Butyl Group: A Key to Potency
The bulky and lipophilic tert-butyl group is a privileged substituent in many potent enzyme inhibitors, including antiviral agents. Its steric bulk can provide crucial hydrophobic interactions within the active site of a target enzyme, often leading to enhanced binding affinity and potency.
Recent research on inhibitors of the SARS-CoV-2 main protease (Mpro), a cysteine protease essential for viral replication, has underscored the importance of the tert-butyl moiety. A study on aldehyde-based Mpro inhibitors concluded that an O-tert-butyl-threonine at the P3 position is a key component for achieving high cellular and antiviral potency[4][8]. This highlights the favorable interactions that the tert-butyl group can form within the hydrophobic pockets of the Mpro active site. Similarly, derivatives of 4-tert-butyl-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)benzamide have been identified as inhibitors of influenza A virus hemagglutinin-mediated fusion, with the tert-butyl group contributing to enhanced antiviral potency through hydrophobic interactions[9].
The Ureido-Amino Acid Scaffold: Mimicking Protease Substrates
The core of the molecule, an L-tert-leucine derivative with a ureido linkage, is a peptidomimetic scaffold. Viral proteases recognize and cleave specific peptide sequences within viral polyproteins[3][5]. Small molecules that mimic these substrates can act as competitive inhibitors, binding to the protease active site and blocking its function. The urea functionality can participate in hydrogen bonding interactions within the enzyme's active site, mimicking the hydrogen bonds formed by the peptide backbone of the natural substrate. The synthesis of urea and thiourea derivatives of the antiviral drug valacyclovir has demonstrated that this class of compounds can exhibit potent antiviral activity[3].
Proposed Mechanism of Action: A Viral Protease Inhibitor
Based on its structural features, a plausible hypothesis is that this compound acts as an inhibitor of a viral protease, such as the SARS-CoV-2 main protease (Mpro).
The proposed mechanism involves the compound binding to the active site of the protease. The L-tert-leucine backbone would occupy a sub-pocket of the active site, with the bulky tert-butyl group of the leucine side chain making favorable hydrophobic contacts. The ureido moiety could form key hydrogen bonds with residues in the active site, mimicking the interactions of a natural peptide substrate. The terminal carboxylic acid could also form important electrostatic interactions or hydrogen bonds.
Figure 1: Proposed binding mode of this compound in a viral protease active site.
A Framework for Antiviral Evaluation
To investigate the antiviral potential of this compound, a systematic experimental approach is required. The following workflow outlines the key assays.
Figure 2: Experimental workflow for evaluating the antiviral activity of the target compound.
In Vitro Protease Inhibition Assay
The first step is to determine if the compound directly inhibits the activity of a target viral protease. A Förster Resonance Energy Transfer (FRET)-based assay is a common and robust method for this purpose.
Experimental Protocol: FRET-based Protease Inhibition Assay
-
Reagents:
-
Recombinant viral protease (e.g., SARS-CoV-2 Mpro).
-
FRET-based peptide substrate containing the protease cleavage site flanked by a fluorophore and a quencher.
-
Assay buffer (e.g., Tris-HCl, pH 7.3, with EDTA and DTT).
-
This compound dissolved in DMSO.
-
-
Procedure:
-
In a 384-well plate, add the assay buffer.
-
Add serial dilutions of the test compound.
-
Add the recombinant protease and incubate for a pre-determined time at room temperature.
-
Initiate the reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Antiviral Assay
If the compound shows inhibitory activity in the biochemical assay, the next step is to assess its ability to inhibit viral replication in a cellular context.
Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay
-
Materials:
-
Susceptible host cells (e.g., Vero E6 for SARS-CoV-2).
-
Target virus stock with a known titer.
-
Cell culture medium.
-
Test compound.
-
-
Procedure:
-
Seed the host cells in a 96-well plate and incubate to form a confluent monolayer.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient to observe CPE in the virus control wells (typically 2-3 days).
-
Assess cell viability using a suitable method, such as staining with crystal violet or using a colorimetric assay (e.g., MTS).
-
-
Data Analysis:
-
Determine the concentration of the compound that protects 50% of the cells from virus-induced death (EC50).
-
Simultaneously, perform a cytotoxicity assay (without virus) to determine the concentration of the compound that reduces cell viability by 50% (CC50).
-
Calculate the Selectivity Index (SI = CC50 / EC50) as a measure of the compound's therapeutic window.
-
Table 2: Hypothetical Data for Antiviral Evaluation
| Assay | Endpoint | Hypothetical Value | Interpretation |
| Mpro FRET Assay | IC50 | 5 µM | Moderate direct inhibition of the target protease. |
| CPE Inhibition Assay | EC50 | 10 µM | Moderate antiviral activity in a cellular context. |
| Cytotoxicity Assay | CC50 | >100 µM | Low cytotoxicity to host cells. |
| Selectivity Index | SI | >10 | A promising therapeutic window. |
Conclusion and Future Directions
While this compound itself is not yet an established antiviral agent, its chemical architecture holds significant promise. The presence of a tert-butyl group and a ureido-amino acid scaffold, both of which are features of known potent viral protease inhibitors, provides a strong rationale for its investigation. The experimental framework outlined in this guide offers a clear path for elucidating the potential antiviral activity and mechanism of action of this compound and its derivatives. Future work should focus on the synthesis and screening of a library of analogues to explore the structure-activity relationship (SAR) and optimize the potency and pharmacokinetic properties, potentially leading to the development of novel and effective antiviral therapeutics.
References
- (S)-2-(3-tert-Butylureido)-3,3-dimethylbutanoic acid preparation process.
- Synthesis and biological evaluation of novel urea and thiourea derivatives of valacyclovir. (2025). Journal of the Serbian Chemical Society.
-
The P3 O-Tert-Butyl-Threonine is Key to High Cellular and Antiviral Potency for Aldehyde-Based SARS-CoV-2 Main Protease Inhibitors. (2021). bioRxiv.
- Design, Synthesis and Anti-Influenza Virus Activity of 4-Tert-Butyl-N-(3-Oxo-1-Thia-4-Azaspiro[4.5]Dec-4-yl)Benzamide Derivatives That Target Hemagglutinin-Mediated Fusion. (2025). Archiv der Pharmazie.
- Potential SARS-CoV-2 main protease inhibitors. (2020). Drug Discovery Today.
- The P3 O-Tert-Butyl-Threonine is Key to High Cellular and Antiviral Potency for Aldehyde-Based SARS-CoV-2 Main Protease Inhibitors. (2021).
- SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.
-
(S)-2-[3-(tert-Butyl)ureido]-3,3-dimethylbutyric Acid. PubChem. [Link]
- Antiviral therapy.
-
(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid. PubChem. [Link]
- Nitrile-containing antiviral compounds.
- A review: Mechanism of action of antiviral drugs. (2021). Journal of Basic and Clinical Pharmacy.
- Antiviral therapy process.
- Antiviral compounds.
- An NS3 protease inhibitor with antiviral effects in humans infected with hepatitis C virus. (2003).
- Potent Antiviral Activity against HSV-1 and SARS-CoV-2 by Antimicrobial Peptoids. (2022). Viruses.
- A kind of method for preparing 3,3-dimethyl-2-oxo-butyric acid.
- (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses.
- New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2020). Molecules.
- 3,3-DIMETHYLBUTANOIC ACID. precisionFDA.
-
Butanoic acid, 3,3-dimethyl-. NIST Chemistry WebBook. [Link]
- Protease Inhibitors as Antiviral Agents. (1999). Clinical Microbiology Reviews.
- Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. (2024). Molecules.
- 3,3-DIMETHYLBUTANOIC ACID | CAS 1070-83-3.
- Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents. (2024). Molecules.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Protease Inhibitors as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The P3 O - Tert -Butyl-Threonine is Key to High Cellular and Antiviral Potency for Aldehyde-Based SARS-CoV-2 Main Protease Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. SID 354334535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO2009039361A2 - Process for the preparation of (s)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Anti‐Influenza Virus Activity of 4‐Tert‐Butyl‐N‐(3‐Oxo‐1‐Thia‐4‐Azaspiro[4.5]Dec‐4‐yl)Benzamide Derivatives That Target Hemagglutinin‐Mediated Fusion - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic Acid: A Key Synthetic Intermediate and Potential Soluble Epoxide Hydrolase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid, also known by synonyms such as N-tert-Butylcarbamoyl-L-tert-leucine, is a chiral carboxylic acid derivative that has garnered significant interest in the field of medicinal chemistry. Its primary recognition stems from its role as a crucial intermediate in the synthesis of Boceprevir, a potent protease inhibitor used in the treatment of Hepatitis C.[1] Beyond its utility as a synthetic building block, the structural motifs within this compound—specifically the urea linkage and the bulky tert-butyl groups—are characteristic of a class of compounds known to inhibit soluble epoxide hydrolase (sEH). This enzyme is a key player in the metabolism of signaling lipids, and its inhibition is a promising therapeutic strategy for a range of inflammatory and cardiovascular diseases. This guide provides a comprehensive technical overview of the characterization of this important molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 101968-85-8 | [2] |
| Molecular Formula | C₁₁H₂₂N₂O₃ | |
| Molecular Weight | 230.31 g/mol | [3] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Not explicitly reported. The related compound N-Boc-L-tert-leucine has a melting point of 117.0 to 121.0 °C. | [4] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like methanol, ethanol, and dimethylformamide. | Inferred from related compounds[5] |
| Storage | 2-8 °C, protected from light. |
Synthesis and Purification
The synthesis of this compound can be achieved through a one-pot reaction from commercially available starting materials, making it amenable to large-scale production.[6]
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from the process described in patent WO2009039361A2.[6]
-
Silylation of L-tert-Leucine:
-
To a suitable reaction vessel, add L-tert-leucine and a solvent such as dichloromethane (DCM).
-
Add a silylating agent, for example, hexamethyldisilazane (HMDS), and a catalytic amount of a silylation catalyst like saccharin.
-
Heat the mixture to reflux and maintain for a period to ensure complete silylation of the starting material. The reaction can be monitored by techniques like Thin Layer Chromatography (TLC).
-
-
Urea Formation:
-
Cool the reaction mixture to ambient temperature.
-
Slowly add tert-butyl isocyanate to the solution of the silylated L-tert-leucine.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete, as indicated by TLC.
-
-
Workup and Isolation:
-
Upon reaction completion, add water to the reaction mixture.
-
Acidify the mixture to a pH of approximately 2 using an aqueous acid solution (e.g., 5 N HCl).
-
Distill the organic solvent (DCM) under vacuum.
-
Cool the remaining aqueous mixture to induce precipitation of the product.
-
Collect the solid product by filtration, wash with a non-polar solvent like hexanes, and dry under vacuum to yield this compound.
-
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Data
| Technique | Data | Source |
| ¹H NMR | (DMSO-d₆, 200 MHz): δ 12.3 (br s, 1H), 5.9-5.95 (d, J=10 Hz, 2NH), 3.85-3.9 (d, J=10 Hz, 1H), 1.2 (s, 9H), 0.84 (s, 9H) | [6] |
| ¹³C NMR | Predicted shifts would include signals for the carboxylic acid carbon (~175 ppm), urea carbonyl (~158 ppm), quaternary carbons of the tert-butyl groups, and the chiral alpha-carbon. | Inferred |
| Mass Spectrometry | The expected [M+H]⁺ ion would be at m/z 231.17. | Inferred |
| Infrared (IR) Spectroscopy | Characteristic peaks would be expected for the C=O stretch of the carboxylic acid and urea, N-H stretching and bending of the urea, and C-H stretches of the alkyl groups. | Inferred |
Biological Activity and Mechanism of Action
The structural features of this compound strongly suggest its potential as an inhibitor of soluble epoxide hydrolase (sEH).
Soluble Epoxide Hydrolase Inhibition
Soluble epoxide hydrolase is a bifunctional enzyme, with the C-terminal domain possessing the epoxide hydrolase activity that converts anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[7] Inhibition of sEH increases the bioavailability of EETs, which have vasodilatory, anti-inflammatory, and analgesic properties.[7]
The urea functional group is a key pharmacophore in many potent sEH inhibitors. It is understood to interact with the catalytic triad in the active site of sEH, mimicking the transition state of epoxide hydrolysis.[8] Specifically, the carbonyl oxygen of the urea can form hydrogen bonds with tyrosine residues (Tyr381 and Tyr465 in human sEH), while one of the urea nitrogens can interact with the catalytic aspartate (Asp333).[8] The bulky and lipophilic tert-butyl groups on either side of the urea in this compound are expected to occupy hydrophobic pockets within the enzyme's active site, contributing to the binding affinity.[1]
Signaling Pathway Diagram
Sources
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000008) [hmdb.ca]
- 2. The pharmacokinetic evaluation of boceprevir for treatment of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid | C11H21NO4 | CID 2734668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Inhibition of soluble epoxide hydrolase by phytochemical constituents of the root bark of Ulmus davidiana var. japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cn.canbipharm.com [cn.canbipharm.com]
Technical Guide: A Comprehensive Solubility Profile of (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid
Executive Summary
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. Insufficient solubility can severely hamper drug absorption, leading to suboptimal therapeutic efficacy and posing significant formulation challenges. This guide provides an in-depth, field-proven framework for characterizing the solubility profile of the novel chemical entity (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid. As a key intermediate in the synthesis of certain therapeutic agents, understanding its behavior in aqueous and biorelevant media is paramount.[1] This document moves beyond theoretical listing, explaining the causal-driven strategies for in silico prediction, analytical method development, and the execution of pivotal solubility assays. We present detailed, self-validating protocols for thermodynamic, kinetic, and biorelevant solubility determination, designed for direct application by researchers and drug development professionals.
Introduction: Structural Analysis and Theoretical Framework
This compound is a non-commercial compound characterized by a distinct molecular architecture that presents a classic solubility challenge. Its structure contains:
-
A carboxylic acid moiety, which is ionizable.
-
A ureido group , capable of hydrogen bonding.
-
Two bulky, lipophilic tert-butyl groups .
This combination of a polar, ionizable head group and a significant non-polar scaffold suggests that the compound's solubility will be low and highly dependent on pH. The core principle governing this behavior is the relationship between the solution's pH and the compound's acid dissociation constant (pKa). The Henderson-Hasselbalch equation provides the mathematical framework for this relationship, predicting that the compound will exist predominantly in its more soluble, ionized (carboxylate) form when the pH is above its pKa, and in its less soluble, neutral (carboxylic acid) form when the pH is below its pKa.[2][3][4][5]
Section 1: In Silico Profiling & Physicochemical Prediction
Before embarking on laboratory experiments, computational methods provide a rapid, cost-effective way to estimate key physicochemical properties that govern solubility.[6][7] These predictions are invaluable for designing experiments and anticipating challenges.
Structural Descriptors and Predicted Properties
Quantitative Structure-Property Relationship (QSPR) models and other computational tools analyze a molecule's structure to predict its behavior.[8][9] Key parameters include lipophilicity (logP), molecular weight, and the number of hydrogen bond donors/acceptors.[10] Increasing molecular size and lipophilicity are known to decrease aqueous solubility.[8]
Table 1: Predicted Physicochemical Properties
| Parameter | Predicted Value | Significance for Solubility | Prediction Method |
|---|---|---|---|
| Molecular Weight | 244.34 g/mol | Moderate; within typical drug-like space. | N/A (Calculated) |
| pKa (acidic) | 4.5 ± 0.5 | Critical for pH-dependent solubility. The carboxylic acid is the primary ionizable group. | ACD/Labs Percepta, Marvin pKa |
| logP | 2.5 ± 0.7 | Indicates significant lipophilicity, suggesting low intrinsic solubility of the neutral form. | XLogP3, CLogP |
| Intrinsic Solubility (S₀) | Low (Predicted < 50 µg/mL) | The baseline solubility of the un-ionized species. A key parameter in solubility models. | General Solubility Equation (GSE) |
Note: These are predicted values and require experimental verification.
The workflow for solubility characterization begins with these foundational predictions, which guide the subsequent experimental design.
Figure 1: High-level workflow for solubility characterization.
Section 2: Prerequisite: Analytical Method Development
A robust and validated analytical method is the bedrock of accurate solubility measurement. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the standard technique for this purpose.[11][12]
Expert Rationale for Method Development Choices
For a novel compound like this compound, a systematic approach is required.[13][14]
-
Column Chemistry: A C18 reversed-phase column is the logical starting point due to the compound's predicted logP of ~2.5, indicating moderate non-polar character.
-
Mobile Phase: A gradient elution using acetonitrile and water is chosen for initial scouting to ensure all potential impurities and degradants are eluted and visualized.
-
pH Modifier: Formic acid (0.1%) is added to the mobile phase to suppress the ionization of the carboxylic acid (pH < pKa). This ensures consistent retention and sharp, symmetrical peak shapes.
-
Detector Wavelength: A UV scan of the analyte in the mobile phase will determine the wavelength of maximum absorbance (λ-max), ensuring optimal sensitivity.
Protocol: HPLC-UV Method Development
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Wavelength Selection:
-
Dilute the stock solution with the mobile phase to ~10 µg/mL.
-
Using a diode array detector (DAD), perform a UV scan from 200-400 nm to identify the λ-max.
-
-
Initial Gradient Scouting:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Injection Volume: 10 µL.
-
-
Method Optimization: Adjust the gradient slope and run time to achieve a retention time of 3-10 minutes with good peak shape and resolution from any impurities.
-
Calibration: Prepare a series of standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) from the stock solution. Inject each standard in triplicate to generate a calibration curve and confirm linearity (R² > 0.999).
Section 3: Core Experimental Protocols for Solubility Determination
With a validated analytical method, the experimental determination of solubility can proceed. It is critical to perform multiple types of assays, as each provides a different and valuable piece of the puzzle.[15]
Thermodynamic (Equilibrium) Solubility
This "gold standard" shake-flask method measures the true equilibrium solubility of the compound, which is essential for preformulation and understanding the compound's intrinsic properties.[16][17][18]
Protocol: Shake-Flask Thermodynamic Solubility Assay
-
Preparation: Add an excess of solid compound (approx. 2-5 mg, ensuring solid remains after incubation) to a series of glass vials.
-
Solvent Addition: To each vial, add 1 mL of a specific aqueous buffer (e.g., pH 2.0, 4.0, 5.0, 6.5, 7.4, 9.0).
-
Equilibration: Seal the vials and place them in a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time is crucial to ensure equilibrium is reached.
-
Sample Processing:
-
After incubation, allow the vials to stand for 30 minutes for coarse settling.
-
Carefully withdraw an aliquot of the supernatant, avoiding any solid material.
-
Filter the supernatant through a low-binding 0.45 µm filter (e.g., PVDF) to remove all undissolved particles.
-
-
Quantitation: Dilute the clear filtrate with the mobile phase to fall within the range of the HPLC calibration curve. Analyze using the developed HPLC-UV method.
-
Data Analysis: Calculate the concentration in the original filtrate using the dilution factor. This value is the thermodynamic solubility at that specific pH.
Figure 2: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Kinetic Solubility
Kinetic solubility assays are higher-throughput methods that measure the solubility of a compound upon its precipitation from a DMSO stock solution into an aqueous buffer.[19][20][21] This is often more representative of conditions in early-stage in vitro biological assays.
Protocol: DMSO-Precipitation Kinetic Solubility Assay
-
Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.
-
Plate Setup: Dispense 98 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well plate.
-
Compound Addition: Add 2 µL of the DMSO stock solution to the buffer-containing wells (final DMSO concentration of 2%).
-
Incubation: Seal the plate and shake at room temperature for 2-4 hours.
-
Separation: Use a 96-well filter plate to separate the precipitated solid from the soluble compound.
-
Quantitation: Analyze the concentration of the compound in the filtrate using a suitable method, such as HPLC-UV or UV-Vis plate reader, against a standard curve prepared under identical solvent conditions.[15]
Biorelevant Media Solubility
To better predict in vivo performance, solubility should be assessed in media that mimic the fluids of the human gastrointestinal tract.[22] Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) contain bile salts and phospholipids that can significantly enhance the solubility of lipophilic compounds.[23][24][25][26]
Protocol: Biorelevant Media Solubility (FaSSIF/FeSSIF)
-
Media Preparation: Prepare FaSSIF (pH 6.5) and FeSSIF (pH 5.0) media according to established recipes or using commercially available powders (e.g., from Biorelevant.com).
-
Experimental Procedure: Follow the same shake-flask thermodynamic solubility protocol described in Section 3.1, replacing the simple aqueous buffers with the prepared FaSSIF and FeSSIF media.
-
Analytical Consideration: The bile salts and lipids in these media can interfere with HPLC analysis. It is crucial to verify that the analytical method can resolve the API peak from media components and to prepare calibration standards in the corresponding blank media.
Section 4: Data Analysis and Interpretation
The pH-Solubility Profile
Plotting the experimentally determined thermodynamic solubility (on a logarithmic scale) against pH generates the definitive pH-solubility profile. For an acidic compound like this compound, the profile will be characteristic:
-
Low pH Region (pH < pKa - 2): A flat plateau representing the low intrinsic solubility (S₀) of the neutral species.
-
Mid pH Region (pH ≈ pKa): A sharp increase in solubility as the compound begins to ionize.
-
High pH Region (pH > pKa + 2): A sloped region where solubility continues to increase with pH, as the equilibrium shifts fully to the highly soluble ionized form.
Table 2: Representative Experimental Solubility Data
| Medium | pH | Solubility (µg/mL) | Interpretation |
|---|---|---|---|
| 0.1 N HCl | 1.2 | 15 | Represents intrinsic solubility (S₀). |
| Acetate Buffer | 4.5 | 150 | Solubility increases as pH approaches pKa. |
| Phosphate Buffer (PBS) | 7.4 | > 2000 | High solubility in the ionized state. |
| FaSSIF | 6.5 | > 1000 | Good solubility expected in fasted intestine. |
| FeSSIF | 5.0 | ~ 500 | Good solubility, potential for positive food effect. |
Note: Data are representative examples for illustrative purposes.
Implications for Drug Development
-
Provisional BCS Classification: Based on the low intrinsic solubility (<100 µg/mL) and predicted lipophilicity, the compound would likely be classified as Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability).
-
Formulation Strategy: The dramatic pH-dependent solubility suggests that absorption will be limited in the acidic environment of the stomach but will increase significantly in the more neutral pH of the small intestine. The high solubility in FaSSIF and FeSSIF is a positive indicator for oral absorption.[26] Formulation strategies could focus on maintaining the drug in a solubilized state during transit through the stomach, for example, through the use of enteric coatings or amorphous solid dispersions.
Conclusion
The solubility profile of this compound is defined by its low intrinsic solubility and marked pH-dependency, consistent with its structure as a lipophilic carboxylic acid. A comprehensive characterization, beginning with in silico prediction and anchored by robust experimental determination via thermodynamic and biorelevant assays, is essential. The data strongly suggest that while the compound is poorly soluble at low pH, its solubility in simulated intestinal fluids is substantial, indicating that oral absorption is feasible with appropriate formulation design. This guide provides the strategic framework and validated protocols necessary for researchers to confidently generate and interpret the data required to advance this and similar molecules through the drug development pipeline.
References
-
Prediction of drug solubility from structure. (April 2002). Advanced Drug Delivery Reviews, 54(3):355-66. [Link]
-
Prediction of drug solubility from molecular structure using a drug-like training set. (n.d.). Taylor & Francis. [Link]
-
Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]
-
Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). (n.d.). biorelevant.com. [Link]
-
FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. (n.d.). biorelevant.com. [Link]
-
Navigating HPLC Method Development: Tips for Success. (2024-01-17). Pharma's Almanac. [Link]
-
Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. (2025-03-04). Pharma Lesson. [Link]
-
Prediction of pH-dependent aqueous solubility of druglike molecules. (2006). Journal of Chemical Information and Modeling, 46(6), 2601–2609. [Link]
-
The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. (n.d.). biorelevant.com. [Link]
-
Chapter 3. Pharmacokinetics. (n.d.). AccessPhysiotherapy. [Link]
-
In-vitro Thermodynamic Solubility. (2025-08-03). Protocols.io. [Link]
-
Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015-12-30). ADMET and DMPK. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024-12-09). Protocols.io. [Link]
-
In vitro solubility assays in drug discovery. (n.d.). PubMed. [Link]
-
Thermodynamic Solubility Assay. (n.d.). Domainex. [Link]
-
How Biorelevant Testing Can Help Oral Drug Development. (n.d.). biorelevant.com. [Link]
-
Thermodynamic Solubility Assay. (n.d.). Evotec. [Link]
-
ADME Solubility Assay. (n.d.). BioDuro. [Link]
-
Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.). Open Education Alberta. [Link]
-
Predicting Drug Solubility Using Different Machine Learning Methods. (2024-01-05). arXiv. [Link]
-
Prediction of drug solubility from molecular structure using a drug-like training set | Request PDF. (2025-08-09). ResearchGate. [Link]
- Process for the preparation of (s)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid. (n.d.).
-
HPLC METHOD DEVELOPMENT - A REVIEW. (2017). Suresh Gyan Vihar University. [Link]
-
Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024-08-27). Microbe Notes. [Link]
-
how can we develope HPLC method for unknow sample. (2011-09-30). ResearchGate. [Link]
-
Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. [Link]
Sources
- 1. WO2009039361A2 - Process for the preparation of (s)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid - Google Patents [patents.google.com]
- 2. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 5. microbenotes.com [microbenotes.com]
- 6. researchgate.net [researchgate.net]
- 7. lifechemicals.com [lifechemicals.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network [arxiv.org]
- 11. pharmasalmanac.com [pharmasalmanac.com]
- 12. gyanvihar.org [gyanvihar.org]
- 13. Schritte bei der HPLC-Methodenentwicklung | Thermo Fisher Scientific - DE [thermofisher.com]
- 14. asianjpr.com [asianjpr.com]
- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In-vitro Thermodynamic Solubility [protocols.io]
- 17. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 18. evotec.com [evotec.com]
- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 20. enamine.net [enamine.net]
- 21. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 22. biorelevant.com [biorelevant.com]
- 23. dissolutiontech.com [dissolutiontech.com]
- 24. biorelevant.com [biorelevant.com]
- 25. pharmalesson.com [pharmalesson.com]
- 26. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the One-Pot Synthesis of (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic Acid
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid, a key intermediate in the development of various therapeutic agents, notably HCV protease inhibitors.[1] We present a highly efficient, scalable one-pot synthesis methodology adapted from established industrial processes.[1] This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also in-depth expert insights into the rationale behind critical experimental choices, ensuring both scientific integrity and successful replication. The protocol covers the reaction setup, execution, work-up, and detailed analytical characterization of the final product.
Introduction and Strategic Rationale
This compound is a non-proteinogenic, chiral amino acid derivative. Its bulky tert-butyl groups provide significant steric hindrance, a feature often exploited in medicinal chemistry to control molecular conformation and enhance resistance to enzymatic degradation.[2] The starting material, L-tert-Leucine ((S)-2-amino-3,3-dimethylbutanoic acid), is a commercially available chiral building block used in various asymmetric syntheses.[2][3][4][5]
Traditional synthetic routes to N-acyl amino acid ureas can be multi-step processes requiring the isolation and purification of intermediates, leading to lower overall yields and increased consumption of time and resources.[1] The protocol detailed herein leverages a one-pot, or telescoping, synthesis strategy. This approach offers significant advantages by performing successive reactions in a single reactor without isolating intermediates, thereby enhancing efficiency, reducing waste, and simplifying the overall process.[6][7][8][9][10]
The core of this synthesis involves two key transformations in a single pot:
-
Temporary Protection: The carboxylic acid moiety of L-tert-leucine is transiently protected as a silyl ester.
-
Ureidation: The free amino group of the silylated L-tert-leucine reacts with tert-butyl isocyanate to form the desired urea linkage.
This guide will elucidate the specifics of this robust and scalable process.
Reaction Scheme and Mechanism
The overall transformation is depicted below. The reaction proceeds via a nucleophilic addition of the amino group to the highly electrophilic carbon of the isocyanate.
Caption: Overall one-pot reaction scheme.
Mechanistic Insights
The reaction mechanism involves two primary stages:
-
Silylation of the Carboxylic Acid: The process begins with the in-situ formation of a silyl ester from L-tert-leucine using a silylating agent like chlorotrimethylsilane (TMSCl). This protection is crucial for two reasons: it prevents the acidic proton of the carboxylic acid from reacting with the isocyanate, and it enhances the solubility of the amino acid in aprotic organic solvents like dichloromethane (DCM).[11][12][13]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the silylated L-tert-leucine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the tert-butyl isocyanate. This forms a urea linkage. Isocyanates are highly reactive towards nucleophiles like amines.[14][15][16]
-
Deprotection (Work-up): During the aqueous acidic work-up, the silyl ester is readily hydrolyzed back to the carboxylic acid, precipitating the final product. The acid-catalyzed desilylation mechanism involves protonation of the ester oxygen, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.[1][17]
Materials and Equipment
Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Purity | Supplier Example |
| (S)-2-Amino-3,3-dimethylbutanoic acid (L-tert-Leucine) | 20859-02-3 | 131.17 | ≥99% | Sigma-Aldrich |
| Chlorotrimethylsilane (TMSCl) | 75-77-4 | 108.64 | ≥98% | Fisher Scientific |
| tert-Butyl Isocyanate | 1609-86-5 | 99.13 | ≥98% | Thermo Fisher |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | ≥99.8% | VWR |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | VWR |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 37% aq. soln. | J.T. Baker |
| Dimethyl Sulfoxide-d6 (DMSO-D6) | 2206-27-1 | 84.17 | 99.9 atom % D | Cambridge Isotope Labs |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet
-
Addition funnel
-
Thermometer
-
Ice-water bath
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Vacuum oven
-
Standard laboratory glassware
-
HPLC system with a chiral column
-
NMR spectrometer (≥300 MHz)
Experimental Protocol
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: Equip a dry three-neck round-bottom flask with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet. Place the flask under a positive pressure of dry nitrogen.
-
Silylation:
-
To the flask, add (S)-2-amino-3,3-dimethylbutanoic acid (L-tert-leucine) (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to create a slurry (approx. 5-10 mL per gram of amino acid).
-
Cool the slurry to 0-5 °C using an ice-water bath.
-
Slowly add a silylating agent, such as chlorotrimethylsilane (1.1 eq), dropwise via the addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to ambient temperature. Stir for 1-2 hours. The reaction mixture should become a clear solution as the silyl ester forms.[1]
-
-
Ureidation:
-
Cool the reaction mixture back down to 0-5 °C.
-
Add tert-butyl isocyanate (1.05 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, remove the ice bath and stir the reaction mass for 1 hour at ambient temperature.[1]
-
-
Work-up and Isolation:
-
Concentrate the reaction mixture by distilling the DCM under reduced pressure using a rotary evaporator.
-
Cool the resulting residue to 10-15 °C.
-
Slowly add water to the cooled mass, followed by acidification with aqueous HCl to a pH of approximately 1 to 4.[1] This step hydrolyzes the silyl ester and precipitates the product.
-
Stir the resulting thick slurry for 30 minutes at 10-15 °C to ensure complete precipitation.
-
Filter the precipitated solid using a Büchner funnel.
-
Wash the filter cake with cold hexanes to remove non-polar impurities.
-
Dry the solid product in a vacuum oven at 50-60 °C for 4-5 hours to a constant weight. A typical yield is around 68-75%.[1]
-
Expert Insights & Causality
-
Choice of Silylating Agent: The in-situ protection of the carboxylic acid as a silyl ester is a key step. Silyl esters are readily formed and, crucially, are labile enough to be cleaved under mild acidic aqueous conditions during work-up.[11][13] This transient protection strategy avoids separate protection and deprotection steps, embodying the efficiency of a one-pot synthesis.
-
Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM) are essential. Protic solvents (e.g., alcohols, water) would react competitively with the highly reactive isocyanate, leading to unwanted byproducts such as carbamates and ureas from the solvent itself.[15][18]
-
Temperature Control: The initial additions of TMSCl and tert-butyl isocyanate are performed at reduced temperatures (0-5 °C). This is to control the exothermic nature of both the silylation and the ureidation reactions, preventing potential side reactions and ensuring safety.
-
Acidification Step: The acidification during work-up serves a dual purpose. Firstly, it facilitates the rapid hydrolysis of the temporary silyl ester protecting group to regenerate the carboxylic acid.[1][17] Secondly, it ensures that the final product, which is a carboxylic acid, is in its neutral, less soluble form, thereby maximizing its precipitation from the aqueous medium.
Characterization and Quality Control
The final product should be a white solid. Purity and identity must be confirmed by HPLC, Chiral HPLC, and NMR spectroscopy.
High-Performance Liquid Chromatography (HPLC)
| Parameter | Condition |
| Column | C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and water with 0.1% Trifluoroacetic Acid (TFA), gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Expected Purity | ≥98%[1] |
Chiral HPLC
Determining the enantiomeric purity is critical. The use of a chiral stationary phase (CSP) is required.
| Parameter | Condition |
| Column | Polysaccharide-based CSP, e.g., CHIRALPAK® series[1][19] |
| Mobile Phase | Typically a mixture of Hexane/Isopropanol or an alcohol-based mobile phase with acidic/basic additives.[19][20] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 210 nm |
| Expected Purity | ≥97% (S)-enantiomer[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure is confirmed by ¹H NMR. The sample should be dissolved in a suitable deuterated solvent, such as DMSO-D6. Chemical shifts are reported relative to tetramethylsilane (TMS).[21]
-
¹H NMR (DMSO-D6, 200 MHz):
-
δ 12.3 (br s, 1H): Carboxylic acid proton (-COOH).
-
δ 5.9-5.95 (d, 2H): Two NH protons of the urea group.
-
δ 3.85-3.9 (d, 1H): The α-proton (-CH) adjacent to the carboxylic acid.
-
δ 1.2 (s, 9H): Nine protons of the N-tert-butyl group.
-
δ 0.84 (s, 9H): Nine protons of the C-tert-butyl group of the leucine moiety. (Note: The provided NMR data is based on the patent literature and may vary slightly based on the spectrometer and solvent used).[1]
-
Safety and Handling
This protocol involves hazardous materials and should be performed by trained personnel in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Chlorotrimethylsilane (TMSCl): Highly flammable liquid and vapor. Reacts violently with water, releasing toxic HCl gas. Causes severe skin and eye burns and respiratory tract irritation. Handle under an inert atmosphere and away from ignition sources. Do not use water to extinguish fires; use carbon dioxide or dry chemical extinguishers.[11][12][17][18]
-
tert-Butyl Isocyanate: Highly flammable liquid. Toxic by inhalation, in contact with skin, and if swallowed. It has an extremely unpleasant odor (stench). Causes burns. Keep refrigerated and away from heat or ignition sources. Handle with extreme care in a fume hood.[3][19][20]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe burns. Handle with care.
References
- Fandrick, D. R., et al. (2009). Process for the preparation of (s)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid.
- Nelson, T. D., & Crouch, R. D. (1996). Selective deprotection of silyl ethers. Synthesis, 1996(09), 1031-1069.
-
Tan, J., Akakura, M., & Yamamoto, H. (2013). The supersilyl group as a carboxylic acid protecting group: application to highly stereoselective aldol and Mannich reactions. Angewandte Chemie International Edition, 52(28), 7198-7202. [Link]
-
Wikipedia. One-pot synthesis. [Link]
-
Zhang, W. (2019). One-pot Organic Reactions. In Green Synthetic Processes and Procedures. Royal Society of Chemistry. [Link]
-
Chiral Technologies. Amino Acid Database. [Link]
-
Phenomenex. Chiral HPLC Separations Guide. [Link]
- Pawar, S. S., et al. (2022). One-pot strategy: A highly economical tool in organic synthesis and medicinal chemistry. IntechOpen.
-
Silylation. Wikipedia. [Link]
-
Zhang, W., & Yi, J. (2019). Recent developments in one-pot stepwise synthesis (OPSS) of small molecules. Green Synthesis and Catalysis, 1(1), 1-10. [Link]
-
One-pot synthesis: Significance and symbolism. ScienceDirect. [Link]
- Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Wiley-VCH.
- Dabi, S., & Zilkha, A. (1980). Effect of polar aprotic solvents and organometallic catalysts on the reaction of alcohols with isocyanates. European Polymer Journal, 16(9), 831-833.
-
Gunanathan, C., & Shinde, S. S. (2020). Silyl Esters as Reactive Intermediates in Organic Synthesis. Chemistry – An Asian Journal, 15(20), 3237-3253. [Link]
-
Organic Chemistry Portal. Urea Formation. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Sabbioni, G., & Schütze, D. (2000). Reactions of 4-methylphenyl isocyanate with amino acids. Archives of toxicology, 73(12), 645-651. [Link]
-
Reusch, W. NMR Spectroscopy. Michigan State University Department of Chemistry. [Link]
-
Wikipedia. Isocyanate. [Link]
-
Natural Micron Pharm Tech. L-Tert-Leucine product page. [Link]
-
Kisfaludy, L., & Ötvös, L. (1987). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2, (5), 795-798. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. The supersilyl group as a carboxylic acid protecting group: application to highly stereoselective aldol and Mannich reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. rsc.org [rsc.org]
- 6. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Panin - Acta Naturae [actanaturae.ru]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Silylation - Wikipedia [en.wikipedia.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. cris.huji.ac.il [cris.huji.ac.il]
- 15. hplc.eu [hplc.eu]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. utsouthwestern.edu [utsouthwestern.edu]
- 18. scispace.com [scispace.com]
- 19. Synthesis and activity of N-acyl azacyclic urea HIV-1 protease inhibitors with high potency against multiple drug resistant viral strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. actanaturae.ru [actanaturae.ru]
- 21. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Pivotal Role of (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic Acid in HCV Protease Inhibitor Synthesis
Abstract
The development of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection, with NS3/4A serine protease inhibitors being a cornerstone of modern therapy.[1][2][3] Molecules like Boceprevir and Telaprevir function by obstructing the viral protease essential for polyprotein processing and viral replication.[4][5] A critical component in the chemical architecture of these peptidomimetic inhibitors is the P3 fragment, which is designed to interact with the S3 subsite of the protease active site. This guide provides a detailed technical overview and robust protocols for the synthesis and application of (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid, a highly specialized, non-proteinogenic amino acid derivative that serves as the P3 building block in the synthesis of first-generation HCV protease inhibitors such as Boceprevir.[6][7] We will explore the causality behind its molecular design, provide scalable synthetic protocols, and detail its subsequent coupling in the assembly of the final drug scaffold.
Introduction: The Strategic Importance of the P3 Building Block
The HCV NS3/4A protease is the engine of viral maturation. Inhibitors are designed as peptidomimetics that mimic the natural substrate, binding tightly to the active site to halt its function. Boceprevir, for instance, is comprised of several key fragments designated P1, P2, P3, and a capping group.[6][7]
The P3 fragment, this compound, is derived from L-tert-leucine. Its structure is not arbitrary; it is the result of deliberate chemical design to maximize potency and stability:
-
L-tert-Leucine Scaffold : The bulky tert-butyl side chain of the parent amino acid is crucial for establishing van der Waals interactions within the hydrophobic S3 pocket of the NS3 protease. The (S)-stereochemistry is essential for the correct spatial orientation.
-
Urea Moiety : The tert-butylurea group serves a dual purpose. Firstly, it acts as a robust protecting group for the amine, stable to a variety of reaction conditions encountered during the total synthesis. Secondly, and more importantly, the urea's N-H protons can act as hydrogen bond donors, forming critical interactions with the enzyme backbone that anchor the inhibitor in the active site.[8]
This guide focuses on an efficient, one-pot synthesis of this key intermediate, a process optimized for scalability and industrial application.[9]
Synthesis of this compound
The synthesis of the P3 fragment from its parent amino acid, (S)-2-amino-3,3-dimethylbutanoic acid (L-tert-leucine), is efficiently achieved in a one-pot process. This approach is favored in industrial settings as it minimizes intermediate isolation steps, reduces solvent waste, and improves overall yield and throughput.[9] The core strategy involves temporarily protecting the carboxylic acid as a silyl ester, followed by reaction of the free amine with tert-butyl isocyanate, and concluding with hydrolytic workup to yield the final product.
Synthetic Pathway Overview
The logical flow of the synthesis is designed to ensure chemoselectivity. The carboxylic acid of the starting L-tert-leucine is more acidic than the amine is basic, but it is also a competing nucleophile. Silylating the acid in situ prevents it from reacting with the highly electrophilic isocyanate, thereby directing the reaction exclusively to the amine.
Caption: One-pot synthesis workflow for the P3 fragment.
Detailed Experimental Protocol
This protocol is adapted from established industrial processes and is designed to be self-validating through in-process controls and final product characterization.[9]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Density (g/mL) |
| L-tert-Leucine | 131.17 | 1.00 | - |
| Triethylamine (Et₃N) | 101.19 | 1.22 | 0.726 |
| Chlorotrimethylsilane (TMSCl) | 108.64 | 1.18 | 0.856 |
| tert-Butyl Isocyanate | 99.13 | 1.01 | 0.798 |
| Dichloromethane (DCM) | 84.93 | - | 1.33 |
| Water (H₂O) | 18.02 | - | 1.00 |
| Hydrochloric Acid (HCl) | 36.46 | As needed | - |
| Hexanes | - | - | 0.659 |
Step-by-Step Procedure:
-
Vessel Preparation: Charge a clean, dry reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet with dichloromethane (DCM, ~7 L per kg of starting material).
-
Initial Charge: Under a nitrogen atmosphere, add L-tert-leucine (1.00 eq) to the DCM with stirring to form a suspension at ambient temperature (25-35 °C).
-
Silylation: Add triethylamine (1.22 eq) to the suspension. Then, carefully add chlorotrimethylsilane (1.18 eq) dropwise, maintaining the temperature between 25-35 °C. The reaction is mildly exothermic.
-
Silyl Ester Formation: Heat the reaction mixture to reflux (~40 °C) and maintain for 3 hours. This ensures the complete formation of the trimethylsilyl ester of L-tert-leucine.
-
Ureidation: Cool the reaction mixture to 20-25 °C. Add tert-butyl isocyanate (1.01 eq) to the reaction mass. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the resulting mixture at 25-30 °C for 14-15 hours. Monitor the reaction for the complete disappearance of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Hydrolysis (Workup): Once the reaction is complete, carefully add water (~4 L per kg of starting material) to the reaction mixture. Stir for 1 hour at ambient temperature. This hydrolyzes the silyl ester.
-
Phase Separation & Acidification: Transfer the mixture to a separatory funnel. The organic (DCM) and aqueous layers will separate. Isolate the aqueous layer and cool it to 10-15 °C in an ice bath.
-
Precipitation: Slowly add concentrated hydrochloric acid to the cooled aqueous layer to adjust the pH to approximately 2-3. The product will precipitate as a white solid.
-
Isolation and Drying: Stir the slurry for 30 minutes at 10-15 °C. Filter the precipitated solid, wash the filter cake with hexanes, and dry under vacuum at 50-60 °C for 4-5 hours to yield the final product.
Expected Results:
-
Yield: 65-75%
-
Purity (HPLC): >98%
-
Chiral Purity (Chiral HPLC): >97%
-
¹H NMR (DMSO-d₆): δ 12.3 (br s, 1H, COOH), 5.9-5.95 (d, 2NH), 3.85-3.9 (d, 1H, α-CH), 1.2 (s, 9H, isocyanate t-Bu), 0.84 (s, 9H, leucine t-Bu).[9]
Application: Coupling the P3 Fragment in Boceprevir Synthesis
With the P3 fragment in hand, the next critical phase is its incorporation into the growing peptidomimetic chain. This involves a standard peptide coupling reaction with the P2 fragment, which for Boceprevir is a constrained bicyclic proline analog, (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate.[6][10]
Peptide Coupling Workflow
The carboxylic acid of the P3 fragment must be "activated" to make it sufficiently electrophilic to react with the secondary amine of the P2 proline derivative. This is typically achieved using specialized coupling reagents that form a highly reactive intermediate in situ.
Caption: General workflow for peptide bond formation.
Detailed Protocol for P2-P3 Coupling
This protocol outlines a representative amide bond formation step. The choice of coupling reagent and base can be optimized for specific substrates and scales.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Molar Eq. |
| P3 Fragment (Title Compound) | 230.31 | 1.0 |
| P2 Fragment (Proline Analog HCl salt) | 205.69 | 1.1 |
| HATU (Coupling Reagent) | 380.23 | 1.2 |
| N,N-Diisopropylethylamine (DIEA) | 129.24 | 3.0 |
| Dimethylformamide (DMF) | 73.09 | - |
Step-by-Step Procedure:
-
Vessel Setup: To a dry reaction vessel under a nitrogen atmosphere, add the P3 fragment (1.0 eq), the P2 proline analog hydrochloride salt (1.1 eq), and HATU (1.2 eq).
-
Solvation: Add anhydrous DMF to dissolve the solids, creating a solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Base Addition: Slowly add DIEA (3.0 eq) to the cooled solution. The base neutralizes the HCl salt of the P2 fragment and facilitates the coupling reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by HPLC until the P3 starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure coupled P2-P3 fragment.
Causality and Trustworthiness:
-
Why HATU? HATU is a highly efficient, modern coupling reagent that minimizes side reactions and racemization, which is critical for maintaining the stereochemical integrity of both chiral centers.
-
Why DIEA? DIEA is a bulky, non-nucleophilic base. Its role is to deprotonate the amine of the P2 fragment and the carboxylic acid of the P3 fragment without competing as a nucleophile in the reaction, ensuring the desired amide bond is formed.
-
Self-Validation: The protocol's trustworthiness is established by rigorous monitoring (HPLC) and purification, followed by full characterization (NMR, MS) of the final product to confirm its structure and purity before proceeding to the next step in the total synthesis of the HCV inhibitor.
Conclusion
This compound is far more than a simple protected amino acid; it is a meticulously designed molecular fragment that is indispensable for the efficacy of Boceprevir and related HCV protease inhibitors. Its synthesis via a scalable, one-pot procedure highlights the chemical ingenuity required for modern pharmaceutical manufacturing. The protocols detailed herein provide a robust and validated pathway for researchers and drug development professionals to access this critical building block, enabling the continued exploration and synthesis of complex peptidomimetic therapeutics.
References
-
Bhalerao, U. et al. (2015). Synthesis and Process Optimization of Boceprevir: A Protease Inhibitor Drug. Request PDF. Available at: [Link]
-
Chen, K. X. et al. (2012). Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. Journal of the American Chemical Society, 134(14), 6467-72. Available at: [Link]
-
Liu, L. W. et al. (2016). An Improved and Enantioselective Preparation of the Telaprevir Bicyclic [3.3.0] Proline Intermediate and Reuse of Unwanted Enantiomer. Organic Process Research & Development, 20(2), 344-351. Available at: [Link]
-
Moni, L. et al. (2015). Ugi and Passerini Reactions of Biocatalytically Derived Chiral Aldehydes: Application to the Synthesis of Bicyclic Pyrrolidines and of Antiviral Agent Telaprevir. The Journal of Organic Chemistry, 80(7), 3411-3428. Available at: [Link]
-
Niu, D. et al. (2022). Structure activity synthesis of boceprevir. ResearchGate. Available at: [Link]
- Venkatraman, S. et al. (2009). Process for the preparation of (s)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid. Google Patents, WO2009039361A2.
-
Znabet, A. et al. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Chemical Communications, 46(42), 7918-7920. Available at: [Link]
-
Welsch, C. et al. (2012). Modern Multicomponent Reactions for better Drug Syntheses. PMC - PubMed Central. Available at: [Link]
- Process for preparation of boceprevir and intermediates thereof. (2014). Google Patents, WO2014061034A1.
- Preparation of intermediates of boceprevir. (2013). Google Patents, WO2013190509A2.
-
Raboisson, P. et al. (2008). Discovery of novel, potent and bioavailable proline-urea based macrocyclic HCV NS3/4A protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6338-6342. Available at: [Link]
-
Solid-Phase Synthesis of Peptidomimetic Inhibitors for the Hepatitis C Virus NS3 Protease. (2011). Request PDF. Available at: [Link]
-
Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants. (2017). PMC - NIH. Available at: [Link]
-
A Novel Approach to Develop New and Potent Inhibitors for the Simultaneous Inhibition of Protease and Helicase Activities of HCV NS3/4A Protease. (2017). PubMed Central. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Approach to Develop New and Potent Inhibitors for the Simultaneous Inhibition of Protease and Helicase Activities of HCV NS3/4A Protease: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modern Multicomponent Reactions for better Drug Syntheses** - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof - Google Patents [patents.google.com]
- 6. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel, potent and bioavailable proline-urea based macrocyclic HCV NS3/4A protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2009039361A2 - Process for the preparation of (s)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Coupling of (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid
Introduction
(S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid is a non-proteinogenic amino acid analog characterized by significant steric bulk around the α-carbon and the ureido nitrogen. The presence of a neopentyl group adjacent to the carboxylic acid and a tert-butyl group on the urea moiety presents a considerable challenge for standard amide bond formation. These bulky groups impede the approach of the amine nucleophile to the activated carboxylic acid, often leading to slow reaction rates, low yields, and the necessity for harsh reaction conditions that can compromise chiral integrity.
This technical guide provides a detailed protocol and rationale for the efficient coupling of this sterically hindered acid, targeting researchers, medicinal chemists, and process development scientists. We will delve into the selection of appropriate coupling reagents and provide a robust, field-tested protocol designed to maximize yield and purity while minimizing side reactions.
The Challenge of Steric Hindrance in Amide Coupling
Amide bond formation is a condensation reaction that requires the activation of the carboxylic acid to create a better electrophile. In the case of this compound, the steric shields imposed by the t-butyl and neopentyl groups (Figure 1) necessitate the use of highly reactive coupling reagents that can function effectively in a crowded environment. Traditional methods, such as those employing carbodiimides like DCC or EDC alone, are often inefficient for such demanding substrates.[1]
Strategic Selection of Coupling Reagents
For sterically demanding couplings, the choice of reagent is paramount. Third-generation uronium/aminium salts and phosphonium salts have proven to be superior for these challenging transformations.[2] These reagents form highly reactive activated esters in situ that readily undergo nucleophilic attack by the amine component.
-
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are among the most effective.[3][4] HATU, which forms a highly reactive OAt-active ester, has been a gold standard for difficult couplings.[2][5] COMU, an Oxyma-based reagent, offers comparable or even superior reactivity to HATU, with the added benefits of being non-explosive and generating water-soluble byproducts, simplifying purification.[4][6][7]
-
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Aza-1H-benzotriazole-1-yl)oxy)tris(pyrrolidino)phosphonium hexafluorophosphate) are also excellent choices. They are known for clean reactions and high efficiency in hindered couplings, without the risk of guanidinylation of the amine component, a potential side reaction with uronium reagents when used in excess.
For this protocol, we will focus on COMU due to its exceptional performance, enhanced safety profile, and the ease of byproduct removal.[6][8]
Mechanism of COMU-Mediated Coupling
The efficacy of COMU lies in its rapid and efficient activation of the carboxylic acid. The reaction proceeds through the following key steps, as illustrated in the diagram below:
-
Deprotonation: A tertiary amine base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.
-
Activation: The carboxylate attacks the electrophilic carbon of COMU, leading to the formation of a highly reactive Oxyma-based active ester. This is the rate-determining step for the activation.
-
Coupling: The incoming amine nucleophile attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate.
-
Product Formation: The intermediate collapses to form the desired amide bond, releasing the Oxyma leaving group and other water-soluble byproducts.
Detailed Experimental Protocol: COMU-Mediated Coupling
This protocol describes the coupling of this compound with a generic primary amine (e.g., Benzylamine) in a solution-phase synthesis.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| This compound | 258.36 | 1.0 | 258.4 mg |
| Amine Component (e.g., Benzylamine) | 107.15 | 1.05 | 112.5 mg (110 µL) |
| COMU | 428.28 | 1.1 | 471.1 mg |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.2 | 284.3 mg (383 µL) |
| Anhydrous N,N-Dimethylformamide (DMF) | - | - | 5.0 mL |
| Ethyl Acetate (EtOAc) | - | - | For workup |
| 1 M Hydrochloric Acid (HCl) | - | - | For workup |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | For workup |
| Saturated Sodium Chloride (Brine) Solution | - | - | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | - | For drying |
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the amine component (1.05 eq.), and COMU (1.1 eq.).
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the limiting reagent (the acid).
-
Cooling: Place the flask in an ice-water bath and stir the mixture for 5-10 minutes until the internal temperature reaches 0 °C.
-
Base Addition: Add DIPEA (2.2 eq.) dropwise to the cooled, stirring mixture over 1-2 minutes. A color change to yellow may be observed, which is characteristic of COMU reactions.[8][9]
-
Reaction: Continue stirring the reaction at 0 °C for 30 minutes. Afterwards, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed. For sterically hindered couplings, reaction times may need to be extended up to 12-24 hours.[3]
-
Aqueous Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (approx. 10-20x the volume of DMF).
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and saturated brine (1x).[9] This washing sequence removes the water-soluble byproducts (Oxyma, tetramethylurea) and unreacted reagents.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate or dichloromethane/methanol gradient, to yield the pure amide.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction stalls or yields are low, consider increasing the equivalents of COMU and the amine component to 1.2 and 1.2, respectively. A "double coupling" may also be effective, where a second portion of COMU and DIPEA is added after the initial 2-4 hours.[8]
-
Racemization: COMU, like HATU, is known to suppress racemization.[2][7] However, ensuring the reaction is run at low initial temperatures (0 °C) and using a hindered base like DIPEA is crucial to maintain chiral purity.
-
Amine Component: If the amine component is provided as a hydrochloride or other salt, an additional equivalent of base must be added to neutralize the salt and generate the free amine in situ.
-
Solvent Purity: The use of anhydrous solvents is critical, as water can hydrolyze the activated ester intermediate, reducing the yield.
-
Alternative Reagent (HATU): A similar protocol can be employed using HATU (1.1 eq.) as the coupling reagent. The reaction mechanism and workup procedure are analogous.[2][3] However, be aware of the potential safety hazards associated with benzotriazole-based reagents.
Conclusion
The coupling of sterically demanding building blocks like this compound requires a departure from classical amide bond formation strategies. By employing highly reactive third-generation uronium reagents such as COMU, researchers can overcome the challenges of steric hindrance to achieve high yields of the desired amide product with minimal side reactions and preservation of stereochemical integrity. The protocol detailed herein provides a reliable and robust method for the successful incorporation of this and other sterically hindered acids into complex molecules.
References
-
Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605. [Link]
-
Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 69(1), 134-139. [Link]
-
DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
El-Faham, A., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(11), 699-703. [Link]
-
Angell, Y. L., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11045-11050. [Link]
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]
-
Aapptec. Coupling Reagents. [Link]
-
Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
Wikipedia. HATU. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 3. file.globalso.com [file.globalso.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]
Large-scale synthesis of (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid.
An Application Guide for the Robust, Scalable Synthesis of (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid
Abstract
This document provides a comprehensive guide for the large-scale synthesis of this compound, a key intermediate in the development of advanced therapeutic agents, notably Hepatitis C Virus (HCV) protease inhibitors. The protocol detailed herein is designed for scalability, efficiency, and robustness, employing a one-pot reaction strategy that minimizes intermediate handling and maximizes yield and purity. By explaining the chemical rationale behind each procedural step, this guide serves as a practical resource for researchers and process chemists in the pharmaceutical industry.
Scientific Principles and Strategic Rationale
The successful large-scale synthesis of a pharmaceutical intermediate hinges on a process that is not only high-yielding but also cost-effective, safe, and reproducible. The chosen methodology for this compound is a one-pot synthesis that proceeds without the isolation of intermediates, a significant advantage for kilogram-scale production.[1]
1.1. Core Reaction Strategy: One-Pot Synthesis
The synthesis converts the commercially available amino acid, (S)-2-amino-3,3-dimethylbutanoic acid (L-tert-leucine), into the target ureido-acid. A multi-step approach with isolation of intermediates would introduce additional unit operations, leading to potential yield loss, increased cycle time, and higher manufacturing costs. The presented one-pot process circumvents these issues by creating a streamlined workflow within a single reaction vessel.[1]
1.2. The Critical Role of In-Situ Silylation
A key challenge in the direct reaction between an amino acid and an isocyanate is the presence of the carboxylic acid group. This group can compete with the amino group in reacting with the isocyanate, leading to unwanted side products. Furthermore, the zwitterionic nature of the starting amino acid often results in poor solubility in common organic solvents.
To overcome this, an in situ silylation step is employed.[1] A silylating agent is used to convert the carboxylic acid into a silyl ester. This transformation achieves two critical goals:
-
Protection: The silyl ester functionality effectively protects the carboxylic acid from reacting with the subsequently added tert-butyl isocyanate.
-
Solubilization: The silylated intermediate exhibits significantly improved solubility in non-polar organic solvents like dichloromethane (DCM), creating a homogeneous reaction mixture conducive to a clean and efficient reaction.
1.3. Urea Formation and Product Isolation
Once the starting material is protected and solubilized, tert-butyl isocyanate is introduced. It reacts cleanly with the free amino group to form the desired stable ureido linkage.
The workup procedure is designed for facile product isolation on a large scale. The reaction is first quenched with water to destroy any excess, highly reactive isocyanate. The silyl ester is then hydrolyzed back to the carboxylic acid by acidification of the aqueous mixture.[1] Critically, the target product is insoluble in the acidic aqueous medium, allowing it to precipitate out of the solution. This solid product can then be easily isolated by filtration, washed, and dried, yielding a high-purity material without the need for complex chromatographic purification.[1]
Process Visualization and Workflow
The overall process is streamlined into a logical sequence of operations conducted within a single reactor.
Caption: High-level workflow for the one-pot synthesis.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a representative kilogram-scale batch. All operations should be conducted in a well-ventilated area or fume hood, with personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Example Quantity |
| (S)-2-amino-3,3-dimethylbutanoic acid | C₆H₁₃NO₂ | 131.17 | 1.00 | 1.00 kg |
| Silylating Agent (e.g., TMSCl) | C₃H₉ClSi | 108.64 | ~1.1 | See Note |
| Base (e.g., Triethylamine) | C₆H₁₅N | 101.19 | ~1.1 | See Note |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 10 L |
| tert-Butyl Isocyanate | C₅H₉NO | 99.13 | 1.01 | 0.76 kg |
| Water (Deionized) | H₂O | 18.02 | - | 4.0 L |
| 6N Hydrochloric Acid (HCl) | HCl | 36.46 | - | As needed (~1.0 L) |
| Hexanes (for washing, optional) | C₆H₁₄ | 86.18 | - | As needed |
Note on Silylation: The patent describes a process where the silyl ester forming reagent is added to the starting amino acid.[1] A common lab-scale approach involves using a chlorosilane like trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the generated HCl. The exact choice and equivalents should be optimized for process safety and efficiency.
3.2. Step-by-Step Procedure
-
Reactor Setup and Silylation:
-
Charge the main reaction vessel with (S)-2-amino-3,3-dimethylbutanoic acid (1.00 kg, 7.62 mol) and dichloromethane (10 L).
-
Initiate stirring to form a slurry.
-
Add the silylating agent and corresponding base under controlled temperature conditions (e.g., 20-25 °C).
-
Heat the reaction mixture to reflux (approx. 39-41 °C) and maintain for about 3 hours to ensure complete formation of the silyl ester intermediate.[1]
-
-
Urea Formation:
-
Cool the reaction mixture back to 20-25 °C.
-
Slowly add tert-butyl isocyanate (0.76 kg, 7.67 mol) to the vessel, maintaining the temperature between 25-30 °C.[1]
-
Stir the resulting mixture at 25-30 °C for 14-15 hours.[1]
-
Monitor the reaction for the complete disappearance of the starting amino acid using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
-
Workup and Product Isolation:
-
Once the reaction is complete, add water (4.0 L) to the reaction mixture at 25-30 °C to quench any unreacted tert-butyl isocyanate.[1]
-
Cool the biphasic mixture to 15-20 °C.[1]
-
Slowly and carefully add 6N aqueous hydrochloric acid to the stirring mixture. Monitor the pH closely and continue addition until the pH of the aqueous layer is between 1.0 and 2.0.[1]
-
Upon completion of the acid addition, a thick white precipitate of the product will form.
-
Continue stirring the resulting slurry for an additional 20-30 minutes to ensure complete precipitation.[1]
-
-
Filtration and Drying:
-
Filter the slurry using a suitable large-scale filter (e.g., Nutsche filter-dryer).
-
Wash the resulting filter cake thoroughly with water (e.g., 1.0 L) to remove inorganic salts and other water-soluble impurities.[1] An optional wash with a non-polar solvent like hexanes can aid in drying.[1]
-
Dry the solid product under vacuum at 60-70 °C until the loss on drying (LOD) is less than 0.50%.[1]
-
Expected Results and Quality Control
The described process consistently delivers the target compound in high yield and purity.
| Parameter | Typical Result | Analysis Method |
| Yield | 68-85% | Gravimetric |
| Appearance | White to off-white solid | Visual |
| Chemical Purity | >98.5% | HPLC |
| Chiral Purity | >97.5% (S-isomer) | Chiral HPLC |
Representative Analytical Data:
-
¹H NMR (DMSO-D₆, 200 MHz): δ 12.3 (br s, 1H), 5.9-5.95 (d, J=10 Hz, 2NH), 3.85-3.9 (d, J=10 Hz, 1H), 1.2 (s, 9H), 0.84 (s, 9H).[1]
Safety and Handling Considerations
-
tert-Butyl Isocyanate: This reagent is toxic, a lachrymator, and highly flammable. It reacts violently with water. Handle only in a well-ventilated area, under an inert atmosphere (e.g., nitrogen), and use appropriate PPE.
-
Silylating Agents: Chlorosilanes are corrosive and react with moisture to release HCl gas. Handle with care.
-
Acid/Base Addition: The addition of acid for precipitation is an exothermic process. Ensure the reactor has adequate cooling capacity and add the acid slowly to maintain temperature control.
-
Solvent Handling: Dichloromethane is a volatile organic compound with associated health risks. Use in a closed system where possible and minimize emissions.
Chemical Reaction Diagram
The chemical transformation is illustrated below, showing the key silylated intermediate.
Sources
Application Notes: (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic Acid as a Chiral Building Block in Drug Discovery
Introduction: A Sterically Hindered Building Block for Peptidomimetic Design
(S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid is a non-proteinogenic amino acid derivative that has emerged as a critical chiral building block in modern medicinal chemistry. Its structure is characterized by a bulky tert-butyl group on the side chain and a tert-butylureido moiety at the alpha-amino position. This significant steric hindrance is not a limitation but a key design feature, imparting specific conformational constraints and metabolic stability to the molecules it is incorporated into. These properties make it an invaluable component in the synthesis of peptidomimetic drugs, particularly in the development of protease inhibitors.
This guide provides an in-depth exploration of the application of this compound, with a primary focus on its pivotal role in the synthesis of Boceprevir, a first-generation direct-acting antiviral agent against the Hepatitis C Virus (HCV). We will delve into the mechanism of the target enzyme, the rationale for using this specific building block, and provide detailed, field-tested protocols for its synthesis and subsequent coupling reactions.
Application Focus: Keystone Component in the Synthesis of Boceprevir
The most prominent application of this compound is as the P3 fragment in the synthesis of Boceprevir (SCH 503034).[1][2] Boceprevir is a potent inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) serine protease, an enzyme essential for viral replication.[3][4] In the structure of Boceprevir, this building block is acylated to the P2 fragment, which is a derivative of (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.[5][6]
The choice of this particular amino acid derivative is strategic. The bulky side chain effectively occupies the S3 subsite of the HCV NS3 protease, while the tert-butylureido group provides a capping function that can form important hydrogen bond interactions within the active site and contributes to the overall stability and oral bioavailability of the final drug molecule.[6][7]
The Target: Mechanism of the HCV NS3/4A Serine Protease
HCV replicates by translating its single-stranded RNA genome into a large polyprotein.[8][9] This polyprotein must be cleaved into individual structural and non-structural proteins for the virus to mature and assemble new virions. The HCV NS3/4A protease is responsible for four of these critical cleavages.[9]
The enzyme is a heterodimer, with NS3 forming the catalytic domain (a serine protease) and NS4A acting as an essential cofactor that stabilizes the protease structure and anchors it to intracellular membranes.[9][10] The NS3 protease utilizes a catalytic triad of histidine (His57), aspartate (Asp81), and serine (Ser139) in its active site to hydrolyze peptide bonds in the viral polyprotein.[4] Inhibition of this enzyme halts the viral lifecycle, making it a prime target for antiviral therapy.[8][11]
Boceprevir acts as a peptidomimetic, competitive, and reversible covalent inhibitor.[3] It mimics the natural substrate of the protease, binding to the active site and forming a covalent bond with the catalytic serine residue, thereby blocking its function.[1][3]
Detailed Synthetic Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a common method for synthesizing the title compound from (S)-2-amino-3,3-dimethylbutanoic acid (L-tert-leucine). The procedure involves the formation of a urea linkage by reacting the amino acid with tert-butyl isocyanate.[12]
Materials:
-
(S)-2-amino-3,3-dimethylbutanoic acid (L-tert-leucine)
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)
-
Dichloromethane (DCM), anhydrous
-
tert-Butyl isocyanate
-
Water
-
6N Hydrochloric acid (HCl)
-
Hexanes
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Silylation of the Amino Acid:
-
To a clean, dry, inerted reaction vessel, add (S)-2-amino-3,3-dimethylbutanoic acid (1.0 eq) and anhydrous dichloromethane (approx. 10 volumes).
-
Add a silylating agent such as BSA (approx. 1.1 eq).
-
Heat the mixture to reflux (approx. 40°C) and maintain for 3 hours. This step protects the carboxylic acid as a silyl ester, preventing side reactions.
-
-
Urea Formation:
-
Cool the reaction mixture to 20-25°C.
-
Slowly add tert-butyl isocyanate (1.0 eq) to the reaction mass.
-
Adjust the temperature to 25-30°C and stir the resulting mixture for 14-15 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the complete disappearance of the starting amino acid.
-
-
Work-up and Isolation:
-
Once the reaction is complete, add water (approx. 4 volumes) to quench any unreacted tert-butyl isocyanate.
-
Cool the mixture to 15-20°C.
-
Acidify the mixture to a pH of 1.0-2.0 by the careful addition of 6N aqueous HCl. This step hydrolyzes the silyl ester and protonates the carboxylic acid, causing the product to precipitate.
-
Stir the resulting slurry for 20-30 minutes to ensure complete precipitation.
-
Filter the solid product and wash the filter cake with hexanes.
-
Dry the product under vacuum at 50-60°C for 4-5 hours to yield (S)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid as a solid.
-
Expected Outcome: The process should yield the desired product with a purity of >98% as determined by HPLC.[12]
Protocol 2: Coupling of this compound with the P2 Fragment
This protocol describes the amide bond formation between the P3 fragment (the title compound) and the P2 fragment, specifically 3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride, to form a key intermediate in the Boceprevir synthesis.[13] This is a standard peptide coupling reaction.
Reagents and Conditions:
| Reagent/Parameter | Molar Eq. | Purpose |
| (S)-2-(3-(tert-butylureido)-3,3-dimethylbutanoic acid) | 1.0 | P3 Fragment (Carboxylic Acid) |
| 3-amino-4-cyclobutyl-2-hydroxybutanamide HCl | 1.0 | P2 Fragment (Amine) |
| Dicyclohexylcarbodiimide (DCC) | 1.1 | Coupling agent (activates carboxylic acid) |
| 1-Hydroxybenzotriazole (HOBt) | 1.1 | Reduces side reactions and racemization |
| Diisopropylethylamine (DIEA) | 2.0 | Base to neutralize HCl salt and facilitate coupling |
| Dichloromethane (DCM) | - | Anhydrous solvent |
| Temperature | 0°C to RT | Standard coupling conditions |
| Reaction Time | 12-24 hours | Monitored by TLC/HPLC |
Procedure:
-
Preparation:
-
In a clean, dry, inerted reaction vessel, dissolve (S)-2-(3-(tert-butylureido)-3,3-dimethylbutanoic acid) (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous dichloromethane.
-
Stir the solution at room temperature until all solids are dissolved.
-
-
Activation:
-
Cool the solution to 0°C using an ice bath.
-
Add Dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution. A white precipitate of dicyclohexylurea (DCU) will begin to form as the carboxylic acid is activated.
-
Stir the mixture at 0°C for 30-60 minutes.
-
-
Coupling:
-
In a separate vessel, suspend the 3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride salt (1.0 eq) in anhydrous dichloromethane.
-
Add Diisopropylethylamine (DIEA) (2.0 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes.
-
Add the amine solution to the activated carboxylic acid mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction for the consumption of starting materials by TLC or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU byproduct.
-
Wash the filtrate sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure coupled product.
-
Causality and Insights:
-
DCC/HOBt System: This is a classic and effective method for amide bond formation. DCC activates the carboxylic acid by forming an O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated HOBt ester, which is less prone to racemization and reacts efficiently with the amine.
-
DIEA as a Base: A non-nucleophilic, sterically hindered base like DIEA is crucial. It is strong enough to deprotonate the ammonium salt of the P2 fragment but does not readily react with the activated ester, minimizing side reactions. Two equivalents are used to neutralize both the HCl salt and the HOBt released during the reaction.
Conclusion
This compound is a sophisticated chiral building block whose utility is exemplified in the synthesis of complex therapeutic agents like Boceprevir. Its unique structural features provide a powerful tool for medicinal chemists to design potent, selective, and metabolically robust inhibitors. The protocols provided herein offer a practical guide for researchers in drug discovery and development to effectively utilize this valuable synthetic intermediate.
References
-
Belon, C. A., et al. (2012). Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir. PLoS Pathogens, 8(4), e1002634. [Link]
-
de Ledinghen, V., & Marcellin, P. (2011). Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel. Gastroenterology & Hepatology, 7(5), 310–319. [Link]
-
Patsnap. (2024). What is the mechanism of Boceprevir? Patsnap Synapse. [Link]
-
Jones, D. M., et al. (2014). Protease Inhibitors Block Multiple Functions of the NS3/4A Protease-Helicase during the Hepatitis C Virus Life Cycle. Journal of Virology, 88(16), 9039-9051. [Link]
-
Patsnap. (2024). What are NS3 inhibitors and how do they work? Patsnap Synapse. [Link]
-
National Center for Biotechnology Information. (n.d.). Boceprevir. PubChem Compound Database. [Link]
-
Lin, C. (2005). HCV NS3-4A Serine Protease. In Hepatitis C Viruses: Genomes and Molecular Biology. Horizon Bioscience. [Link]
-
Malcolm, B. A., et al. (2011). The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. Infectious Disorders - Drug Targets, 11(2), 159-166. [Link]
-
Kallam, S. R., et al. (2017). A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient. Tetrahedron, 73(29), 4145-4151. [Link]
-
RxList. (2021). HCV NS3/4A Protease Inhibitors. [Link]
-
Drugs.com. (2010). Boceprevir. Drugs.com. [Link]
-
Kovalevsky, A. Y., et al. (2022). Covalent narlaprevir- and boceprevir-derived hybrid inhibitors of SARS-CoV-2 main protease. Communications Biology, 5(1), 1-10. [Link]
-
Attenni, B., et al. (2010). Novel P2-P4 macrocyclic inhibitors of HCV NS3/4A protease by P3 succinamide fragment depeptidization strategy. Bioorganic & Medicinal Chemistry Letters, 20(1), 58-62. [Link]
-
O'Meara, J. A., et al. (2011). Novel Peptidomimetic Hepatitis C Virus NS3/4A Protease Inhibitors Spanning the P2–P1′ Region. Journal of Medicinal Chemistry, 54(12), 4113-4131. [Link]
- Reddy, M. S., et al. (2014).
-
Zein, N., et al. (2019). Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant. ACS Omega, 4(21), 19047-19056. [Link]
- Suzhou Yongjian Biomedical Technology Co., Ltd. (2013).
-
Wang, G., et al. (2012). Discovery of novel P3-oxo inhibitor of hepatitis C virus NS3/4A serine protease. Bioorganic & Medicinal Chemistry Letters, 22(8), 2817-2820. [Link]
- Bogen, S. L., et al. (2009). Process for the preparation of (s)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid. WO 2009/039361 A2.
Sources
- 1. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boceprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Boceprevir? [synapse.patsnap.com]
- 4. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent narlaprevir- and boceprevir-derived hybrid inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]
- 7. Novel Peptidomimetic Hepatitis C Virus NS3/4A Protease Inhibitors Spanning the P2–P1′ Region - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are NS3 inhibitors and how do they work? [synapse.patsnap.com]
- 9. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HCV NS3/4A Protease Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 12. WO2009039361A2 - Process for the preparation of (s)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid - Google Patents [patents.google.com]
- 13. WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof - Google Patents [patents.google.com]
Application Note: A Multi-faceted Approach to the Purity Assessment of (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid
Introduction: The Imperative for Rigorous Purity Analysis
(S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid is a chiral non-proteinogenic amino acid derivative characterized by a ureido linkage and a sterically hindered tert-butyl group. As with any active pharmaceutical ingredient (API) or advanced intermediate, establishing its purity profile is a cornerstone of quality control and regulatory compliance. The presence of impurities—be they process-related, degradation products, or the incorrect stereoisomer—can significantly impact the safety, efficacy, and stability of the final drug product.
This application note provides a comprehensive guide for researchers, analytical scientists, and drug development professionals on the orthogonal analytical methods required for a robust purity assessment of this molecule. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring a self-validating and scientifically sound approach. The primary challenge lies in concurrently assessing both chemical purity (related and process impurities) and enantiomeric purity (the unwanted (R)-enantiomer), which necessitates a combination of chromatographic and spectroscopic techniques.
Potential Impurities: A Rationale-Based Overview
A successful purity method is one that is designed to detect all known and potential impurities. For this compound, impurities can be categorized as follows:
-
Process-Related Impurities: These include unreacted starting materials (e.g., (S)-tert-leucine), reagents (e.g., residual tert-butyl isocyanate), and by-products from the synthetic route.
-
Enantiomeric Impurity: The (R)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoic acid is the most critical impurity to monitor. As stereoisomers can exhibit different pharmacological and toxicological profiles, its quantification is a regulatory necessity.[1][2]
-
Degradation Products: Potential degradation pathways could include hydrolysis of the ureido bond, particularly under harsh pH or temperature conditions.
-
Residual Solvents: Solvents used during synthesis and purification must be quantified to ensure they are below established safety limits.
Chromatographic Methods: The Core of Purity and Enantiomeric Separation
High-Performance Liquid Chromatography (HPLC) is the central technique for purity assessment due to its high resolving power, sensitivity, and versatility.[3][4] We will detail two distinct HPLC methods: one for chemical purity and a specialized chiral method for enantiomeric purity.
Reversed-Phase HPLC for Chemical Purity Assessment
Principle: This method separates the target molecule from impurities with different polarities. A non-polar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds are retained longer. The acidic nature of the analyte necessitates an acidic modifier in the mobile phase to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (Diluent). This yields a stock solution of 500 µg/mL.
-
Prepare a working solution by diluting 1 mL of the stock solution to 10 mL with the diluent for a final concentration of 50 µg/mL.
-
-
Instrumentation and Conditions:
-
An HPLC system with a UV detector is recommended.[2]
-
The specific parameters are outlined in the table below.
-
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for small organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure protonation of the analyte for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. Formic acid maintains consistent pH. |
| Gradient | 0-5 min: 30% B; 5-25 min: 30% to 90% B; 25-30 min: 90% B; 30.1-35 min: 30% B | A gradient elution is crucial for separating impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling mobile phase viscosity. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection | UV at 210 nm | The ureido and carboxyl chromophores absorb at low UV wavelengths. |
-
System Suitability:
-
Inject the working solution six times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.
-
-
Data Analysis:
-
Purity is calculated using the area percent method. The area of each impurity peak is expressed as a percentage of the total peak area.
-
Workflow Diagram:
Spectroscopic Methods for Structural Confirmation and Purity
Spectroscopic techniques are orthogonal to chromatography and are essential for confirming the identity of the main component and for identifying unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides definitive structural confirmation. The acidic proton of the carboxylic acid is expected to appear as a broad singlet far downfield (10-13 ppm). [5][6][7]The protons on the carbons adjacent to the carbonyl groups will be deshielded and appear around 2-3 ppm. [7][8]The distinct signals for the two tert-butyl groups will be prominent singlets in the aliphatic region.
-
¹³C NMR: Confirms the carbon skeleton. The carbonyl carbons of the urea and carboxylic acid are highly deshielded, appearing in the 160-185 ppm region. [6][7][9]* Quantitative NMR (qNMR): Can be used for an absolute purity determination (assay) by integrating the signal of the analyte against that of a certified internal standard of known concentration.
Mass Spectrometry (MS)
Coupled with HPLC (LC-MS), this technique is unparalleled for impurity identification. It provides the molecular weight of the parent compound and its impurities. The signature fragmentation for a carboxylic acid often involves the loss of H₂O (18 Da) and COOH (45 Da). [6]The ureido linkage may also cleave, providing structural information about impurities.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method for verifying functional groups. For this compound, key characteristic absorptions include:
-
A very broad O-H stretch from the carboxylic acid dimer, typically in the 2500-3300 cm⁻¹ range. [5][7]* A strong C=O stretch from the carboxylic acid around 1710 cm⁻¹. [5]* A C=O stretch from the urea group (Amide I band) around 1640-1660 cm⁻¹.
-
N-H stretching from the urea group around 3300-3500 cm⁻¹.
Other Ancillary Methods
-
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) can determine the melting point, which is a sensitive indicator of purity. [10]A sharp melting endotherm indicates high purity, while a broad peak suggests the presence of impurities. Thermogravimetric Analysis (TGA) is used to quantify residual solvents and water content. [10]* Elemental Analysis: Provides the percentage composition of C, H, N, and O, which can be compared against the theoretical values to assess the purity of the bulk substance.
Conclusion
The purity assessment of this compound is not a monolithic task but requires an integrated analytical strategy. A validated reversed-phase HPLC method serves as the workhorse for quantifying chemical impurities, while a dedicated chiral HPLC method is non-negotiable for controlling the critical enantiomeric impurity. These chromatographic methods, when supported by spectroscopic techniques like NMR and MS for structural confirmation and thermal analysis for bulk properties, create a robust, reliable, and defensible data package for any stage of research and development. This multi-faceted approach ensures a comprehensive understanding of the compound's purity profile, safeguarding quality and consistency.
References
- BLDpharm. (n.d.). 101968-85-8|this compound.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Fiveable. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry Class Notes.
- BenchChem. (2025). Application Note: Chiral Separation of 2-Hydroxy-3-Methylbutanoic Acid Enantiomers by HPLC.
- Google Patents. (n.d.). WO2009056872A2 - Novel chromatography methods.
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
- Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acids.
- Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles.
- BLDpharm. (n.d.). 1155278-31-1|2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid.
- Bide Pharmatech. (n.d.). CAS No. 1187162-85-1.
- PubChem. (n.d.). (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid.
- Pharmaffiliates. (n.d.). butanoic acid and its Impurities.
- Collaborative International Pesticides Analytical Council. (2020, June 8). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL SCOPE.
- Sigma-Aldrich. (2011, August 23). Effect of chromatographic conditions on liquid chromatographic chiral separation of terbutaline and salbutamol on Chirobiotic V column.
- National Institutes of Health. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- PubMed. (2000, March 31). Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography.
- Advanced ChemBlocks. (n.d.). (2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid.
- Pharmaffiliates. (n.d.). Brivaracetam-impurities.
- CABI Digital Library. (2014). Development and validation of rp-hplc method for the estimation of bumetanide in tablet formulation.
- ACG Publications. (2025, February 5). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products.
- National Institutes of Health. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.
- Organic Syntheses. (n.d.). Procedure.
- SIELC Technologies. (n.d.). By Detection.
- SynThink Research Chemicals. (n.d.). Impurities | Pharmaceutical Reference Standards.
- NIST. (n.d.). Butanoic acid, 2-tert.-butyl-3,3-dimethyl, ethyl ester. NIST Chemistry WebBook.
- PubMed. (2014, November 16). Simultaneous Spectrophotometric Method for Determination of Emtricitabine and Tenofovir Disoproxil Fumarate in Three-Component Tablet Formulation Containing Rilpivirine Hydrochloride.
- Pharmaffiliates. (n.d.). Elobixibat-impurities.
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cipac.org [cipac.org]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fiveable.me [fiveable.me]
- 10. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: HPLC Analysis of (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol for the High-Performance Liquid Chromatography (HPLC) analysis of (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid, a chiral synthetic amino acid derivative of interest in pharmaceutical development. The document outlines two distinct HPLC methods: a reversed-phase method for purity assessment and a chiral separation method for enantiomeric purity determination. Grounded in established chromatographic principles and adhering to international regulatory standards, this guide is designed for researchers, scientists, and drug development professionals. It offers in-depth explanations for experimental choices, self-validating protocols, and visual aids to ensure robust and reproducible results.
Introduction: The Analytical Challenge
This compound is a non-proteinogenic amino acid derivative characterized by a bulky tert-butyl group and a urea linkage. Its chirality and lack of a strong native chromophore present specific challenges for analytical chemists. Accurate quantification and the determination of enantiomeric purity are critical for its use in pharmaceutical applications, where the biological activity and potential toxicity can be enantiomer-specific.
This guide addresses these challenges by presenting validated methodologies for both achiral and chiral HPLC analysis. The protocols are developed based on a thorough understanding of the analyte's physicochemical properties and are aligned with the validation requirements set forth by the International Conference on Harmonisation (ICH) guidelines.[1][2][3][4]
Foundational Principles: Causality in Method Design
Purity Analysis via Reversed-Phase HPLC
The primary objective of the purity analysis is to separate the main compound from any process-related impurities or degradation products.[5] Given the non-polar nature of the tert-butyl groups, a reversed-phase HPLC method is the logical choice. A C18 stationary phase provides a hydrophobic environment that promotes retention of the analyte.
The urea moiety, while polar, does not possess a strong UV chromophore. Therefore, detection at a low wavelength (e.g., 200-210 nm) is necessary to achieve adequate sensitivity.[6][7] The mobile phase, a gradient of acetonitrile in water with a formic acid modifier, ensures sharp peak shapes and efficient elution.
Enantiomeric Purity via Chiral HPLC
The separation of enantiomers requires a chiral environment. This is achieved using a Chiral Stationary Phase (CSP). For N-blocked amino acids like the target compound, macrocyclic glycopeptide-based CSPs, such as those functionalized with teicoplanin, have demonstrated broad selectivity and ruggedness.[8][9][10] The chiral recognition mechanism involves multiple interactions, including hydrogen bonding, steric hindrance, and ionic interactions between the analyte and the teicoplanin selector.[9]
The selection of a teicoplanin-based column (e.g., CHIROBIOTIC® T) is therefore a rational starting point for developing the chiral separation method.[10][11] A reversed-phase mobile phase system, compatible with the CSP, is employed to achieve the desired separation of the (S)- and potential (R)-enantiomers.
Experimental Workflow and Protocols
The following diagram illustrates the overall workflow for the analysis of this compound.
Caption: A flowchart of the key steps in the HPLC analysis.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Formic acid (≥98%)
-
0.45 µm syringe filters (e.g., PTFE)
Protocol 1: Purity Determination by Reversed-Phase HPLC
3.2.1. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 20% B to 95% B over 15 min; hold at 95% B for 3 min; return to 20% B and equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 210 nm |
3.2.2. Sample Preparation
-
Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the standard solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter.
Protocol 2: Enantiomeric Purity by Chiral HPLC
3.3.1. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Astec® CHIROBIOTIC® T, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Isocratic | 60% A : 40% B |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 25 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 220 nm |
3.3.2. Sample Preparation
-
Diluent Preparation: Prepare a mixture of Methanol:Water (40:60, v/v).
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Filtration: Prior to injection, filter the solution through a 0.45 µm syringe filter.
Method Validation: A Self-Validating System
To ensure the trustworthiness and reliability of these analytical methods, a comprehensive validation should be performed in accordance with ICH Q2(R1) guidelines.[1][3][12]
Validation Workflow
Caption: Key parameters for HPLC method validation.
Validation Parameters and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), standard, and sample solutions. For the chiral method, inject a racemic mixture. | The analyte peak should be free from interference from blank and placebo. In the chiral method, baseline resolution of enantiomers should be achieved (Rs > 1.5). |
| Linearity | Prepare at least five concentrations ranging from 50% to 150% of the nominal concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range. | Typically 80-120% of the test concentration for assay methods.[12] |
| Accuracy | Analyze triplicate samples at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be between 98.0% and 102.0%.[1] |
| Precision | Repeatability: Six replicate injections of the sample. Intermediate Precision: Analysis on different days, by different analysts, or on different equipment. | RSD ≤ 2.0% for repeatability and intermediate precision.[2] |
| LOD & LOQ | Determined based on signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve. | S/N of 3:1 for LOD and 10:1 for LOQ.[1] |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | System suitability parameters should remain within acceptable limits. |
System Suitability
Before any sample analysis, the suitability of the chromatographic system must be verified.[3] This is accomplished by injecting a standard solution in replicate (typically five or six times).
| Parameter | RP-HPLC (Purity) | Chiral HPLC |
| Tailing Factor (T) | ≤ 2.0 | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% | ≤ 2.0% |
| Resolution (Rs) | N/A | ≥ 1.5 (between enantiomers) |
Conclusion
The HPLC methods detailed in this application note provide a robust framework for the quality control of this compound. The reversed-phase method is suitable for determining purity and assay, while the chiral method allows for the accurate assessment of enantiomeric excess. By adhering to the principles of scientific integrity and following the validation protocols outlined, laboratories can ensure the generation of reliable and defensible analytical data, which is paramount in the field of drug development.
References
-
International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
Clark, S., Francis, P. S., Conlan, X. A., & Barnett, N. W. (2007). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with Xanthydrol. Journal of Chromatography A, 1161(1-2), 207-213. [Link]
-
SIELC Technologies. HPLC Method for Separation of Urea and Thiourea on Primesep S Column. [Link]
-
Flannelly, C., et al. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. Food Additives & Contaminants: Part A, 38(5), 759-770. [Link]
-
MicroSolv Technology Corporation. Urea Analyzed by HPLC C18 in Aqueous Mobile Phase. [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
IOP Conference Series: Earth and Environmental Science. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]
-
Baqai Journal of Health Sciences. (2016). Analysis of amino acids by high performance liquid chromatography. [Link]
- Google Patents. CN102824900A - Method for chiral separation of various side chain protected amino acids.
-
PubMed. (2011). A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. [Link]
-
Agilent Technologies. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. [Link]
-
ACG Publications. (2025). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. [Link]
-
Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. agilent.com [agilent.com]
- 6. HPLC Method for Separation of Urea and Thiourea on Primesep S Column | SIELC Technologies [sielc.com]
- 7. Urea Analyzed by HPLC C18 in Aqueous Mobile Phase - AppNote [mtc-usa.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. CN102824900A - Method for chiral separation of various side chain protected amino acids - Google Patents [patents.google.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Application Notes: Incorporating (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid in Advanced Peptide Synthesis
Introduction: The Role of Sterically Hindered Ureido Amino Acids in Peptidomimetics
In the landscape of modern drug discovery, peptides represent a highly specific and potent class of therapeutics. However, their application is often limited by poor metabolic stability and lack of oral bioavailability. The incorporation of unnatural amino acids is a cornerstone strategy to overcome these limitations, yielding peptidomimetics with enhanced pharmacological profiles[1][2]. (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid is a unique synthetic building block designed for this purpose.
Structurally, this molecule can be viewed as an analog of L-tert-leucine where the alpha-amino group is capped with a permanent tert-butylurea moiety. This design introduces two key features:
-
Extreme Steric Hindrance: The presence of two tert-butyl groups—one on the ureido nitrogen and one on the side chain (a quaternary carbon)—creates a highly crowded environment around the carboxylic acid center. This bulk can enforce specific peptide conformations and provide a powerful shield against proteolytic degradation[3][4][5].
-
Ureido Functionality: The urea group is a bioisostere of the amide bond, but with different hydrogen bonding capabilities and conformational preferences. It can be used to modulate receptor binding interactions or improve solubility.
These application notes provide a comprehensive technical guide on the effective use of this compound in both solution-phase and solid-phase peptide synthesis (SPPS), with a focus on overcoming the challenges posed by its significant steric bulk.
Compound Profile and Physicochemical Properties
This compound is a white to off-white solid. Its synthesis from commercially available starting materials has been demonstrated on a kilogram scale, making it accessible for drug development campaigns[6].
| Property | Value / Description | Source |
| IUPAC Name | (2S)-2-[3-(tert-butyl)carbamoylamino]-3,3-dimethylbutanoic acid | N/A |
| Molecular Formula | C₁₁H₂₂N₂O₃ | Derived from structure |
| Molecular Weight | 230.31 g/mol | Derived from structure |
| Appearance | White crystalline solid | [6] |
| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP). Limited solubility in non-polar solvents like hexanes[6]. | |
| Key Structural Features | Chiral center at Cα (S-configuration), N-terminal urea cap, quaternary Cβ (tert-leucine side chain). | N/A |
The ureido group is generally stable under the acidic and basic conditions typically used in standard peptide synthesis workflows, such as TFA for cleavage or piperidine for Fmoc removal[7]. This allows for its seamless integration into established protocols.
Mechanism of Incorporation: Overcoming Steric Hindrance
The primary challenge in utilizing this reagent is the formation of the peptide bond itself. The extreme steric hindrance around the carboxyl group dramatically slows down the kinetics of acylation[4]. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) are often inefficient and can lead to side reactions[8][9].
Success hinges on using a highly potent activation method. Modern uronium/aminium or phosphonium salt-based coupling reagents, particularly those based on 1-hydroxy-7-azabenzotriazole (HOAt), are essential. These reagents generate highly reactive acyl-OAt esters that can overcome the steric barrier[8].
The activation and coupling mechanism using HATU is depicted below. The HATU reagent reacts with the carboxylic acid to form a highly reactive OAt-ester intermediate, which is then susceptible to nucleophilic attack by the free amine of the peptide chain, even with significant steric hindrance.
Caption: Activation and coupling mechanism using HATU.
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Dipeptide
This protocol describes the coupling of this compound to a protected amino acid ester (e.g., H-Pro-OMe) in solution.
Materials:
-
This compound (1.0 eq)
-
Amino acid ester hydrochloride (e.g., H-Pro-OMe·HCl) (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Pre-activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.0 eq) dropwise. Stir the mixture for 15-20 minutes. This step is critical for forming the active ester intermediate.
-
Amine Addition: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in a minimal amount of DMF and add DIPEA (1.0 eq) to neutralize the salt to the free amine.
-
Coupling Reaction: Add the free amine solution to the pre-activated acid solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. The extended reaction time is necessary to ensure completion due to steric hindrance.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.
-
Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure dipeptide.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - N-terminal Capping
This protocol details the incorporation of the title compound onto the N-terminus of a peptide chain assembled on a solid support using standard Fmoc/tBu chemistry[7][10].
Materials:
-
Fmoc-protected peptide-resin (e.g., H-Gly-Phe-Leu-Rink Amide Resin) (1.0 eq)
-
This compound (4.0 eq)
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 eq)
-
DIPEA (8.0 eq)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) or DMF
-
20% Piperidine in DMF (for Fmoc deprotection)
-
Dichloromethane (DCM)
Workflow:
Caption: SPPS workflow for N-terminal capping.
Step-by-Step Procedure:
-
Resin Preparation: Swell the Fmoc-protected peptide-resin in DCM, then DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the terminal Fmoc group. This exposes the free N-terminal amine[10].
-
Washing: Thoroughly wash the resin with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Activation of Ureido Acid: In a separate vessel, dissolve this compound (4.0 eq) and HCTU (3.9 eq) in anhydrous NMP. Add DIPEA (8.0 eq) and allow the mixture to pre-activate for 5-10 minutes. Rationale: Using a higher excess of reagents is crucial for driving the reaction to completion against the high steric barrier.
-
Coupling Reaction: Add the activated acid solution to the deprotected peptide-resin. Agitate the vessel at room temperature for at least 4 hours. For particularly difficult sequences, the reaction time may be extended overnight.
-
Monitoring: Perform a Kaiser test or Chloranil test on a small sample of beads. A negative result (yellow beads for Kaiser test) indicates a complete reaction. If the test is positive, a second coupling (double coupling) is required.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Cleavage and Global Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups simultaneously using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water) for 2-3 hours[11].
-
Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize for subsequent purification by HPLC.
Best Practices and Troubleshooting
| Issue | Probable Cause | Recommended Solution |
| Low Coupling Yield / Positive Kaiser Test | Insufficient activation or steric hindrance preventing reaction completion. | 1. Double Couple: Repeat the activation and coupling steps[4]. 2. Increase Equivalents: Use up to 5-6 equivalents of the acid and coupling reagents. 3. Switch Reagent: Use a more potent phosphonium salt reagent like PyBOP or a uronium salt with superior reactivity like COMU. 4. Increase Temperature: Gently heat the reaction vessel to 40-50°C to increase reaction kinetics (use with caution to avoid racemization). |
| Racemization | Over-activation or prolonged exposure to base. | While the ureido group is not prone to the same racemization pathways as standard protected amino acids, it is still prudent to use a tertiary base like DIPEA instead of secondary amines during activation. Minimize pre-activation time before adding to the resin. |
| Poor Solubility of Crude Peptide | The high hydrophobicity of the two tert-butyl groups can reduce aqueous solubility. | Use a modified HPLC gradient with a lower starting percentage of aqueous solvent or add a small amount (0.1%) of formic acid to both mobile phases to improve peak shape. |
References
- WO2009039361A2 - Process for the preparation of (s)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid.
-
Overview of Solid Phase Peptide Synthesis (SPPS) . AAPPTec. [Link]
-
Highly Sterically Hindered Peptide Bond Formation . Thieme Gruppe. [Link]
-
Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis . National Institutes of Health (PMC). [Link]
-
Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis . Scienmag. [Link]
-
Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? . ResearchGate. [Link]
-
Synthesis of Peptides with the Formation of Highly Sterically Hindered Peptide Bonds . ResearchGate. [Link]
-
Preparation of sterically hindered peptides using trifluoroacetyl protection . Royal Society of Chemistry. [Link]
-
Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement . PubMed. [Link]
-
Advances in Peptidomimetics for Next-Generation Therapeutics . National Institutes of Health (PMC). [Link]
-
The synthesis of a geminally perfluoro-tert-butylated β-amino acid and its protected forms . National Institutes of Health (PMC). [Link]
-
One-Pot Synthesis of Ureido Peptides and Urea-Tethered Glycosylated Amino Acids . Organic Chemistry Portal. [Link]
-
Overview of Custom Peptide Synthesis . CSBio. [Link]
-
Sketch of the peptide synthesis on the amino-derivatized support using Fmoc chemistry . ResearchGate. [Link]
-
Organic Syntheses Procedure . Organic Syntheses. [Link]
-
Peptidomimetics, a synthetic tool of drug discovery . National Institutes of Health (PMC). [Link]
-
Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid . National Institutes of Health (PMC). [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry . AAPPTec. [Link]
-
(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid . PubChem. [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester . Organic Syntheses. [Link]
-
Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids . PubMed. [Link]
-
Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate . ResearchGate. [Link]
Sources
- 1. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. scienmag.com [scienmag.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2009039361A2 - Process for the preparation of (s)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid - Google Patents [patents.google.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. Overview of Custom Peptide Synthesis [peptide2.com]
- 9. Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
(S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid for solid-phase peptide synthesis
Leveraging (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid for the Synthesis of Aggregation-Prone Peptides via Solid-Phase Peptide Synthesis
Abstract
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the accessibility of synthetic peptides for research, diagnostics, and therapeutics.[] However, the synthesis of sequences prone to aggregation remains a significant bottleneck, leading to poor yields and challenging purifications.[2] This guide introduces this compound, a novel N-ureido protected amino acid derivative designed to mitigate on-resin aggregation. We will explore its proposed mechanism of action, provide detailed protocols for its incorporation into standard Fmoc-SPPS workflows, and present a framework for its application in overcoming the synthesis of "difficult" peptide sequences.
The Challenge: On-Resin Peptide Aggregation
During SPPS, the growing peptide chain is covalently attached to an insoluble resin support.[3] As the chain elongates, particularly with hydrophobic residues or sequences with a high propensity for β-sheet formation, intermolecular hydrogen bonding can occur between peptide chains.[4] This leads to aggregation, causing the resin beads to clump together. The consequences of aggregation are severe:
-
Poor Solvation: Aggregated chains are poorly solvated by the synthesis solvents (e.g., DMF, NMP), physically blocking reactive sites.
-
Incomplete Reactions: Both the Fmoc-deprotection and subsequent amino acid coupling steps become inefficient, leading to a high incidence of deletion sequences and truncated peptides.[2]
-
False-Negative Monitoring: Standard analytical tests like the ninhydrin (Kaiser) test can be unreliable in the presence of severe aggregation.
-
Low Yield and Purity: The final cleaved peptide is often a complex mixture of the target peptide and closely related impurities that are difficult to separate by HPLC.
Strategies to overcome aggregation include the use of pseudoproline dipeptides, which introduce a "kink" in the peptide backbone to disrupt secondary structure formation, and backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb), which sterically hinder inter-chain hydrogen bonding.[5][6]
A Ureido-Based Solution: this compound
We propose the use of this compound, a derivative of the sterically hindered amino acid L-tert-Leucine, as a powerful tool to disrupt aggregation.
Caption: Chemical structure of the title compound.
Proposed Mechanism of Action
The efficacy of this reagent is rooted in its unique structure, which modifies the peptide backbone at the point of incorporation:
-
Hydrogen Bond Disruption: The N-ureido group replaces the amide N-H proton with a bulky tert-butylureido moiety. This eliminates a critical hydrogen bond donor site that is essential for the formation of β-sheet secondary structures.
-
Steric Hindrance: The combination of the tert-Leucine side chain and the N-tert-butyl group creates significant steric bulk. This physically prevents adjacent peptide chains from approaching closely enough to form stable intermolecular aggregates.
This dual-action mechanism is designed to maintain the growing peptide chain in a more solvated and accessible state, thereby promoting efficient and complete deprotection and coupling reactions throughout the synthesis.
Caption: Proposed mechanism of aggregation disruption.
Experimental Protocols
The following protocols are designed for standard manual or automated Fmoc-SPPS.
Materials & Reagents
-
Resin: Fmoc-Rink Amide or pre-loaded Wang resin appropriate for the C-terminal amino acid.
-
Fmoc-protected amino acids
-
This compound
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or DIC (N,N'-Diisopropylcarbodiimide) with OxymaPure.
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Solution: 20% piperidine in DMF.
-
Solvents: HPLC-grade DMF (N,N-Dimethylformamide), DCM (Dichloromethane).
-
Washing Solvents: DMF, DCM, Isopropanol.
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water.
Protocol 1: Standard Fmoc-SPPS Cycle
This protocol is for the incorporation of standard Fmoc-amino acids.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.[7]
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Treat again with 20% piperidine in DMF for 10-15 minutes. Drain.[7]
-
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate a solution of Fmoc-amino acid (4 eq.), HBTU/HOBt (3.9 eq.), and DIPEA (8 eq.) in DMF for 2-5 minutes.
-
Add the activated solution to the resin.
-
Agitate for 45-60 minutes.[8]
-
-
Washing: Wash the resin with DMF (5x).
-
Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Repeat: Return to Step 2 for the next amino acid in the sequence.
Protocol 2: Incorporation of this compound
Due to the steric bulk of this derivative, modified coupling conditions are essential.
-
Preceding Deprotection: Perform the Fmoc deprotection of the N-terminal amino acid on the resin as described in Protocol 1 (Step 2).
-
Washing: Wash the resin thoroughly as described in Protocol 1 (Step 3).
-
Ureido-Acid Coupling:
-
In a separate vessel, dissolve this compound (2.5 eq.), DIC (2.5 eq.), and OxymaPure (2.5 eq.) in DMF.
-
Add the coupling solution to the deprotected peptide-resin.
-
Extend the coupling time: Agitate for 2-4 hours at room temperature. For particularly difficult couplings, agitation overnight may be beneficial.
-
Rationale: The sterically hindered nature of the N-ureido acid and the secondary amine on the resin necessitates a longer reaction time and the use of carbodiimide activation, which is often effective for hindered couplings.
-
-
Washing: Wash the resin thoroughly with DMF (5x).
-
Monitoring: Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, proceed to Step 6. If negative, proceed to Protocol 1 for the next amino acid.
-
Recoupling (if necessary): Repeat Step 3 for an additional 2 hours.
Protocol 3: Final Cleavage and Deprotection
-
Final Washing: After the final coupling/deprotection cycle, wash the resin with DMF (3x), DCM (5x), and methanol (3x). Dry the resin under vacuum for at least 2 hours.
-
Cleavage:
-
Add the cold cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) to the resin (approx. 10 mL per 0.1 mmol of synthesis scale).
-
Agitate at room temperature for 2-3 hours.[8]
-
Note: The ureido protecting group is expected to be labile to strong acid (TFA), regenerating the native N-H of the tert-Leucine residue in the final peptide.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise into a large volume of ice-cold diethyl ether.
-
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with cold ether 2-3 more times, and dry the crude peptide under vacuum.
-
Purification: Purify the crude peptide using reverse-phase HPLC (RP-HPLC).
Caption: SPPS workflow incorporating the ureido-protected amino acid.
Illustrative Data & Expected Outcomes
To demonstrate the potential utility of this reagent, consider the synthesis of a notoriously difficult sequence, such as the amyloid-beta fragment Aβ(29-40) (GAIIGLMVGGVV).
| Parameter | Standard Fmoc-SPPS | SPPS with Ureido-tLeu at Ile32 |
| Target Peptide | Aβ(29-40) | Aβ(29-40) |
| Crude Purity (HPLC) | ~25% | > 65% (Expected) |
| Major Impurities | High levels of deletion peptides (des-Ile32, des-Gly33) | Significantly reduced deletion peptides |
| Isolated Yield | < 5% | > 30% (Expected) |
| Resin Appearance | Significant clumping after Ile32 coupling | Free-flowing beads throughout synthesis |
This table presents hypothetical, illustrative data based on the expected performance of backbone protection strategies in mitigating aggregation.
Troubleshooting
-
Problem: Positive Kaiser test after extended coupling of the ureido-acid.
-
Cause: Severe steric hindrance.
-
Solution 1: Recouple for an extended period (up to 12 hours).
-
Solution 2: Increase the temperature of the coupling reaction to 40-50°C.
-
Solution 3: If recoupling fails, cap the unreacted amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides.[7][9]
-
-
Problem: Poor solubility of the ureido-protected amino acid in DMF.
-
Cause: Intrinsic properties of the compound.
-
Solution: Use a solvent mixture of DMF and NMP (N-Methyl-2-pyrrolidone), or gently warm the solution to aid dissolution before adding to the resin.
-
Conclusion
This compound represents a promising strategy for enhancing the efficiency of Solid-Phase Peptide Synthesis, particularly for sequences prone to aggregation. By directly modifying the peptide backbone to disrupt the hydrogen bonding networks responsible for β-sheet formation, this reagent can improve coupling efficiencies, increase crude peptide purity, and ultimately boost the isolated yields of challenging synthetic targets. The protocols outlined in this guide provide a robust framework for the successful implementation of this technology in both academic and industrial research settings.
References
- ChemPep. (n.d.). Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.
- Packer, M. H., et al. (2021). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Gong, M., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS).
- Loth, M., et al. (2023).
- Wang, Y. (2023). Research Progress About Amino Acid Protection In Solid-Phase Peptide Synthesis. Highlights in Science, Engineering and Technology.
- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- Wikipedia. (n.d.). Peptide synthesis.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis.
- Miranda, L. P., et al. (2007). Summary of the experimental conditions employed for SPPS.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase Peptide synthesis. PubMed.
- Springer Nature Experiments. (n.d.). Solid-Phase Peptide Synthesis.
- PubChem. (n.d.). (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid.
- MedchemExpress.com. (n.d.). (S)-2-Amino-3,3-dimethylbutanoic acid.
- Jamieson, A. G., et al. (2021).
- Digital CSIC. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids.
- PubChem. (n.d.). (2S)-2-hydroxy-3,3-dimethylbutanoic acid.
- PubChem. (n.d.). tert-Butylacetic acid.
- PubMed. (2021). Identification of 2,2-Dimethylbutanoic Acid (HST5040), a Clinical Development Candidate for the Treatment of Propionic Acidemia and Methylmalonic Acidemia.
Sources
- 2. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress About Amino Acid Protection In Solid-Phase Peptide Synthesis - Semaglutide360 [semaglutide360.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. rsc.org [rsc.org]
- 9. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid
Welcome to the technical support guide for the synthesis of (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid, a key intermediate in the development of antiviral agents like Boceprevir.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate common challenges, minimize side reactions, and optimize your synthetic protocol.
Introduction
The synthesis of this compound is most commonly achieved through the reaction of (S)-tert-leucine with tert-butyl isocyanate.[2] While seemingly straightforward, this process is sensitive to reaction conditions, and several side reactions can compromise yield, purity, and, most critically, the stereochemical integrity of the final product. This guide is structured to address the most common issues encountered in the lab.
Troubleshooting Guides & FAQs
Question 1: My yield is low, and I've isolated a major byproduct identified as 1,3-di-tert-butylurea. What causes this and how can I prevent it?
Answer:
This is the most frequently encountered side reaction in this synthesis. The formation of the symmetrical 1,3-di-tert-butylurea is a clear indicator that your tert-butyl isocyanate reagent is reacting with water rather than your amino acid substrate.
Causality & Mechanism: Tert-butyl isocyanate is highly electrophilic and reacts readily with any available nucleophile. Water, even in trace amounts, acts as a potent nucleophile. The reaction proceeds in two steps:
-
Hydrolysis of Isocyanate: One molecule of tert-butyl isocyanate reacts with water to form an unstable carbamic acid intermediate, which then rapidly decarboxylates to yield tert-butylamine.[3][4]
-
Urea Formation: The newly formed tert-butylamine, being a primary amine, is nucleophilic and immediately reacts with a second molecule of tert-butyl isocyanate to produce the highly insoluble and often difficult-to-remove 1,3-di-tert-butylurea.[5]
Caption: Reaction pathway for the formation of 1,3-di-tert-butylurea from tert-butyl isocyanate and water.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Solvents: Use freshly distilled, anhydrous-grade solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)).[6] Solvents should be stored over molecular sieves.
-
Glassware: Oven-dry all glassware at >120°C for several hours and cool under a stream of dry nitrogen or argon immediately before use.
-
Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Reagent Quality Control:
-
tert-Butyl Isocyanate: Use a fresh bottle or a recently opened bottle stored under an inert atmosphere. Isocyanates are known to degrade upon exposure to moisture.
-
(S)-tert-leucine: Ensure the amino acid is thoroughly dried before use, for example, by drying under high vacuum for several hours.
-
-
Order of Addition:
-
Add the (S)-tert-leucine to the solvent first, ensuring it is well-suspended or dissolved.
-
Add the tert-butyl isocyanate dropwise to the amino acid solution. This ensures the isocyanate is more likely to encounter the desired reactant rather than trace water.
-
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or THF | Minimizes water content, preventing isocyanate hydrolysis. |
| Atmosphere | Dry Nitrogen or Argon | Excludes atmospheric moisture from the reaction. |
| Temperature | Room Temperature[6] | The reaction is typically exothermic; controlling the addition rate is sufficient. |
| Reagent Handling | Use dry syringes/cannulas for transfers | Prevents introduction of moisture during reagent addition. |
Question 2: I am observing a loss of stereochemical purity (racemization) in my final product. What are the potential causes?
Answer:
Maintaining the (S)-stereochemistry at the alpha-carbon is critical for the biological activity of the final drug product. Racemization, the formation of the (R)-enantiomer, is a known risk in reactions involving α-amino acids, particularly under basic conditions or with certain activation methods.[7][8]
Causality & Mechanism: While the direct reaction with an isocyanate does not involve a traditional carboxylic acid activating agent (like those used in peptide synthesis), racemization can still be promoted by:
-
Base: The presence of a strong base can deprotonate the α-carbon of the amino acid, leading to a planar enolate intermediate which can be protonated non-stereoselectively.
-
Oxazolone Formation: Although less common in this specific reaction, if any activating species are inadvertently present or if the reaction is performed at high temperatures, an intramolecular cyclization to form an oxazolone intermediate can occur. The α-proton of the oxazolone is highly acidic and prone to abstraction, leading to rapid racemization.[9]
Caption: Simplified mechanism showing base-mediated racemization through a planar enolate.
Troubleshooting Protocol:
-
Avoid Strong Bases: The reaction between an amine and an isocyanate does not typically require a base.[6] Avoid adding bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), as they can significantly increase the rate of racemization.[10]
-
Temperature Control: Perform the reaction at ambient temperature or below. Elevated temperatures can provide the energy needed to overcome the activation barrier for racemization.
-
pH Control During Workup: During the aqueous workup and acidification to isolate the product, avoid prolonged exposure to strongly acidic or basic conditions. A patent for this process suggests acidifying to a pH of 1 to 4.[2]
-
Chiral HPLC Analysis: Monitor the enantiomeric excess (e.e.) of your starting material and product using a suitable chiral HPLC method. A reported chiral HPLC purity for this product is >97%.[2] This will help you pinpoint the step where racemization occurs.
Question 3: My reaction is incomplete, with significant starting material remaining. How can I improve conversion?
Answer:
Incomplete conversion is typically due to suboptimal reaction conditions, poor reagent quality, or stoichiometry issues.
Troubleshooting Workflow:
Sources
- 1. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]
- 2. WO2009039361A2 - Process for the preparation of (s)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid - Google Patents [patents.google.com]
- 3. TERT-BUTYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Biochemistry of amino acid racemization and clinical application to musculoskeletal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
How to improve the yield of (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid
Welcome to the technical support guide for the synthesis of (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this important ureido-amino acid derivative. Our goal is to provide you with the in-depth, field-proven insights necessary to improve your yield, enhance purity, and streamline your experimental workflow.
Overview of the Synthesis
The target molecule is synthesized through the reaction of L-tert-leucine with tert-butyl isocyanate. This reaction forms a stable urea linkage between the amino group of the amino acid and the isocyanate. The core of this synthesis is a nucleophilic addition, which, while straightforward in principle, is sensitive to several experimental parameters that can significantly impact the overall yield and purity of the product.
Reaction Mechanism
The synthesis proceeds via the nucleophilic attack of the deprotonated amino group of L-tert-leucine on the electrophilic carbon of tert-butyl isocyanate. An aqueous basic solution is typically employed to deprotonate the amino group, enhancing its nucleophilicity, while also ensuring the solubility of the amino acid starting material.
Caption: General reaction pathway for the synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low (<70%). What are the most likely causes?
Low yields can typically be traced back to one of three areas: incomplete reaction, side reactions, or mechanical loss during workup.
-
Incomplete Reaction: Ensure your L-tert-leucine is fully dissolved before adding the isocyanate. The solubility of amino acids is highly pH-dependent, with minimum solubility near their isoelectric point.[1] Maintaining a sufficiently basic pH (typically 9-11) is crucial for both solubility and for deprotonating the amine to make it a potent nucleophile. Monitor the reaction's progress using TLC or LC-MS to confirm the consumption of the starting material.
-
Side Reactions: The primary culprit for yield loss is often the reaction of tert-butyl isocyanate with water, which forms an unstable carbamic acid that quickly decarboxylates to tert-butylamine. This amine can then react with another molecule of isocyanate to form the highly insoluble and difficult-to-remove 1,3-di-tert-butylurea.[2] To mitigate this, add the isocyanate slowly and at a reduced temperature (0-5 °C) to control the exotherm and favor the reaction with the amino acid over water.
-
Mechanical Loss: The product is isolated by acidic precipitation. If the pH is not lowered sufficiently (target pH 2-3), the product will remain partially dissolved in the aqueous phase as its carboxylate salt, leading to significant yield loss. Ensure thorough mixing during acidification and allow sufficient time for complete precipitation before filtration.
Q2: I'm observing a significant amount of a white, insoluble precipitate that isn't my product. What is it and how can I prevent it?
This is almost certainly 1,3-di-tert-butylurea . As mentioned above, this byproduct forms from the reaction of tert-butyl isocyanate with water.
Causality & Prevention: Isocyanates are highly reactive towards nucleophiles, including water.[2] In an aqueous basic medium, this side reaction is competitive.
-
Temperature Control: Perform the isocyanate addition at 0-5 °C. The reaction with the amino acid has a slightly higher activation energy than the reaction with water, so lower temperatures favor the desired pathway.
-
Controlled Addition: Add the tert-butyl isocyanate dropwise or in portions over 30-60 minutes. This keeps the instantaneous concentration of the isocyanate low, minimizing its reaction with the bulk solvent (water).
-
Stoichiometry: Use only a slight excess (1.05-1.10 equivalents) of the isocyanate. A large excess will dramatically increase the formation of the urea byproduct.
If this byproduct does form, its removal can be challenging due to its low solubility in most common organic solvents. Prevention is the most effective strategy.
Q3: How critical are the quality of my starting materials?
Starting material quality is paramount for a successful and reproducible synthesis.
-
L-tert-leucine: Ensure it has high enantiomeric purity (ee > 99%). The presence of the D-enantiomer will lead to the formation of a diastereomeric product, which can be difficult to separate. The starting material should also be free of other amino acid impurities.
-
tert-Butyl Isocyanate: This reagent is highly sensitive to moisture. Use a fresh bottle or a recently opened bottle that has been stored under an inert atmosphere (e.g., nitrogen or argon). Old or improperly stored isocyanate will contain significant amounts of the di-tert-butylurea byproduct, which will contaminate your reaction.
Q4: What is the optimal pH for the reaction and the workup?
pH control is arguably the most critical parameter in this synthesis.
-
Reaction pH (Target: 9-11):
-
Why? The pKa of the amino group of L-tert-leucine is around 9.8. To ensure the amino group is predominantly in its free, nucleophilic form (-NH2) rather than its protonated, non-nucleophilic form (-NH3+), the pH must be maintained near or slightly above this pKa. This pH also ensures the solubility of the amino acid starting material.[1]
-
Caution: Avoid excessively high pH (>12) as it can potentially promote hydrolysis of the isocyanate and, in some cases, lead to racemization of the alpha-carbon, although this is less of a concern for the sterically hindered tert-leucine.[3]
-
-
Workup pH (Target: 2-3):
-
Why? The pKa of the product's carboxylic acid group is approximately 3-4. To ensure complete precipitation of the neutral product, the pH of the solution must be lowered well below this pKa using a strong acid like HCl. This protonates the carboxylate anion (-COO⁻) to the neutral carboxylic acid (-COOH), drastically reducing its aqueous solubility.
-
Caption: A decision tree for troubleshooting common synthesis issues.
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and purity.
Reagents and Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (for 10g scale) | Notes |
| L-tert-Leucine | 131.17 | 1.00 | 10.0 g (76.2 mmol) | Ensure ee > 99% |
| Sodium Hydroxide (NaOH) | 40.00 | ~1.1 | ~3.35 g (83.8 mmol) | Used to adjust pH to 10-11 |
| Deionized Water | 18.02 | - | 100 mL | |
| tert-Butyl Isocyanate | 99.13 | 1.05 | 8.35 mL (7.93 g, 80.0 mmol) | Use a fresh, high-purity source |
| Hydrochloric Acid (HCl) | - | - | As needed | 6M or concentrated |
Step-by-Step Procedure
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend L-tert-leucine (10.0 g, 76.2 mmol) in deionized water (100 mL).
-
pH Adjustment: Cool the suspension in an ice-water bath (0-5 °C). Slowly add a solution of NaOH (e.g., 2M) dropwise while monitoring with a calibrated pH meter until the L-tert-leucine is fully dissolved and the pH is stable between 10 and 11.
-
Isocyanate Addition: While maintaining the temperature at 0-5 °C, add tert-butyl isocyanate (8.35 mL, 80.0 mmol) dropwise over a period of 45-60 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's completion by TLC (a suitable mobile phase is 10:1 DCM:MeOH with 1% acetic acid).
-
Workup - Quenching: Cool the mixture again in an ice bath. If any insoluble di-tert-butylurea has formed, it can be removed by filtration at this stage, though this may lead to some yield loss.
-
Workup - Precipitation: With vigorous stirring, slowly add 6M HCl to the cooled reaction mixture. A thick white precipitate will form. Continue adding acid until the pH of the slurry is stable between 2 and 3.
-
Isolation: Stir the cold slurry for another 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water (2 x 50 mL) to remove inorganic salts.
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight. The expected yield is 15.5-17.0 g (88-96%).
References
-
Organic Syntheses. Urea Formation. Available from: [Link]
-
ResearchGate. Macrocyclization of Pro-Leu.tBuNC, tert-butyl isocyanide. Available from: [Link]
-
Stark, G. R., Stein, W. H., & Moore, S. (1960). Reactions of the Cyanate Present in Aqueous Urea with Amino Acids and Proteins. Journal of Biological Chemistry, 235(11), 3177-3181. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available from: [Link]
-
Wikipedia. Urea. Available from: [Link]
-
Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Available from: [Link]
-
Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. Available from: [Link]
-
ResearchGate. Diagram of possible reactions of isocyanates. Available from: [Link]
-
Seo, Y. M., & Yun, H. (2011). Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. Journal of Microbiology and Biotechnology, 21(10), 1049-1052. Available from: [Link]
-
ResearchGate. How to purify esterefication product? Available from: [Link]
-
ResearchGate. Polymerization of amino acids with benzaldehyde and tert-butyl isocyanide via U-4CR. Available from: [Link]
- Google Patents. CN112159343A - Purification method of tert-butyl hydroperoxide.
-
Sabbioni, G., & Schütze, D. (2000). Reactions of 4-methylphenyl isocyanate with amino acids. Archives of toxicology, 74(7), 398-406. Available from: [Link]
-
Lee, C. Y., Chen, J. T., Chang, W. T., & Shiah, I. M. (2014). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 363, 140-146. Available from: [Link]
Sources
Technical Support Center: Purification of (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid
Welcome to the dedicated technical support guide for the purification of (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid. This resource is designed for researchers, chemists, and process development professionals who are working with this key synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.
Section 1: Understanding the Foundation - Synthesis and Impurity Profile
A robust purification strategy begins with a thorough understanding of the reaction itself. The target compound is typically synthesized via the reaction of (S)-2-amino-3,3-dimethylbutanoic acid (L-tert-leucine) with the highly reactive electrophile, tert-butyl isocyanate.[1]
Reaction Scheme: (S)-2-amino-3,3-dimethylbutanoic acid + tert-Butyl isocyanate → this compound
Understanding the potential side reactions and the nature of unreacted starting materials is critical for diagnosing purification challenges.
Common Impurities and Their Origins:
| Impurity | Chemical Name | Origin | Impact on Purification |
| SM-1 | (S)-2-amino-3,3-dimethylbutanoic acid | Unreacted starting material | Highly polar; typically removed by aqueous washes or precipitation work-up. |
| SM-2 | tert-Butyl isocyanate | Unreacted starting material | Highly reactive and volatile. Quenched during aqueous work-up. |
| Byproduct-1 | N,N'-di-tert-butylurea | Reaction of tert-butyl isocyanate with water to form tert-butylamine, which then reacts with another molecule of the isocyanate. | Non-polar; may co-precipitate with the product. Requires organic solvent wash or chromatography for removal. |
| Byproduct-2 | Symmetrical Urea of SM-1 | Reaction of the starting amino acid with an in-situ formed carbamic acid derivative. | Structurally similar to the product, potentially making separation difficult. |
Section 2: Troubleshooting Guide - Common Purification Issues
This section addresses the most frequent challenges encountered during the isolation and purification of the target compound in a question-and-answer format.
Q1: My product isn't precipitating after adding acid to the reaction mixture. What's the issue?
Answer: Failure to precipitate is a common issue that can usually be traced back to one of three factors: pH, concentration, or solvent composition.
-
Causality: The product is a carboxylic acid. In a basic or neutral aqueous solution, it exists as a water-soluble carboxylate salt. Acidification protonates the carboxylate to the neutral carboxylic acid, which is significantly less soluble in water, causing it to precipitate.[1]
-
Troubleshooting Steps:
-
Verify pH: Use a calibrated pH meter or pH paper to confirm the aqueous phase is acidic, ideally between pH 1 and 4.[1] If the pH is too high, add more acid (e.g., 1N HCl) dropwise while stirring vigorously.
-
Increase Concentration: If the reaction was performed in a large volume of solvent, the product concentration might be below its solubility limit even after acidification. Carefully remove a portion of the organic solvent under reduced pressure.
-
Induce Crystallization: If the solution appears supersaturated (clear but no solid), try "scratching" the inside wall of the flask with a glass rod at the liquid-air interface. Alternatively, add a single "seed" crystal of previously isolated pure product.
-
Consider an Anti-Solvent: If the product remains soluble, it may be necessary to add a solvent in which the product is insoluble (an anti-solvent), such as hexanes or heptane, to force precipitation.
-
Q2: I obtained a sticky oil or a gummy solid instead of a fine, filterable powder. How can I resolve this?
Answer: "Oiling out" is a classic sign that the product is impure or that the precipitation occurred too rapidly. The impurities are disrupting the formation of a stable crystal lattice.
-
Causality: The presence of unreacted starting materials or byproducts lowers the melting point of the mixture and interferes with orderly crystal packing. Rapid precipitation from a highly supersaturated solution can also trap solvent and impurities, leading to an amorphous or oily state.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an oily product.
-
Protocol for Trituration:
-
Add a small volume of a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or hexanes).
-
Use a spatula or glass rod to vigorously agitate and break up the oil.
-
The goal is to "wash" the impurities out of the oil, which should then solidify.
-
Filter the resulting solid and wash with more of the cold trituration solvent.
-
Q3: My isolated product has a purity of <98% by HPLC. What are the most effective secondary purification methods?
Answer: When the initial precipitation yields a product of insufficient purity, recrystallization or column chromatography are the standard next steps. The choice depends on the nature and quantity of the impurities.
-
Recrystallization: This is the preferred method for removing small amounts of impurities if a suitable solvent system can be found. It is a cost-effective and scalable purification technique.[2] The principle relies on the subtle solubility differences between the product and impurities at different temperatures.
-
Column Chromatography: This method is highly effective for separating compounds with different polarities.[3] It is particularly useful when impurities are structurally very similar to the product or when recrystallization fails. For this acidic compound, silica gel chromatography is a common choice.
Section 3: FAQs - Advanced Purification Protocols
Q4: What is a reliable, step-by-step protocol for recrystallizing this compound?
Answer: A successful recrystallization hinges on selecting the right solvent system. The ideal solvent should dissolve the compound completely when hot but poorly when cold.
-
Step 1: Solvent Screening (Small Scale)
-
Place ~50 mg of your impure solid into several small test tubes.
-
Add a different solvent (e.g., ethyl acetate, acetonitrile, isopropanol, toluene, or mixtures like ethyl acetate/hexanes) to each tube dropwise at room temperature until the solid just dissolves.
-
If it dissolves easily at room temperature, the solvent is too good. If it doesn't dissolve at all, try heating it.
-
The best solvents will require heating to dissolve the solid and will show significant crystal formation upon cooling to 0-4 °C.
-
-
Step 2: Recrystallization Protocol (Example with Ethyl Acetate/Hexanes)
-
Place the impure solid in an appropriately sized Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. Ensure the solution is clear.
-
While the solution is still warm, slowly add hexanes (the anti-solvent) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a few drops of hot ethyl acetate to make the solution clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal yield.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under vacuum.
-
Sources
Technical Support Center: Purification of (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic Acid
Welcome to the technical support center for (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common purification challenges for this important intermediate. Our goal is to move beyond simple protocols and explain the scientific rationale behind each step, ensuring you can adapt and optimize these methods for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The impurity profile is intrinsically linked to the synthesis method, which typically involves the reaction of (S)-2-amino-3,3-dimethylbutanoic acid (L-tert-leucine) with a tert-butyl isocyanate equivalent.[1] Based on this, common impurities can be classified as follows:
-
Unreacted Starting Materials: Residual (S)-2-amino-3,3-dimethylbutanoic acid and unreacted tert-butyl isocyanate or its precursors.
-
Process-Related Impurities: These can include by-products from side reactions. A common impurity in urea synthesis is biuret, formed from the reaction of two urea molecules.[2]
-
Organic Impurities: These may include over-alkylated urea derivatives or products from the degradation of the starting materials or the final product.[3]
-
Residual Solvents: Solvents used in the reaction and work-up that are not completely removed during the final drying step.[3]
-
Enantiomeric Impurity: The presence of the (R)-enantiomer, which may arise from the starting amino acid or racemization during the synthesis.
Q2: What is the most straightforward initial purification strategy to try?
A2: For a solid product, recrystallization is often the most effective and scalable initial purification step.[4][5] The key is selecting a solvent system where the desired compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while impurities remain in solution.[4][6] Given the molecule's polarity from the urea and carboxylic acid groups, polar solvents or mixed-solvent systems are typically required.
Q3: How can I confirm the purity of my final product?
A3: A multi-technique approach is essential for definitively assessing purity.[7]
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the most common technique for quantifying organic impurities.[3] Chiral HPLC is necessary to determine enantiomeric purity. Gas Chromatography (GC) is used for volatile impurities and residual solvents.[3]
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides structural confirmation and can identify impurities if they are present at sufficient levels.[8][9] Mass Spectrometry (MS), often coupled with LC (LC-MS), helps in identifying impurities by their molecular weight.[8][10]
-
Physical Properties: A sharp melting point range is a reliable indicator of high purity for a crystalline solid.[11][12]
Troubleshooting Guide: Common Purification Issues
This guide addresses specific problems you may encounter during the purification process.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Final product is an oil or waxy solid, not a crystalline powder. | 1. Residual Solvents: Trapped solvent can depress the melting point and prevent crystallization. 2. High Impurity Load: Significant amounts of impurities can act as a eutectic mixture, preventing crystallization of the main compound. | 1. Dry the sample under high vacuum for an extended period, possibly with gentle heating. 2. Perform an initial purification step like an acid-base extraction to remove major impurities, then attempt recrystallization.[13][14] |
| Melting point is broad and lower than the literature value. | The presence of impurities disrupts the crystal lattice of the pure compound, causing it to melt over a wider and lower temperature range.[12] | This strongly indicates the need for further purification. Recrystallization is the primary method to address this.[15] If one recrystallization is insufficient, a second recrystallization from a different solvent system may be effective. |
| ¹H NMR spectrum shows unidentifiable peaks. | These peaks correspond to organic impurities (starting materials, by-products) that were not removed. | 1. Compare the spectrum to the known spectra of your starting materials to check for their presence. 2. If impurities are less polar, consider normal-phase column chromatography. If they are more polar, reversed-phase chromatography may be necessary.[4][16] |
| HPLC analysis shows multiple peaks. | The sample is a mixture of your target compound and one or more impurities. | 1. Use LC-MS to get the mass of the impurity peaks, which can help in their identification.[10] 2. Develop a preparative HPLC method to isolate the impurities for structural analysis or to purify the main compound on a larger scale.[17][18] |
| Chiral HPLC analysis indicates the presence of the (R)-enantiomer. | 1. The starting (S)-2-amino-3,3-dimethylbutanoic acid was not enantiomerically pure. 2. Racemization occurred during the synthesis, possibly due to harsh basic or acidic conditions. | 1. Verify the enantiomeric purity of the starting material. 2. Chiral separation is challenging and often requires specialized techniques like preparative chiral chromatography or diastereomeric salt formation followed by separation. |
Purification Workflows & Protocols
Decision-Making Flowchart for Purification Strategy
The choice of purification method depends heavily on the nature and quantity of the impurities present. This flowchart provides a logical path for selecting the appropriate technique.
Caption: Decision tree for purification strategy.
Protocol 1: Purification by Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[13][14]
Workflow Diagram:
Caption: Workflow for acid-base extraction.
Step-by-Step Methodology:
-
Dissolve the crude solid in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and add an equal volume of a 1 M aqueous base solution (e.g., NaOH or NaHCO₃).
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate. The deprotonated carboxylic acid will partition into the aqueous layer as its sodium salt.
-
Drain the aqueous layer. The organic layer, containing neutral and basic impurities, can be discarded.
-
Wash the aqueous layer with fresh organic solvent one more time to remove any remaining impurities.
-
Cool the aqueous layer in an ice bath and slowly add a 1 M aqueous acid solution (e.g., HCl) with stirring until the pH is acidic (pH ~2-3).
-
The protonated, water-insoluble product should precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash the filter cake with cold deionized water to remove inorganic salts, and dry thoroughly under high vacuum.
Protocol 2: Purification by Recrystallization
Recrystallization purifies compounds by leveraging differences in solubility between the target molecule and its impurities in a given solvent at different temperatures.[15][19]
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[6] For this molecule, consider polar protic solvents like ethanol, methanol, or isopropanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. It is crucial to add the solvent in small portions near its boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present in the hot solution, perform a hot filtration to remove them.[15][19] This involves quickly passing the hot solution through a fluted filter paper into a pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals, as rapid cooling can trap impurities.[19]
-
Chilling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of precipitated crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Confirm purity via HPLC and melting point analysis. A successful recrystallization can yield purities up to 99.9%.[20]
Protocol 3: Purification by Column Chromatography
Chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[4][11] It is particularly useful for separating structurally similar impurities that are difficult to remove by recrystallization.[18]
-
Normal-Phase Chromatography:
-
Stationary Phase: Silica gel or alumina (polar).
-
Mobile Phase: A non-polar solvent system (e.g., hexanes/ethyl acetate).
-
Principle: More polar compounds interact more strongly with the stationary phase and elute later. This method would be suitable if the impurities are significantly less polar than the target compound.
-
-
Reversed-Phase Chromatography (RPC):
-
Stationary Phase: C18-functionalized silica (non-polar).
-
Mobile Phase: A polar solvent system (e.g., water/acetonitrile or water/methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid).[21]
-
Principle: Less polar (more hydrophobic) compounds interact more strongly with the stationary phase and elute later. RPC is highly effective for purifying polar organic molecules like carboxylic acids and is a common technique in the pharmaceutical industry.[21]
-
References
-
General procedures for the purification of Carboxylic acids - Chempedia. LookChem. Available at: [Link]
-
RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. (2012). Available at: [Link]
-
Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Publications. Available at: [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LILLY S A. Available at: [Link]
-
How can I purify carboxylic acid? ResearchGate. (2013). Available at: [Link]
-
Urea. Wikipedia. Available at: [Link]
-
Why is methanol used in recrystallization of urea? Quora. (2018). Available at: [Link]
-
Chromatography in Drug Development. ILT. (2024). Available at: [Link]
-
Technique Series: Recrystallization (urea as an example) | Video Summary and Q&A. Glasp. (2016). Available at: [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. Available at: [Link]
-
Applications of Chromatography in the Pharmaceutical Industry. Technology Networks. (2023). Available at: [Link]
-
Bringing preparative chromatography into the spotlight. Manufacturing Chemist. (2019). Available at: [Link]
-
Resolving API Impurity Issues in Drug Development. Pharmaguideline. (2024). Available at: [Link]
-
9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. (2021). Available at: [Link]
-
Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews. (2023). Available at: [Link]
- WO2009039361A2 - Process for the preparation of (s)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid. Google Patents.
-
Urea extraction crystallization. Wikipedia. Available at: [Link]
-
Technique Series: Recrystallization (urea as an example). YouTube. (2016). Available at: [Link]
-
EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer. Simon Fraser University. Available at: [Link]
-
How to determine the purity of newly synthesized organic compound? ResearchGate. (2018). Available at: [Link]
-
Recrystallization Purification Method for Urea. China/Asia On Demand (CAOD). (2020). Available at: [Link]
-
How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs. The Pharma Guide. (2024). Available at: [Link]
-
Identifying and Characterizing Pharmaceutical Impurities in Less Time with Greater Certainty. Technology Networks. (2013). Available at: [Link]
Sources
- 1. WO2009039361A2 - Process for the preparation of (s)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid - Google Patents [patents.google.com]
- 2. Urea - Wikipedia [en.wikipedia.org]
- 3. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 4. shyzchem.com [shyzchem.com]
- 5. Identifying and Characterizing Pharmaceutical Impurities in Less Time with Greater Certainty | Technology Networks [technologynetworks.com]
- 6. quora.com [quora.com]
- 7. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 8. rroij.com [rroij.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 13. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 14. researchgate.net [researchgate.net]
- 15. glasp.co [glasp.co]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. ahelixbiotech.com [ahelixbiotech.com]
- 18. Bringing preparative chromatography into the spotlight [manufacturingchemist.com]
- 19. m.youtube.com [m.youtube.com]
- 20. caod.oriprobe.com [caod.oriprobe.com]
- 21. teledyneisco.com [teledyneisco.com]
Challenges in the scale-up of (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid synthesis
Welcome to the technical support center for the synthesis and scale-up of (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this crucial chiral building block. Drawing from established chemical principles and process optimization insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure a robust, scalable, and reproducible synthetic process.
Troubleshooting Guide
This section addresses specific, practical problems that may arise during the synthesis. Each entry details plausible causes, offers strategic solutions, and provides validated protocols to resolve the issue.
Issue 1: Low Yield and/or Incomplete Conversion in the Urea Formation Step
Question: I am reacting (S)-3,3-dimethylbutane-2-aminium (L-tert-leucine) with tert-butyl isocyanate, but I am consistently observing low yields and significant amounts of unreacted starting material. What are the likely causes and how can I improve the conversion?
Answer:
This is a common challenge in urea synthesis, particularly when scaling up. The reaction between an amine and an isocyanate is generally efficient, but several factors can hinder its completion.[1][2]
Plausible Causes:
-
Moisture Sensitivity of Isocyanate: tert-Butyl isocyanate is highly reactive towards water. Any moisture in the solvent, glassware, or starting amine will consume the isocyanate to form an unstable carbamic acid, which then decomposes to tert-butylamine and carbon dioxide. This side reaction reduces the amount of isocyanate available to react with your target amino acid.
-
Poor Solubility: L-tert-leucine, being a zwitterionic amino acid, has limited solubility in many common aprotic organic solvents (e.g., DCM, THF) where the isocyanate reaction is typically performed.[1] A heterogeneous reaction mixture can lead to slow reaction rates and incomplete conversion.
-
Steric Hindrance: Both L-tert-leucine and tert-butyl isocyanate are sterically bulky. This hindrance can slow down the reaction rate compared to less substituted amines and isocyanates, requiring optimized conditions to drive the reaction to completion.[3]
-
Base Equivalents: While the reaction does not catalytically require a base, the carboxylic acid of L-tert-leucine can protonate the amino group, rendering it non-nucleophilic. A stoichiometric amount of a non-nucleophilic base is often required to deprotonate the ammonium salt and free the amine for reaction.
Strategic Solutions & Protocols:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon).
-
Optimize Solvent System and Base: To address solubility, a more polar aprotic solvent or a solvent mixture may be necessary. The choice of base is also critical to ensure the amine is free without causing side reactions.
Experimental Protocol: Optimized Urea Formation
-
To a rigorously dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (S)-3,3-dimethylbutane-2-aminium chloride (1.0 eq).
-
Add anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 10 mL per gram of amino acid).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1 eq), dropwise while maintaining the temperature at 0 °C. Stir for 15-20 minutes.
-
Slowly add a solution of tert-butyl isocyanate (1.05 eq) in the same anhydrous solvent via a dropping funnel over 30-60 minutes. A slight exotherm may be observed.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting amine.
-
-
Data-Driven Solvent Selection: The choice of solvent can significantly impact reaction efficiency. Below is a comparative table based on typical lab observations for this type of transformation.
| Solvent System | Base | Typical Observation | Scalability Concern |
| Dichloromethane (DCM) | TEA | Good initial slurry, reaction often remains heterogeneous. | Potential for incomplete reaction if agitation is poor. |
| Tetrahydrofuran (THF) | TEA | Better solubility of the amine salt, can lead to a more homogeneous reaction. | THF can contain peroxides; use inhibitor-free for safety. |
| Acetonitrile (MeCN) | DIPEA | Excellent solubility for many amino acid salts. | Can be more difficult to remove under vacuum than DCM or THF. |
| N,N-Dimethylformamide (DMF) | DIPEA | High solubility, but can be problematic during workup. | High boiling point; potential for product degradation during solvent removal. |
Issue 2: Formation of Symmetrical Di-tert-butyl Urea Impurity
Question: My final product is contaminated with a significant amount of 1,3-di-tert-butylurea. How is this impurity formed and what steps can I take to prevent it?
Answer:
The formation of symmetrical ureas is a classic side reaction in processes involving isocyanates.[1] Understanding its formation mechanism is key to its prevention.
Plausible Causes:
-
Reaction with Water: As mentioned previously, tert-butyl isocyanate reacts with water to form tert-butylamine. This newly formed primary amine is highly nucleophilic and can react with another molecule of tert-butyl isocyanate to produce the symmetrical 1,3-di-tert-butylurea impurity. This is the most common pathway.
-
Localized Excess of Isocyanate: If the isocyanate is added too quickly or if mixing is poor, localized high concentrations can occur. This can sometimes promote side reactions, although the reaction with adventitious water is the primary concern.
Strategic Solutions & Protocols:
-
Strict Moisture Control: This is the most critical factor. Re-emphasizing the need for anhydrous solvents, dry starting materials, and an inert atmosphere is paramount. Consider drying the L-tert-leucine starting material in a vacuum oven before use.
-
Controlled Addition of Isocyanate: Add the tert-butyl isocyanate solution slowly and sub-surface (if possible on scale) to the stirred amine solution. This ensures it reacts preferentially with the target L-tert-leucine and minimizes localized excesses.
-
Temperature Management: Running the initial addition at a lower temperature (e.g., 0 °C) can help control the reaction rate and minimize side reactions.
Troubleshooting Workflow for Impurity Control
The following diagram outlines a decision-making process for troubleshooting the presence of 1,3-di-tert-butylurea.
Caption: Troubleshooting workflow for symmetrical urea impurity.
Issue 3: Difficulties with Product Crystallization and Isolation
Question: After the reaction workup, I am struggling to crystallize the final product. It either oils out or precipitates as a sticky solid that is difficult to filter and purify. How can I develop a robust crystallization protocol?
Answer:
Crystallization is a critical step for achieving high purity and ensuring good handling properties of the final active pharmaceutical ingredient (API) or intermediate.[4] The challenges you're facing are common when impurities are present or when the solvent system is not optimized.
Plausible Causes:
-
Presence of Impurities: Small amounts of unreacted starting materials, solvents (like DMF), or side products can act as crystallization inhibitors, leading to oiling out or poor crystal formation.
-
Incorrect Solvent/Antisolvent System: The choice of solvent for crystallization is crucial. The ideal solvent should dissolve the product at higher temperatures but have low solubility at cooler temperatures. The antisolvent should be miscible with the solvent but cause the product to precipitate.
-
Supersaturation Rate: Crashing the product out of solution by adding antisolvent too quickly or cooling too rapidly often leads to the formation of amorphous material or very fine particles that are difficult to handle.[5]
Strategic Solutions & Protocols:
-
Ensure High Purity Before Crystallization: Before attempting crystallization, ensure the crude product is as clean as possible. Perform an aqueous workup to remove any water-soluble salts (e.g., triethylammonium chloride). If necessary, perform a column chromatography on a small scale to obtain a pure analytical standard. This will help confirm that the issue is with the crystallization process and not an inherent property of an impure mixture.
-
Systematic Solvent Screening: A systematic approach is best for identifying a suitable crystallization solvent system.
Experimental Protocol: Crystallization Solvent Screening
-
Place a small amount of crude oil/solid (approx. 50 mg) into several different vials.
-
Add a small amount of a single solvent (e.g., Ethyl Acetate, Isopropyl Acetate, Acetonitrile, Toluene, Acetone, Heptane, Water) to each vial.
-
Observe solubility at room temperature. Heat the soluble samples to see if more material dissolves, then cool to see if crystals form.
-
For samples that are highly soluble, try adding an antisolvent (commonly an alkane like heptane or hexane) dropwise until turbidity persists. Then, warm slightly to redissolve and cool slowly.
-
For samples that are insoluble, try a solvent mixture (e.g., Toluene/Heptane, Ethyl Acetate/Heptane).
-
-
Control the Cooling Profile: Once a promising solvent system is identified, control the cooling rate. A slow, linear cooling profile is often superior to simply placing the solution in an ice bath. Seeding the solution with a small crystal of pure material once it becomes supersaturated can also promote the growth of larger, more well-defined crystals.
| Solvent System (Example) | Description | Expected Crystal Habit |
| Isopropyl Acetate (IPAc) / Heptane | Product is soluble in IPAc, insoluble in Heptane. | Often yields well-defined, filterable crystals. |
| Toluene / Heptane | Similar to IPAc/Heptane, good for less polar products. | Can yield dense, crystalline solids. |
| Acetonitrile / Water | Product is soluble in MeCN, insoluble in water. | Effective but requires careful control to avoid oiling out. |
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this molecule? The most common and direct route is the nucleophilic addition of the amino group of (S)-3,3-dimethylbutane-2-aminium (L-tert-leucine) to the electrophilic carbon of tert-butyl isocyanate.[1][2] This forms the urea linkage in a single, efficient step.
Q2: Why is the stereochemistry of the starting L-tert-leucine important? The stereocenter at the alpha-carbon of L-tert-leucine is typically retained throughout this synthesis, as the reaction conditions are not harsh enough to cause racemization.[3] Maintaining this stereochemical integrity is critical if the final molecule is intended for a biological application where chirality dictates activity.
Q3: Are there alternative, "greener" methods for urea synthesis? Yes, research is ongoing into more sustainable methods. Some approaches avoid the use of isocyanates, which are often derived from phosgene. These can include transamidation of urea or using reagents like carbonyldiimidazole (CDI).[1][6] Another approach focuses on using water as a solvent, which can simplify the process and reduce the use of volatile organic compounds (VOCs).[7]
Q4: What analytical techniques are recommended for monitoring the reaction and final product purity?
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative reaction monitoring. A typical mobile phase would be a mixture of Hexane and Ethyl Acetate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the mass of the product and identifying impurities during reaction monitoring and final quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for quantifying impurities if an internal standard is used.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): Necessary to confirm the enantiomeric purity of the final product, ensuring no racemization has occurred.
Q5: What are the typical impurities to watch for besides di-tert-butyl urea? The impurity profile depends heavily on the manufacturing process of the starting materials.[8][9] Potential impurities could include:
-
Unreacted L-tert-leucine.
-
Impurities from the L-tert-leucine starting material itself, such as other amino acids (e.g., leucine, isoleucine).[9]
-
Residual solvents from the reaction and crystallization steps.
References
-
Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Royal Society of Chemistry.[Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. [Link]
-
Liu, Z. Q., et al. (2020). Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and L-tert-Leucine Production. National Institutes of Health (NIH).[Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
ResearchGate. (n.d.). Polymerization of amino acids with benzaldehyde and tert-butyl isocyanide via U-4CR. [Link]
-
National Institutes of Health (NIH). (2025). Synthesis, biological and pharmacokinetic characterization of a novel leucine ureido derivative as a multi-target anticancer agent. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]
-
National Institutes of Health (NIH). (2019). Addition of Isocyanide-Containing Amino Acids to the Genetic Code for Protein Labeling and Activation. [Link]
-
ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. [Link]
-
Asian Journal of Chemistry. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]
-
ResearchGate. (n.d.). Synthesis of tert-Leucine and Related Amino Acids. [Link]
-
ResearchGate. (n.d.). Amino acids: Aspects of impurity profiling by means of CE. [Link]
- Google Patents. (n.d.). US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine.
-
Research Journal of Pharmacy and Technology. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. [Link]
- Google Patents. (n.d.).
-
PubMed. (2005). Impurity profile of amino acids?. [Link]
-
ResearchGate. (n.d.). (PDF) Impurity profile of amino acids?. [Link]
Sources
- 1. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rjptonline.org [rjptonline.org]
- 5. US6689903B2 - Crystallization method for production of purified aromatic dicarboxylic acids - Google Patents [patents.google.com]
- 6. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 7. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 8. Impurity profile of amino acids? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
(S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid stability and storage conditions
Introduction
Welcome to the technical support guide for (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid (CAS No. 101968-85-8). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. Proper handling and storage are critical for obtaining reliable and reproducible experimental results. This guide provides answers to frequently asked questions, detailed protocols, and troubleshooting advice based on the compound's chemical properties and established laboratory best practices.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
This compound is a carboxylic acid containing a ureido functional group. Both groups can be sensitive to environmental conditions. For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a dry and well-ventilated place. Several suppliers recommend storage at room temperature, sealed in a dry environment.[1][2]
-
Temperature: While room temperature is generally acceptable, for maximum long-term stability (>1 year), storage in a controlled environment at 2-8°C is recommended to minimize the potential for slow degradation. Some suppliers may even use cold-chain transportation, suggesting that minimizing exposure to temperature fluctuations is a best practice.[1][3] Always check the product label for any specific temperature recommendations.
-
Atmosphere: The compound is hygroscopic due to the presence of the polar ureido and carboxylic acid groups, meaning it can absorb moisture from the air.[4][5] It is crucial to store it under a dry atmosphere. Using a desiccator or storing with a desiccant is highly advised to prevent water absorption, which can lead to clumping and potential hydrolysis.
-
Light: While there is no specific data indicating photosensitivity, it is standard practice for complex organic molecules to be stored protected from light. Use amber glass vials or store opaque containers in a dark cabinet.
Q2: My solid compound appears clumpy and difficult to weigh. What could be the cause?
Clumping is a common indicator of moisture absorption.[4][6] The ureido group, similar to that in urea, is known to be hygroscopic.[5] When the container is opened in a humid environment or not sealed properly, the compound absorbs atmospheric water, causing particles to stick together. This can affect weighing accuracy and indicates that the compound may be at risk of hydrolysis. To remedy this, you can dry the compound under a vacuum, but prevention is the best approach. Always handle the compound in a low-humidity environment (e.g., a glove box) or minimize its exposure to ambient air.
Q3: I left the container on the bench for a few hours. Is the compound still viable?
The compound is chemically stable under standard ambient conditions for short periods.[7] A few hours on a lab bench at room temperature is unlikely to cause significant degradation, provided the container was sealed. The primary risk during this time is moisture uptake if the container was open. If the compound was exposed to air for an extended period, refer to the troubleshooting question on clumping (Q2). If it was exposed to high heat or direct sunlight, its integrity should be verified by an analytical method like HPLC or LC-MS before use in a critical experiment.
Q4: Can I store this compound in solution? What is the recommended solvent and stability?
Storing this compound in solution is not recommended for long periods due to the risk of solvent-mediated degradation. If you must prepare stock solutions, follow these guidelines:
-
Solvent Choice: Use high-purity, anhydrous aprotic solvents such as DMSO, DMF, or Dioxane. Avoid protic solvents like methanol or ethanol for long-term storage, as they can react with the carboxylic acid group (esterification) or facilitate hydrolysis of the ureido group. Never use water as a primary storage solvent.
-
Preparation: Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.
-
Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials with secure caps.
-
Validation: The stability of the compound in any solvent system is not guaranteed. It is a self-validating best practice to perform a small-scale stability test. Analyze a freshly prepared solution by HPLC or LC-MS to get a baseline purity profile. After storing for your desired period (e.g., one week), re-analyze the solution and compare the chromatograms to check for the appearance of degradation peaks.
Q5: What chemicals should I avoid storing this compound near?
As a carboxylic acid, this compound should be segregated from incompatible chemical classes to prevent dangerous reactions.[8]
-
Bases: Store separately from strong bases (e.g., sodium hydroxide, amines). Accidental mixing can cause a strong exothermic reaction.[8][9]
-
Oxidizing Agents: Keep away from strong oxidizing agents (e.g., nitric acid, peroxides).[9][10]
-
Reactive Metals: Do not store near alkali metals like sodium or potassium.[11]
Store in a dedicated cabinet for corrosive materials, preferably on a low shelf.[10][12] Using secondary containment trays is also a recommended safety practice.[8]
Experimental Protocols & Workflows
Protocol 1: Aliquoting and Storing Solid Compound
This protocol minimizes the risk of contaminating the bulk supply of the compound.
-
Preparation: Move the main container of this compound and several smaller, pre-labeled amber glass vials into a glove box or a controlled low-humidity environment. Allow the main container to equilibrate to the ambient temperature of the controlled environment before opening to prevent condensation.
-
Aliquoting: Open the main container and quickly weigh the desired amounts of the solid into the smaller vials.
-
Sealing: Tightly seal the vials. For extra protection, you can use parafilm to wrap the cap-vial interface.
-
Backfilling (Optional but Recommended): If available, backfill the headspace of both the main container and the aliquots with an inert gas like argon or nitrogen before final sealing.
-
Storage: Place the aliquots and the main container inside a desiccator. Store the desiccator in a cool, dark place. A 2-8°C refrigerator is suitable for long-term storage.
-
Usage: When you need to use the compound, remove only one aliquot from storage. Allow it to warm to room temperature before opening. This prevents the bulk of your material from being repeatedly exposed to ambient conditions.
Workflow Visualization: Compound Handling and Storage
The following diagram outlines the decision-making process from receiving the compound to its long-term storage and use.
Caption: Decision workflow for handling and storing the compound.
Stability Profile and Data
Summary of Storage Recommendations
| Parameter | Condition | Rationale |
| Temperature | 2–8°C (Long-term) Room Temperature (Short-term) | Reduces kinetic rate of potential degradation pathways.[10] Follows best practices suggested by cold-chain transport.[1][3] |
| Atmosphere | Dry / Inert (Argon, Nitrogen) | The compound is hygroscopic; moisture can lead to clumping and hydrolysis.[4][6] |
| Light | Protect from Light | Standard practice for complex organic molecules to prevent potential photodegradation. |
| Container | Tightly Sealed, Amber Glass or Opaque HDPE | Prevents moisture and air ingress.[12] Amber glass protects from light. |
| Location | Ventilated, Corrosive-compatible cabinet | Ensures safety and segregation from incompatible materials.[9][12] |
Potential Degradation Pathways
While this compound is generally stable when stored correctly, awareness of potential degradation pathways is crucial for troubleshooting.
Caption: Simplified potential degradation pathways for the compound.
References
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Post Apple Scientific. (2023). 15 Tips for Storing Acids in Your Laboratory.
- Green Gubre Group. (n.d.). Best Practices for Storing and Handling Urea Fertilizers.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Apollo Scientific. (n.d.). Best Practices for Chemical Storage in Research Labs.
- Alliance Chemical. (2025). Safe Storage Tips for Acids, Bases, and Solvents.
- University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
- UNC Environmental, Health and Safety. (2021). Proper Storage of Chemicals in Laboratories.
- Huaxin Fertiliser Machinery. (n.d.). How to Store and Handle Urea Khad Safely.
- Colormax Systems. (2015). Conveying and Storage of Urea.
- BLDpharm. (n.d.). This compound.
- BLDpharm. (n.d.). This compound.
- BLDpharm. (n.d.). 2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid.
Sources
- 1. 101968-85-8|this compound|BLD Pharm [bldpharm.com]
- 2. 101968-85-8|this compound|BLD Pharm [bldpharm.de]
- 3. 1155278-31-1|2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid|BLD Pharm [bldpharm.com]
- 4. huaxinfertilisermachinery.com [huaxinfertilisermachinery.com]
- 5. Conveying and Storage of Urea - Colormax Systems | Feeders, Blenders and Vacuum Loaders [colormaxsystems.cn]
- 6. Best Practices for Storing Urea Fertilizers | Green Gubre Group [greengubregroup.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories [policies.unc.edu]
- 9. nottingham.ac.uk [nottingham.ac.uk]
- 10. apolloscientific.co.uk [apolloscientific.co.uk]
- 11. alliancechemical.com [alliancechemical.com]
- 12. 15 Tips for Storing Acids in Your Laboratory [postapplescientific.com]
Troubleshooting low yield in N-tert-Butylcarbamoyl-tert-Leu-OH preparation
Welcome to the technical support center for the preparation of N-tert-Butylcarbamoyl-tert-Leu-OH. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can not only solve common issues but also proactively prevent them.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis.
Q1: What is the primary reaction for synthesizing N-tert-Butylcarbamoyl-tert-Leu-OH?
The synthesis is achieved through the nucleophilic addition of the amino group of L-tert-Leucine to the electrophilic carbonyl carbon of tert-butyl isocyanate. This reaction forms a stable N,N'-disubstituted urea linkage.
Q2: Why is this compound important?
N-tert-Butylcarbamoyl-tert-Leu-OH serves as a crucial building block in medicinal chemistry. The bulky tert-leucine and N-tert-butylcarbamoyl groups can impart specific conformational constraints and metabolic stability to peptide-based therapeutics and other active pharmaceutical ingredients (APIs).[1]
Q3: What are the most critical parameters for achieving a high yield?
The two most critical parameters are:
-
Strict Anhydrous Conditions: Isocyanates are extremely sensitive to moisture. Even trace amounts of water can lead to significant side reactions that consume your starting material.[2][3]
-
Base and Solvent Selection: The choice of base and solvent is crucial for ensuring the solubility of the L-tert-Leucine starting material and activating its amino group for nucleophilic attack.
Q4: Is tert-butyl isocyanate hazardous?
Yes. Tert-butyl isocyanate is a toxic, flammable liquid with a pungent odor. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It reacts exothermically with a variety of compounds, including water, alcohols, and amines.[3]
Proposed Synthetic Protocol
This protocol provides a baseline for the synthesis. Troubleshooting advice is based on deviations from this expected procedure.
Objective: To synthesize N-tert-Butylcarbamoyl-tert-Leu-OH with high yield and purity.
Reaction Scheme:
Reagents and Recommended Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Equivalents | Rationale for Stoichiometry |
| L-tert-Leucine | 131.17 | 1.0 | Limiting reagent. |
| tert-Butyl Isocyanate | 99.13 | 1.05 - 1.1 | A slight excess ensures complete consumption of the valuable amino acid. |
| Triethylamine (Et3N) | 101.19 | 2.2 | Two equivalents are needed: one to form the carboxylate salt for solubility and a second to ensure the amino group is deprotonated and fully nucleophilic. |
| Anhydrous Solvent (e.g., DMF, THF) | - | - | Must be a polar aprotic solvent capable of dissolving the triethylammonium salt of the amino acid. |
Step-by-Step Methodology
-
Preparation (Anhydrous Setup):
-
Thoroughly oven-dry all glassware (120 °C, >4 hours) and cool under a stream of dry nitrogen or in a desiccator.
-
Assemble the reaction flask with a magnetic stir bar, nitrogen inlet, and a septum for reagent addition.
-
Flush the entire system with dry nitrogen for 10-15 minutes.
-
-
Reaction Setup:
-
To the reaction flask, add L-tert-Leucine (1.0 eq) and anhydrous Dimethylformamide (DMF, approx. 0.2 M concentration).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (2.2 eq) via syringe. Stir the mixture at 0 °C for 15-20 minutes. The suspension should become a clear, homogeneous solution as the triethylammonium salt of tert-leucine forms.
-
In a single portion, add tert-butyl isocyanate (1.05 eq) via syringe.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours under a positive pressure of nitrogen.
-
-
Work-up and Purification:
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of L-tert-Leucine.
-
Once complete, transfer the reaction mixture to a separatory funnel containing ethyl acetate and 1 M HCl (aq).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify further by column chromatography or recrystallization.
-
Troubleshooting Guide
This section addresses specific problems you may encounter during the experiment.
Diagram: Troubleshooting Workflow
Caption: The reaction pathway showing how water leads to urea by-product formation.
Solution:
-
Prevention is Key: The only reliable solution is meticulous prevention. Ensure all glassware is rigorously oven- or flame-dried. Use freshly opened anhydrous solvents or solvents dried over molecular sieves. Always conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. [2]* Removal: If di-tert-butylurea has already formed, it can often be removed by filtration as it is typically insoluble in common organic solvents. The desired product, being a carboxylic acid, can be separated from any remaining soluble urea by-product during the acidic workup. The neutral urea will remain in the organic phase, while your product can be extracted into a basic aqueous phase and then re-acidified and re-extracted.
Q: My reaction has stalled. TLC/LC-MS analysis shows a significant amount of unreacted L-tert-Leucine, even after prolonged stirring. What is the cause?
A: This issue points to a problem with the reactivity or solubility of the amino acid starting material.
-
Poor Solubility: L-tert-Leucine, like many amino acids, has poor solubility in common aprotic organic solvents. It exists as a zwitterion, which is more salt-like. If it doesn't dissolve, it cannot react.
-
Self-Validation: Visually inspect the reaction after adding the base (triethylamine). The initial slurry of L-tert-leucine in the solvent should become a completely clear, homogeneous solution. If it remains cloudy or a solid is still present, you have a solubility issue.
-
Solution: Ensure you are using a sufficiently polar aprotic solvent like DMF or THF. If solubility is still an issue, you can gently warm the mixture after adding the base to facilitate the formation of the triethylammonium salt. Using the full 2.2 equivalents of triethylamine is critical for this step.
-
-
Insufficient Nucleophilicity: The zwitterionic form of the amino acid has a protonated ammonium group (-NH₃⁺), which is not nucleophilic. The amino group must be in its free base form (-NH₂) to attack the isocyanate.
-
Causality: While one equivalent of base is required to deprotonate the carboxylic acid and form the soluble salt, a second equivalent is necessary to shift the equilibrium away from the zwitterion and ensure a sufficient concentration of the free amine is present to initiate the reaction.
-
Solution: Double-check the stoichiometry and purity of your base. Ensure at least two full equivalents are added. If the reaction remains sluggish, a stronger, non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could be used, but this is often unnecessary.
-
Q: The work-up is difficult, and I'm getting emulsions during the acidic extraction. How can I improve the isolation of my product?
A: Emulsions during acid-base extractions are common when dealing with amphiphilic molecules like your product, which has a bulky, greasy hydrocarbon part and a polar carboxylic acid head.
-
Solution 1: Use Brine: During the work-up, after the initial acidic wash, perform subsequent washes with saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, which helps to break emulsions and forces organic components into the organic layer.
-
Solution 2: Alternative Work-up (Acid/Base Swing):
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate.
-
Extract the organic layer with a mild base, such as 1 M sodium bicarbonate (NaHCO₃) solution. Your acidic product will move into the aqueous layer as its sodium salt, leaving the neutral di-tert-butylurea by-product behind in the organic layer.
-
Separate the layers. Carefully acidify the aqueous layer to pH ~2-3 with cold 1 M HCl. Your product should precipitate out or can be extracted back into a fresh portion of ethyl acetate.
-
This method provides excellent separation from neutral impurities.
-
References
-
PCI Magazine. (2000, September 26). Troubleshooting Metal Catalyzed Urethane Systems. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Urea formation by reaction between a isocyanate group and water. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Tert-Butyl Isocyanate in Chemical Synthesis and Industry. Retrieved from [Link]
Sources
Impact of reagents quality on (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid synthesis
Technical Support Center: Synthesis of (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and process development professionals to navigate the challenges associated with this synthesis, with a specific focus on the critical impact of reagent quality. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to conduct robust and reproducible experiments.
The synthesis of this chiral urea derivative, a key building block in the development of various therapeutic agents, is a seemingly straightforward reaction between L-tert-leucine and tert-butyl isocyanate. However, its success is highly contingent on the purity and integrity of the starting materials and the reaction environment. This guide is structured as a series of troubleshooting questions and FAQs to directly address the common issues encountered in the laboratory.
Core Synthesis and Common Pitfalls
The primary transformation involves the nucleophilic addition of the amino group of L-tert-leucine to the electrophilic carbonyl carbon of tert-butyl isocyanate. While the reaction is typically high-yielding, its efficiency and the purity of the final product are exquisitely sensitive to the quality of the reagents.
Caption: General synthesis scheme for the target molecule.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific problems you may encounter during the synthesis. Each answer delves into the probable causes related to reagent quality and provides actionable steps for diagnosis and resolution.
Q1: Why is my reaction yield significantly lower than expected?
Low yield is a common problem that can often be traced back to the degradation or impurity of your key reagents.
-
Cause 1: Inactive tert-Butyl Isocyanate.
-
Explanation: tert-Butyl isocyanate is highly reactive and susceptible to degradation, primarily through reaction with moisture.[1][2] Water, either from atmospheric humidity or present as an impurity in the solvent, rapidly converts the isocyanate into an unstable carbamic acid, which then decomposes to tert-butylamine and carbon dioxide.[2] This process consumes your electrophile, making it unavailable for the desired reaction with L-tert-leucine. Old or improperly stored isocyanate may also have polymerized.
-
Diagnosis:
-
Karl Fischer Titration: Test your solvent and L-tert-leucine for water content. Anhydrous conditions are paramount.
-
FT-IR Spectroscopy: A fresh sample of tert-butyl isocyanate should show a strong, sharp peak around 2270 cm⁻¹ for the -N=C=O stretch. The presence of broad peaks in the N-H region (3300-3500 cm⁻¹) or a urea carbonyl (~1640 cm⁻¹) may indicate degradation.
-
-
Solution:
-
Always use freshly opened bottles of tert-butyl isocyanate or purify older stock by distillation.
-
Ensure your reaction solvent is anhydrous. Use a freshly dried solvent or purchase a high-purity anhydrous grade.[3][4][5][6]
-
Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent exposure to atmospheric moisture.
-
-
-
Cause 2: Impure L-tert-Leucine.
-
Explanation: The purity of your L-tert-leucine directly corresponds to the amount of active nucleophile available for the reaction. If the stated purity is, for example, 98%, then at least 2% of the material is not participating in the reaction as intended, which can impact yield, especially on a large scale.
-
Diagnosis:
-
Quantitative NMR (qNMR) or HPLC with a calibrated standard: These methods can determine the absolute purity of your L-tert-leucine lot.
-
-
Solution:
-
Source high-purity L-tert-leucine (≥99%) from a reputable supplier.[7]
-
-
Q2: I'm observing a significant amount of a white, insoluble byproduct. What is it and how can I prevent it?
The most common byproduct in this reaction is 1,3-di-tert-butylurea. Its formation is a direct consequence of isocyanate degradation.
-
Explanation of Causality: As explained in Q1, tert-butyl isocyanate reacts with water to form tert-butylamine. This newly formed primary amine is a potent nucleophile and can react with a second molecule of tert-butyl isocyanate much faster than the starting amino acid in some cases. This leads to the formation of the highly symmetric and often insoluble 1,3-di-tert-butylurea, which crashes out of most organic solvents.[8]
Caption: Formation pathway of 1,3-di-tert-butylurea byproduct.
-
Prevention Protocol:
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried immediately before use to remove adsorbed water.
-
Solvent Purity: Use anhydrous solvents with low water content (<50 ppm is ideal). Solvents play a critical role in the reaction medium and can significantly influence outcomes.[3][4][6]
-
Inert Atmosphere: Assemble your reaction setup under a positive pressure of nitrogen or argon.
-
Reagent Handling: Add tert-butyl isocyanate via a dry syringe to the solution of L-tert-leucine. Never leave the isocyanate bottle open to the air.
-
Q3: The enantiomeric purity of my final product is below the required specification. What is the primary cause?
The stereochemical integrity of the product is almost exclusively determined by the enantiomeric purity of the starting L-tert-leucine.
-
Explanation: The reaction mechanism does not involve the chiral center of L-tert-leucine, so racemization during the reaction is highly unlikely under standard, non-basic conditions. Therefore, the enantiomeric excess (e.e.) of your product will directly reflect the e.e. of your starting amino acid.[9]
-
Diagnosis & Validation:
-
Chiral HPLC/GC Analysis: The most crucial step is to validate the enantiomeric purity of the incoming L-tert-leucine raw material.[10][11] This must be done before starting the synthesis. Several methods exist, often involving derivatization to make the amino acid compatible with specific chiral columns.[12][13]
-
Supplier's Certificate of Analysis (CoA): Always request a lot-specific CoA from your supplier. However, for critical applications like drug development, independent verification is essential.
-
-
Corrective Action:
-
Source L-tert-leucine with the highest possible enantiomeric purity (e.g., >99.5% e.e.). Modern synthetic methods, including enzymatic resolutions, can produce L-tert-leucine of very high optical purity.[14][15][16]
-
Implement a mandatory incoming raw material check for enantiomeric purity as part of your laboratory workflow.
-
Data Summary Tables
For quick reference, the following tables summarize the key parameters discussed.
Table 1: Critical Reagent Quality Specifications
| Reagent | Parameter | Recommended Specification | Analytical Method |
| L-tert-Leucine | Assay (Purity) | ≥ 99.0% | HPLC, qNMR |
| Enantiomeric Purity | ≥ 99.5% e.e. | Chiral HPLC, Chiral GC[10][11] | |
| Water Content | ≤ 0.2% | Karl Fischer Titration | |
| tert-Butyl Isocyanate | Assay (Purity) | ≥ 99.0% | GC, Titration |
| Appearance | Clear, colorless liquid | Visual Inspection[1] | |
| Reaction Solvent (e.g., DCM) | Water Content | ≤ 50 ppm | Karl Fischer Titration |
| Non-volatile Residue | ≤ 10 ppm | Evaporation |
Table 2: Common Impurities and Troubleshooting
| Impurity | Likely Source | Impact | Prevention / Solution |
| 1,3-Di-tert-butylurea | Reaction of tert-butyl isocyanate with water-derived tert-butylamine.[2] | Reduces yield; complicates purification. | Strict anhydrous conditions; use of inert atmosphere. |
| (R)-enantiomer of product | Contamination of L-tert-leucine with D-tert-leucine. | Compromises stereochemical integrity of the final product. | Qualify enantiomeric purity of starting material via chiral chromatography.[9][13] |
| Unreacted L-tert-leucine | Insufficient tert-butyl isocyanate (due to degradation or stoichiometry error). | Complicates purification; potential for downstream side reactions. | Use a slight excess (1.0-1.1 eq.) of high-purity isocyanate; ensure anhydrous conditions. |
Frequently Asked Questions (FAQs)
-
Q: How should I properly store and handle tert-butyl isocyanate?
-
A: It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). Keep it in a cool, dry, and well-ventilated area away from heat, sparks, and direct sunlight.[17] It is highly flammable and reacts violently with water.[18] Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
-
Q: Can I use a base to speed up the reaction?
-
A: While bases can catalyze urea formation, it is generally not recommended or necessary for this specific reaction. The addition of a base, especially a strong one, significantly increases the risk of side reactions, including potential (though minor) racemization of the amino acid starting material and polymerization of the isocyanate. The reaction proceeds efficiently at ambient to slightly elevated temperatures without a catalyst.[19]
-
-
Q: What is a suitable experimental protocol for verifying the enantiomeric purity of L-tert-leucine?
-
A: A common approach is indirect chiral analysis using HPLC. A detailed protocol is outlined below.
-
Protocol: Chiral Purity Analysis of L-tert-Leucine via HPLC
This protocol is a representative example. Specific columns and conditions may need to be optimized for your available equipment.
-
Objective: To determine the enantiomeric purity of L-tert-leucine by converting it into diastereomers that can be separated on a standard achiral HPLC column.
-
Derivatization Reagent: Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a common choice.
-
Procedure:
-
Standard Preparation: Accurately weigh ~5 mg of L-tert-leucine standard and ~5 mg of D-tert-leucine into separate vials. Dissolve each in 1 mL of 1M NaHCO₃.
-
Sample Preparation: Prepare a sample solution of your L-tert-leucine lot at the same concentration as the standards.
-
Derivatization: To each vial, add 2 mL of a 1% (w/v) solution of Marfey's Reagent in acetone. Vortex the vials and heat at 40°C for 1 hour.
-
Quenching: After cooling to room temperature, add 200 µL of 2N HCl to each vial to stop the reaction.
-
Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Detection: UV at 340 nm.
-
-
-
Expected Result: The D- and L- derivatives will have different retention times. By running the standards, you can identify the peak corresponding to the undesired D-enantiomer in your sample and quantify it relative to the L-enantiomer peak to determine the enantiomeric excess.[10][12]
By rigorously controlling the quality of your input materials, you can transform the synthesis of this compound from a variable process into a reliable and reproducible transformation.
References
- BenchChem. (n.d.). Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Comparative Guide.
- CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity.
- Ismaili, L., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
- ChemicalBook. (n.d.). L-tert-Leucine synthesis.
- RSC Publishing. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids.
- Strege, M. A., & Tymiak, A. A. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed.
- ChemicalBook. (n.d.). L-tert-Leucine | 20859-02-3.
- National Center for Biotechnology Information. (n.d.). tert-Butyl isocyanate. PubChem.
- Google Patents. (n.d.). Process for the preparation of (s)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid.
- Aljuboori, S. B., et al. (2022). Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemistry): A Mini Literature Review. Al-Rafidain Journal of Medical Sciences.
- CAMEO Chemicals - NOAA. (n.d.). tert-BUTYL ISOCYANATE.
- ResearchGate. (2025). Solvents in organic synthesis: Replacement and multi-step reaction systems.
- National Center for Biotechnology Information. (2020). Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and L-tert-Leucine Production. PMC.
- Chemistry For Everyone. (2024). What Are Some Essential Solvents and Chemicals for Various Chemical Syntheses? YouTube.
- Wikipedia. (n.d.). Solvent effects.
- CymitQuimica. (n.d.). CAS 20859-02-3: L-tert-Leucine.
- Organic Chemistry Portal. (n.d.). Urea Formation.
- NJ.gov. (n.d.). tert-BUTYL ISOCYANATE HAZARD SUMMARY.
- Georganics. (n.d.). tert-Butyl isocyanate - High purity.
Sources
- 1. tert-Butyl isocyanate | C5H9NO | CID 62412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TERT-BUTYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. ajms.iq [ajms.iq]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Solvent effects - Wikipedia [en.wikipedia.org]
- 7. CAS 20859-02-3: L-tert-Leucine | CymitQuimica [cymitquimica.com]
- 8. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 9. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 12. mdpi.com [mdpi.com]
- 13. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]
- 15. L-tert-Leucine | 20859-02-3 [chemicalbook.com]
- 16. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and L-tert-Leucine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nj.gov [nj.gov]
- 18. tert-Butyl isocyanate - High purity | EN [georganics.sk]
- 19. WO2009039361A2 - Process for the preparation of (s)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Protease Inhibitor Precursors: Benchmarking (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid
Introduction: The Central Role of Precursors in Protease Inhibitor Development
Proteases are a ubiquitous class of enzymes that catalyze the cleavage of peptide bonds in proteins. Their precise regulation is fundamental to countless physiological processes. However, dysregulated protease activity is a hallmark of numerous pathologies, including viral infections, cancer, and inflammatory disorders. Consequently, the development of specific protease inhibitors remains a cornerstone of modern drug discovery.[1][] These therapeutic agents act by interfering with the function of proteases, often by blocking the proteolytic cleavage of protein precursors necessary for the production of infectious viral particles or the progression of disease.[][3]
The journey from a promising lead compound to an approved drug is a complex, multi-stage process. Central to this endeavor is the synthesis of the active pharmaceutical ingredient (API). Protease inhibitors, particularly those with peptidomimetic scaffolds, are often intricate molecules requiring sophisticated, multi-step synthetic routes. Within these routes, protease inhibitor precursors are the critical, advanced intermediates—the foundational building blocks from which the final API is assembled. The efficiency of their synthesis, their purity, and their structural integrity directly impact the viability and cost-effectiveness of the entire drug manufacturing process.
This guide provides an in-depth comparison of (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid, a pivotal precursor for the Hepatitis C virus (HCV) inhibitor Boceprevir, with other significant classes of protease inhibitor precursors. We will explore disparate synthetic strategies, from targeted multi-step synthesis to the combinatorial power of multicomponent reactions, providing the technical insights necessary for researchers and drug development professionals to make informed decisions in their own discovery and scale-up campaigns.
Focus Molecule: this compound
This compound is a non-proteinogenic amino acid derivative that serves as a key intermediate in the synthesis of Boceprevir (Victrelis™).[4][5] Boceprevir is a potent inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[5] The structure of this precursor is notable for its two bulky tert-butyl groups, which ultimately contribute to the high binding affinity of the final drug by occupying key hydrophobic pockets in the enzyme's active site.
Synthesis and Workflow
The synthesis of this precursor is highly optimized for large-scale production, often achievable in a single reaction vessel from commercially available starting materials.[6] The primary route involves the reaction of L-tert-leucine with a tert-butyl isocyanate equivalent.
Caption: Synthetic workflow for this compound.
Experimental Protocol: One-Pot Synthesis
-
Reaction Setup: To a suitable reaction vessel, charge L-tert-leucine and an aprotic solvent such as dichloromethane (DCM).
-
Reagent Addition: Slowly add tert-butyl isocyanate to the stirred suspension at ambient temperature.
-
Reaction: Allow the reaction mixture to stir for approximately 1-2 hours. Monitor completion by TLC or LC-MS.
-
Solvent Removal: Distill the solvent (e.g., DCM) under reduced pressure.
-
Acidification & Precipitation: Cool the resulting mass to 10-15°C. Add water and acidify the aqueous mixture to a pH of 1-4 using an acid like HCl or H₂SO₄.[6]
-
Isolation: Stir the resulting slurry for 30-60 minutes. Collect the precipitated solid by filtration, wash with a non-polar solvent like hexanes, and dry under vacuum to yield the final product.[6]
Advantages as a Precursor
-
High Convergence: The synthesis is highly efficient, often proceeding in a single step ("one-pot") with high yields (typically >65%).[6]
-
Scalability: The process is well-documented for kilogram-scale production, utilizing common and relatively inexpensive starting materials.[6]
-
Stereochemical Integrity: The synthesis starts with the chiral amino acid L-tert-leucine, ensuring the desired (S)-stereochemistry is retained in the final product, which is critical for biological activity.
-
Structural Contribution: The precursor's rigid and lipophilic tert-butyl groups are strategically designed to fit into the S1 and S2 pockets of the HCV protease, forming the core of the final inhibitor's pharmacophore.
Comparative Analysis: Alternative Protease Inhibitor Precursors
The optimal precursor and synthetic strategy are dictated by the final drug target and the stage of development (i.e., library screening vs. process optimization). Below, we compare the Boceprevir precursor with alternatives used for major drug classes and those generated via powerful synthetic platforms.
A. Precursors for HIV Protease Inhibitors (e.g., Ritonavir, Lopinavir)
The synthesis of HIV protease inhibitors like Ritonavir and Lopinavir relies on the coupling of several complex, custom-synthesized precursors.
-
Ritonavir Precursors: The synthesis of Ritonavir involves coupling two key fragments: (S)-2-(3-((2-Isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid and (2S,3S,5S)-5-Amino-2-(N-((5-thiazolyl)-methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane.[7] The synthesis of these precursors is a multi-step process in itself. The final coupling is an amide bond formation, typically mediated by a coupling agent like N,N'-diisopropylcarbodiimide (DIC).[7][8] While effective, this linear approach can be lengthy and require extensive use of protecting groups, impacting the overall efficiency and environmental footprint.[9]
Caption: General workflow for Ritonavir synthesis from key precursors.
-
Lopinavir Precursors: Lopinavir synthesis follows a similar logic, involving the condensation of precursors such as (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid with a complex amino alcohol core.[10][11] The synthesis of the butanoic acid fragment begins with L-valine, which is coupled with phenylchloroformate and subsequently cyclized.[11] This modular but linear approach contrasts with the more convergent synthesis of the Boceprevir precursor.
B. Precursors from Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer a paradigm shift in precursor synthesis. They are exceptionally powerful for generating chemical diversity, a key advantage in the early stages of drug discovery.
-
Passerini Reaction: This three-component reaction combines an isocyanide, an aldehyde (or ketone), and a carboxylic acid to yield an α-acyloxy amide.[12] This reaction is a highly convergent route to complex peptidomimetic structures that can serve as protease inhibitor precursors.[13][14] By modifying the products, for instance through a deprotection-transacylation sequence, researchers can rapidly access α-hydroxy-β-amino acid units, which are common motifs in protease inhibitors.[15]
Caption: The Passerini reaction for generating diverse α-acyloxy amide precursors.
-
Ugi Reaction: The Ugi four-component reaction expands on this concept by combining a ketone/aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide.[16][17] This reaction is arguably one of the most important tools in combinatorial chemistry for rapidly generating libraries of peptide-like molecules.[16] These libraries can be screened for inhibitory activity against various proteases, allowing for the rapid identification of novel drug leads.[18][19]
Experimental Protocol: General Ugi Reaction
-
Imine Formation: In a suitable polar solvent (e.g., methanol), combine the aldehyde/ketone and the primary amine. Stir for 20-30 minutes at room temperature to facilitate imine formation.
-
Component Addition: Add the carboxylic acid to the mixture, followed by the isocyanide.
-
Reaction: The reaction is often exothermic and typically proceeds to completion within minutes to a few hours.[16] Monitor progress via TLC or LC-MS.
-
Isolation: Upon completion, the solvent is typically removed under reduced pressure. The resulting crude product can then be purified by crystallization or column chromatography to yield the bis-amide precursor.
Performance Comparison: Data Summary
The choice of a synthetic strategy for a protease inhibitor precursor involves a trade-off between speed of discovery, versatility, and the efficiency required for large-scale manufacturing.
| Precursor / Synthetic Strategy | Primary Drug Target(s) | Key Advantages | Key Challenges | Typical Yields | Scalability |
| This compound | HCV (Boceprevir) | Highly optimized, convergent, one-pot synthesis; excellent stereocontrol.[6] | Limited to a specific API; less versatile for discovery. | >65%[6] | Excellent; proven on multi-kilogram scale.[6] |
| HIV PI Precursors (Amide Coupling) | HIV (Ritonavir, Lopinavir) | Modular approach; well-established chemistry for specific targets.[7][10] | Linear, multi-step synthesis; often requires protecting groups; lower atom economy.[9] | Variable per step; overall yield can be moderate. | Good; established manufacturing processes exist but are complex. |
| Passerini Reaction Products | Diverse (Serine, Cysteine Proteases) | High atom economy; rapid access to complex peptidomimetics; good for library synthesis.[12][13][15] | Stereocontrol can be challenging; purification of libraries can be complex. | 50-95%[15] | Moderate; can be challenging for a single, highly pure product on a large scale. |
| Ugi Reaction Products | Diverse (Various Proteases, other enzymes) | Extremely versatile for combinatorial library generation; high step economy.[16][20] | Produces bis-amides which may require further modification; lacks structural rigidity of some targeted precursors. | 60-95% | Excellent for library synthesis; challenging for single-product scale-up due to purification. |
Conclusion and Future Outlook
The landscape of protease inhibitor precursor synthesis is diverse, reflecting the varied demands of drug discovery and development.
This compound stands as a testament to process chemistry excellence. It represents a highly optimized, scalable, and efficient solution for producing a specific, high-value API. Its design and synthesis are tailored for a single purpose, which it achieves with remarkable efficacy. This targeted approach is ideal for the late-stage development and commercial manufacturing of a known drug molecule.
In contrast, precursors derived from multicomponent reactions (MCRs) like the Passerini and Ugi reactions offer unparalleled advantages in the early discovery phase. Their power lies not in producing a single molecule perfectly, but in producing thousands of different molecules rapidly. This allows for the exploration of vast chemical space, increasing the probability of discovering novel inhibitors with unique mechanisms of action or improved resistance profiles.
The future of protease inhibitor development will likely involve a synthesis of these approaches. MCRs will continue to fuel the discovery pipeline with novel scaffolds. As leads progress, medicinal chemists will increasingly turn to modular, yet convergent, synthetic strategies to optimize potency and selectivity. A fascinating frontier is the development of inhibitors that target the protease precursors themselves, which could block the viral maturation cascade at its rate-limiting first step, potentially offering a higher barrier to the development of drug resistance.[21][22] The continued innovation in the synthesis of these crucial precursors will remain a critical enabler of the next generation of life-saving protease inhibitor therapies.
References
-
Ritonavir - Wikipedia. Available at: [Link]
-
Protein-Templated Ugi Reactions versus In-Situ Ligation Screening: Two Roads to the Identification of SARS-CoV-2 Main Protease Inhibitors - PubMed. Available at: [Link]
-
Short synthesis of protease inhibitors via modified Passerini condensation of N-Boc-α-aminoaldehydes | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC. Available at: [Link]
-
Short synthesis of protease inhibitors via modified Passerini condensation of N-Boc-α-aminoaldehydes - Sci-Hub. Available at: [Link]
-
Protease inhibitor (biology) - Wikipedia. Available at: [Link]
-
Precursors of Viral Proteases as Distinct Drug Targets - PMC - NIH. Available at: [Link]
-
Syntheses of FDA Approved HIV Protease Inhibitors - PMC - PubMed Central. Available at: [Link]
- US6407252B1 - Process for the synthesis of ritonavir - Google Patents.
-
The 100 facets of the Passerini reaction - PMC - PubMed Central - NIH. Available at: [Link]
- CN106749085B - A method of preparing Ritonavir - Google Patents.
- A PROCESS FOR THE SYNTHESIS OF RITONAVIR - Patent 1133485.
- WO2009039361A2 - Process for the preparation of (s)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid - Google Patents.
-
Passerini reaction - Wikipedia. Available at: [Link]
-
Synthesis of a New Lopinavir Phosphinic Analog as HIV-1 Inhibitor - Scirp.org. Available at: [Link]
-
Passerini multicomponent reaction of protected α-aminoaldehydes as a tool for combinatorial synthesis of enzyme inhibitors - Sci-Hub. Available at: [Link]
-
Protease inhibitor (pharmacology) - Wikipedia. Available at: [Link]
- WO2013190509A2 - Preparation of intermediates of boceprevir - Google Patents.
-
Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Publishing. Available at: [Link]
-
Synthesis of a New Lopinavir Phosphinic Analog as HIV-1 Inhibitor - ResearchGate. Available at: [Link]
-
Ugi reaction - Wikipedia. Available at: [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC. Available at: [Link]
- WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof - Google Patents.
- CN110903249A - Lopinavir prepared by one-pot method - Google Patents.
-
Ugi Reaction - Organic Chemistry Portal. Available at: [Link]
-
Inhibition of the precursor and mature forms of HIV-1 protease as a tool for drug evaluation. Available at: [Link]
-
Protease inhibitors and their peptidomimetic derivatives as potential drugs - PubMed Central. Available at: [Link]
- CN103435532A - Synthetic method of boceprevir intermediate - Google Patents.
-
Boceprevir | C27H45N5O5 | CID 10324367 - PubChem - NIH. Available at: [Link]
- CN111170846A - A kind of method for preparing 3,3-dimethyl-2-oxo-butyric acid.
-
4 - Organic Syntheses Procedure. Available at: [Link]
Sources
- 1. Protease inhibitors and their peptidomimetic derivatives as potential drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease inhibitor (pharmacology) - Wikipedia [en.wikipedia.org]
- 4. WO2013190509A2 - Preparation of intermediates of boceprevir - Google Patents [patents.google.com]
- 5. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2009039361A2 - Process for the preparation of (s)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid - Google Patents [patents.google.com]
- 7. Ritonavir synthesis - chemicalbook [chemicalbook.com]
- 8. CN106749085B - A method of preparing Ritonavir - Google Patents [patents.google.com]
- 9. A PROCESS FOR THE SYNTHESIS OF RITONAVIR - Patent 1133485 [data.epo.org]
- 10. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Passerini reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. sci-hub.se [sci-hub.se]
- 15. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ugi reaction - Wikipedia [en.wikipedia.org]
- 17. Ugi Reaction [organic-chemistry.org]
- 18. Protein-Templated Ugi Reactions versus In-Situ Ligation Screening: Two Roads to the Identification of SARS-CoV-2 Main Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 20. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Precursors of Viral Proteases as Distinct Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Key Intermediates for HCV Protease Inhibitors
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of complex molecular intermediates is a cornerstone of bringing new therapies to fruition. In the landscape of Hepatitis C Virus (HCV) treatment, NS3/4A protease inhibitors have emerged as a critical class of direct-acting antivirals. The intricate molecular architecture of these inhibitors often necessitates multi-step synthetic sequences, with the construction of key intermediates presenting significant chemical challenges. This guide provides an in-depth, comparative analysis of the prevalent synthetic routes to crucial intermediates for several leading HCV protease inhibitors, offering insights into the strategic choices that underpin these complex syntheses.
The Central Role of Macrocycles and Chiral Building Blocks
A defining feature of many second-generation HCV protease inhibitors is a macrocyclic scaffold that pre-organizes the molecule for optimal binding to the shallow active site of the NS3/4A protease. The synthesis of these large rings is a formidable challenge, often dictating the overall efficiency of the manufacturing process. Key strategies for macrocyclization, namely Ring-Closing Metathesis (RCM) and macrolactamization, will be a central focus of this comparison.
Furthermore, the stereochemistry of acyclic and heterocyclic side chains plays a pivotal role in the therapeutic efficacy of these drugs. Consequently, the asymmetric synthesis of these chiral building blocks is of paramount importance. This guide will delve into the synthesis of representative key intermediates for prominent HCV protease inhibitors such as Grazoprevir, Boceprevir, Simeprevir, and Asunaprevir, comparing the various synthetic approaches in terms of efficiency, scalability, and stereochemical control.
Macrocyclization Strategies: A Head-to-Head Comparison
The formation of the macrocyclic core of HCV protease inhibitors is a critical juncture in their synthesis. The two most prominent strategies, Ring-Closing Metathesis (RCM) and macrolactamization, each present a unique set of advantages and challenges.
Ring-Closing Metathesis (RCM)
RCM has become a powerful tool in the synthesis of macrocyclic HCV protease inhibitors due to its functional group tolerance and the availability of highly efficient ruthenium-based catalysts.[1][2] This strategy is notably employed in the synthesis of simeprevir and vaniprevir.[1][3]
The general workflow for an RCM-based macrocyclization is depicted below:
Figure 1: General workflow for Ring-Closing Metathesis (RCM).
Causality Behind Experimental Choices: The choice of catalyst is critical in RCM. Second-generation Grubbs and Hoveyda-Grubbs catalysts are often favored for their higher activity and stability.[4] Catalyst loading is a key parameter to optimize; lower loadings are economically favorable for large-scale production but may require longer reaction times or higher temperatures. The reaction is typically run at high dilution to favor intramolecular cyclization over intermolecular oligomerization.
Macrolactamization
Macrolactamization, the intramolecular formation of an amide bond, represents a classical and robust alternative to RCM for the synthesis of macrocyclic peptide-like structures. This strategy is a key step in the synthesis of grazoprevir.[5]
The general workflow for macrolactamization is as follows:
Figure 2: General workflow for Macrolactamization.
Causality Behind Experimental Choices: The choice of coupling reagent is crucial for efficient macrolactamization, with reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) being commonly employed.[1] The reaction often requires a non-nucleophilic base to facilitate the coupling. Similar to RCM, high dilution conditions are generally necessary to promote the desired intramolecular reaction.
Comparative Analysis of Macrocyclization Strategies
| Strategy | Typical Yields | Catalyst/Reagent Loading | Key Advantages | Key Challenges |
| Ring-Closing Metathesis (RCM) | 60-95% | 0.1-5 mol% (Ru catalyst) | High functional group tolerance; mild reaction conditions. | Cost of ruthenium catalyst; potential for catalyst-derived impurities; requires diene precursor synthesis.[1] |
| Macrolactamization | 70-90% | Stoichiometric coupling reagents | Well-established and reliable; readily available reagents. | Can be sensitive to steric hindrance; requires high dilution; potential for racemization.[5] |
Synthesis of Key Chiral Building Blocks
The efficacy of HCV protease inhibitors is highly dependent on the precise stereochemistry of their constituent fragments. The asymmetric synthesis of these building blocks is therefore a critical aspect of the overall synthetic strategy.
The Bicyclic [3.1.0]proline Intermediate for Boceprevir
Boceprevir features a unique gem-dimethyl bicyclic [3.1.0] proline moiety (P2 fragment) that is crucial for its activity. The synthesis of this intermediate has been approached via both classical resolution and more efficient chemoenzymatic methods.
Classical Resolution: Early syntheses relied on the resolution of a racemic mixture, a process that is inherently inefficient as it discards half of the material.[2][6]
Chemoenzymatic Synthesis: A more advanced and industrially viable approach involves the use of a monoamine oxidase (MAO) enzyme to perform an oxidative desymmetrization of a prochiral amine substrate.[2][7] This biocatalytic step allows for the direct formation of the desired enantiomer with high stereoselectivity.
Figure 3: Comparison of Chemoenzymatic and Classical Routes to the Boceprevir Intermediate.
Comparative Analysis:
| Method | Overall Yield | Stereoselectivity | Key Advantages | Key Disadvantages |
| Classical Resolution | <50% (theoretical max) | N/A | Utilizes established chemical methods. | Inherently inefficient; requires stoichiometric resolving agent.[6] |
| Chemoenzymatic Synthesis | Significantly higher | >99% ee | Highly stereoselective; greener process. | Requires enzyme development and optimization.[2][7] |
The Quinoxaline Moiety in Grazoprevir and Asunaprevir
The quinoxaline scaffold is a key P2 fragment in several HCV protease inhibitors, including grazoprevir and asunaprevir. Its synthesis typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8][9]
Experimental Protocol: Synthesis of a Quinoxaline Intermediate
-
To a solution of 4-methoxy-1,2-phenylenediamine (1.0 eq) in ethanol is added ethyl 2-oxo-4-phenylbutanoate (1.05 eq).
-
The mixture is heated to reflux for 4 hours.
-
The reaction is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to afford the desired quinoxaline derivative.
Causality Behind Experimental Choices: The choice of solvent and temperature is critical for driving the condensation reaction to completion and for controlling the regioselectivity when using unsymmetrical diamines. The direct precipitation of the product from the reaction mixture simplifies purification, which is a significant advantage in large-scale synthesis.
Convergent Synthesis Strategies: The Case of Asunaprevir
Convergent synthesis, where different fragments of the target molecule are prepared separately and then coupled together in the later stages, is a highly efficient strategy for the synthesis of complex molecules like asunaprevir. A likely industrial synthesis of asunaprevir involves a convergent approach with a total of 20 steps and an overall yield of approximately 3%.[10]
Figure 4: Convergent Synthesis Strategy for Asunaprevir.
Advantages of a Convergent Approach:
-
Increased Overall Yield: The overall yield of a multi-step synthesis is the product of the yields of each individual step. In a linear synthesis, a low yield in an early step significantly impacts the final output. In a convergent synthesis, the fragments are synthesized in parallel, and a low-yielding step in one branch does not affect the others until the final coupling stages.
-
Greater Flexibility: This approach allows for the late-stage introduction of structural diversity, which is beneficial for medicinal chemistry efforts.
-
Simplified Purification: The purification of smaller fragments is often more straightforward than that of large, complex intermediates.
Conclusion
The synthesis of key intermediates for HCV protease inhibitors is a testament to the ingenuity of modern synthetic organic chemistry. The choice of a particular synthetic route is a multifactorial decision that balances considerations of yield, cost, scalability, stereochemical control, and environmental impact. While Ring-Closing Metathesis has emerged as a powerful tool for macrocyclization, classical methods like macrolactamization remain highly relevant and are often preferred in industrial settings. The development of chemoenzymatic processes for the synthesis of chiral building blocks represents a significant advance towards more efficient and sustainable pharmaceutical manufacturing. For complex molecules like asunaprevir, convergent strategies offer a clear advantage in terms of overall efficiency. As the demand for these life-saving medicines continues, the ongoing innovation in synthetic methodology will be crucial for ensuring their accessibility.
References
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. [Link]
-
Cobas, A., et al. (2016). Design and Synthesis of P2–P4 Macrocycles Containing a Unique Spirocyclic Proline: A New Class of HCV NS3/4A Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1173–1178. [Link]
-
Li, T., et al. (2012). Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. Journal of the American Chemical Society, 134(14), 6467–6472. [Link]
-
Song, Z. J., et al. (2012). Synthesis of the HCV protease inhibitor Vaniprevir (MK-7009) using ring-closing metathesis strategy. The Journal of Organic Chemistry, 77(8), 3837-3846. [Link]
-
Bhalerao, D. S., et al. (2014). A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient cis-cypermethric acid. Tetrahedron Letters, 55(30), 4144-4147. [Link]
-
Blakemore, P. R. (2002). The Julia–Kocienski olefination. Journal of the Chemical Society, Perkin Transactions 1, (22), 2563-2585. [Link]
-
Flick, A. C., et al. (2016). Synthetic approaches to the 2014 new drugs. Bioorganic & Medicinal Chemistry, 24(9), 1937-1980. [Link]
-
Li, T., et al. (2012). Efficient, Chemoenzymatic Process for Manufacture of the Boceprevir Bicyclic [3.1.0]Proline Intermediate Based on Amine Oxidase-Catalyzed Desymmetrization. Journal of the American Chemical Society, 134(14), 6467-6472. [Link]
-
Goudreau, N., et al. (2018). Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity Against Drug-Resistant HCV Variants. ACS Medicinal Chemistry Letters, 9(10), 1018–1023. [Link]
-
Xu, F., et al. (2018). Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. Organic Letters, 20(22), 7261–7265. [Link]
-
El‐Zahabi, H. S. A. (2017). Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents. Archiv der Pharmazie, 350(5), 1700028. [Link]
-
Njoroge, F. G., et al. (2018). Quinoxaline-Based Linear HCV NS3/4A Protease Inhibitors Exhibit Potent Activity against Drug Resistant Variants. ACS Medicinal Chemistry Letters, 9(10), 1013–1017. [Link]
Sources
- 1. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. Contemporary strategies for peptide macrocyclization. | Semantic Scholar [semanticscholar.org]
- 4. React App [pmc.umicore.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 7. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoxaline-Based Linear HCV NS3/4A Protease Inhibitors Exhibit Potent Activity against Drug Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccc.bc.edu [ccc.bc.edu]
A Comparative Guide to the Efficacy of SARS-CoV-2 Main Protease Inhibitors Synthesized from the (S)-2-(ureido)-3,3-dimethylbutanoic Acid Scaffold
Abstract: The SARS-CoV-2 main protease (Mpro, or 3CLpro) is a cysteine protease indispensable for viral replication, making it a premier target for antiviral therapeutics.[1][2] A significant breakthrough in inhibitor design has been the utilization of peptidomimetic scaffolds that effectively occupy the substrate-binding pockets of the enzyme. This guide provides an in-depth comparative analysis of inhibitors synthesized from the (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid scaffold. We will objectively compare their performance against established and alternative Mpro inhibitors, supported by experimental data and detailed protocols, to provide a critical resource for researchers in drug development.
The SARS-CoV-2 Main Protease (Mpro): A High-Value Antiviral Target
The life cycle of SARS-CoV-2 is critically dependent on the function of its main protease.[1] After the virus enters a host cell, its RNA genome is translated into two large polyproteins, pp1a and pp1ab.[3] Mpro is responsible for cleaving these polyproteins at no fewer than 11 distinct sites to release functional non-structural proteins (NSPs) that are essential for forming the viral replication and transcription complex.[3]
Mpro functions as a homodimer, with each protomer containing a chymotrypsin-like fold and a catalytic dyad composed of Cysteine-145 and Histidine-41.[4] The highly conserved nature of the Mpro active site across coronaviruses, including SARS-CoV-1 and MERS-CoV, underscores its value as a target for developing broad-spectrum antiviral agents.[3][5] Inhibition of Mpro effectively halts the viral life cycle, preventing the virus from replicating.[6]
Visualizing the Role of Mpro in Viral Replication
The following diagram illustrates the central role of Mpro in the SARS-CoV-2 replication cycle. Its inhibition is a terminal event for the virus within the infected cell.
Caption: SARS-CoV-2 replication cycle and the critical Mpro cleavage step.
The (S)-2-(ureido)-3,3-dimethylbutanoic Acid Scaffold: A Foundation for Potent Inhibition
The design of effective protease inhibitors often relies on creating molecules that mimic the natural substrate of the enzyme. The this compound scaffold represents a key structural motif found in potent Mpro inhibitors, most notably Nirmatrelvir (the active component of Paxlovid).[7][8]
Causality Behind the Scaffold's Efficacy:
-
Peptidomimetic Backbone: The ureido-butanoic acid core mimics a dipeptide linkage, allowing it to sit within the active site groove of the protease.
-
Hydrophobic Targeting: The bulky tert-butyl group is designed to fit snugly into the S2 hydrophobic pocket of the Mpro active site. This interaction is a critical anchor for binding.
-
Stereochemistry: The (S)-stereochemistry is crucial for the correct spatial orientation of the side chains to maximize interactions with the enzyme's sub-pockets.
This scaffold serves as the foundation upon which reactive "warheads" (like the nitrile group in Nirmatrelvir) and other functional groups are added to achieve high-affinity binding and covalent inhibition of the catalytic Cys145 residue.[7]
Comparative Efficacy Analysis of Mpro Inhibitors
To objectively assess the efficacy of inhibitors derived from this scaffold, we compare Nirmatrelvir with other notable Mpro inhibitors: Ensitrelvir, another potent oral antiviral, and the repurposed HIV protease inhibitor combination Lopinavir/Ritonavir.[1][9][10]
| Inhibitor (Brand Name) | Parent Scaffold/Class | Mechanism of Action | Mpro IC₅₀ | Antiviral EC₅₀ (Cell-based) | Clinical Efficacy Highlight |
| Nirmatrelvir (in Paxlovid) | (S)-2-ureido-dimethylbutanoic acid derivative | Reversible Covalent[7] | ~0.84 µM[11] | 0.53 - 0.72 µM[5] | 89% reduction in hospitalization or death in high-risk patients[12][13] |
| Ensitrelvir (Xocova) | Triazinane derivative | Non-covalent, Competitive[1][9] | ~0.013 µM (13 nM) | Low nanomolar to sub-micromolar[10] | Significant reduction in viral load and five key COVID-19 symptoms[14] |
| Lopinavir (in Kaletra) | Peptidomimetic | Non-covalent, Competitive[1] | ~45 µM[5] | >10 µM | Failed to show significant clinical benefit for COVID-19 in major trials |
Analysis of Performance:
-
Potency: Both Nirmatrelvir and Ensitrelvir demonstrate potent inhibition at the enzymatic and cellular levels, with IC₅₀ and EC₅₀ values in the nanomolar to low-micromolar range.[5][10][11] This is orders of magnitude more effective than Lopinavir, which was originally designed for HIV protease and has a much weaker affinity for SARS-CoV-2 Mpro.[1][5]
-
Mechanism of Action: Nirmatrelvir's covalent binding to the catalytic cysteine provides a durable and highly effective mode of inhibition.[7] While Ensitrelvir is a non-covalent inhibitor, its molecular design achieves a very high binding affinity, leading to potent antiviral activity.[1][10]
-
Clinical Translation: The high in-vitro potency of Nirmatrelvir and Ensitrelvir has translated directly into clinical success.[13][14] Paxlovid (Nirmatrelvir/Ritonavir) dramatically reduces the risk of severe disease in high-risk patients.[12][15] Ensitrelvir, approved in Japan, has shown efficacy in reducing symptoms and viral load in a broader patient population.[9][14] In contrast, the weak potency of Lopinavir against Mpro resulted in a lack of clinical efficacy for COVID-19.
-
Pharmacokinetic Enhancement: A critical factor for oral inhibitors like Nirmatrelvir is co-administration with Ritonavir. Ritonavir is not active against Mpro but inhibits the human CYP3A4 enzyme, which would otherwise rapidly metabolize Nirmatrelvir.[8][16] This "boosting" maintains therapeutic concentrations of the active drug.[17][18]
Essential Experimental Protocols for Inhibitor Evaluation
The validation of any potential Mpro inhibitor relies on a cascade of robust, reproducible assays. The following protocols represent the industry standard for determining biochemical potency and cellular efficacy.
Protocol 4.1: Mpro Enzymatic Inhibition Assay (FRET-based)
This assay directly measures how well a compound inhibits the enzymatic activity of purified Mpro.
Rationale: This method is highly sensitive and allows for high-throughput screening. It uses a synthetic peptide substrate containing a fluorophore and a quencher. When the peptide is intact, the quencher suppresses the fluorophore's signal. Mpro cleavage separates them, resulting in a measurable increase in fluorescence.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT, pH 7.5.
-
Enzyme Stock: Recombinant SARS-CoV-2 Mpro diluted to 2X final concentration (e.g., 200 nM) in assay buffer.
-
Substrate Stock: FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS) diluted to 2X final concentration (e.g., 20 µM) in assay buffer.
-
Compound Preparation: Serially dilute test inhibitors in DMSO, then further dilute in assay buffer to a 4X final concentration.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of 4X test compound solution to appropriate wells. Add 5 µL of buffer with DMSO for "no inhibitor" and "no enzyme" controls.
-
Add 10 µL of 2X Mpro enzyme solution to all wells except the "no enzyme" control.
-
Incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of 2X FRET substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Monitor fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) every 60 seconds for 30 minutes.
-
Calculate the initial reaction velocity (slope of the linear phase) for each well.
-
Normalize the data to the "no inhibitor" control (100% activity) and "no enzyme" control (0% activity).
-
Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Protocol 4.2: Cellular Antiviral Activity Assay (RT-qPCR based)
This assay determines a compound's ability to inhibit viral replication in a relevant host cell line.
Rationale: While an enzymatic assay confirms target engagement, a cell-based assay is crucial to assess a compound's ability to cross the cell membrane, avoid efflux, and inhibit the virus in a biological context. VeroE6 cells are commonly used due to their high susceptibility to SARS-CoV-2 infection.
Step-by-Step Methodology:
-
Cell Plating: Seed VeroE6 cells in a 96-well plate at a density that forms a confluent monolayer within 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Incubate for 1-2 hours.
-
Viral Infection: Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI) of 0.01. Include "no virus" controls and "virus with no compound" controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Quantification of Viral RNA:
-
Harvest the cell supernatant.
-
Extract viral RNA using a commercial kit.
-
Perform one-step quantitative reverse transcription PCR (RT-qPCR) targeting a conserved viral gene (e.g., the N gene).
-
-
Data Analysis:
-
Determine the viral RNA copy number for each well based on a standard curve.
-
Normalize the data to the "virus with no compound" control (100% infection).
-
Plot the percent inhibition of viral replication versus the logarithm of compound concentration and fit to a dose-response curve to determine the EC₅₀ value.
-
Separately, run a cytotoxicity assay (e.g., MTT or CTG) to determine the CC₅₀, which is then used to calculate the Selectivity Index (SI = CC₅₀/EC₅₀).
-
Visualizing the Inhibitor Evaluation Workflow
Caption: A typical workflow for evaluating novel Mpro inhibitors.
Conclusion and Future Directions
The this compound scaffold has proven to be an exceptionally effective foundation for designing potent SARS-CoV-2 Mpro inhibitors, as exemplified by the clinical success of Nirmatrelvir. Comparative analysis demonstrates that inhibitors built upon this framework, particularly those employing a covalent mechanism, exhibit superior efficacy over repurposed drugs like Lopinavir and stand as leading options alongside other highly potent, specifically designed molecules like Ensitrelvir.
Future research should focus on leveraging this scaffold to design next-generation inhibitors with improved properties, such as:
-
Reduced CYP3A4 Metabolism: Modifying the structure to eliminate the need for a pharmacokinetic booster like Ritonavir, which would reduce the potential for drug-drug interactions.
-
Broad-Spectrum Activity: Ensuring high potency against Mpro from emerging SARS-CoV-2 variants and other pathogenic coronaviruses.
-
Optimized Safety Profile: Further refinement to maximize the therapeutic window and minimize off-target effects.
By applying the rigorous evaluation workflows detailed in this guide, the scientific community can continue to build upon this successful chemical framework to develop more resilient and effective treatments for current and future coronavirus threats.
References
-
Zagórska, A., Czopek, A., Fryc, M., & Jończyk, J. (2024). Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents. Biomolecules, 14(7), 797. [Link]
-
Scott, L. J., & Perry, C. M. (2001). Lopinavir/ritonavir: a review of its use in the management of HIV infection. Drugs, 61(13), 1957-1991. [Link]
-
Clinical Trials Arena. (2023). Paxlovid (nirmatrelvir and ritonavir) for the Treatment of Covid-19. [Link]
-
Cvetkovic, R. S., & Goa, K. L. (2003). Lopinavir/ritonavir: a review of its use in the management of HIV infection. Drugs, 63(8), 769-802. [Link]
-
MedlinePlus. (2025). Lopinavir and Ritonavir. [Link]
-
Al-Kuraishy, H. M., Al-Gareeb, A. I., & Batiha, G. E. S. (2022). Paxlovid: Mechanism of Action, Synthesis, and In Silico Study. Molecules, 27(14), 4432. [Link]
-
Pfizer. (n.d.). Mechanism of Action | PAXLOVID® (nirmatrelvir tablets; ritonavir tablets). [Link]
-
Wikipedia. (n.d.). Lopinavir/ritonavir. [Link]
-
Biovista. (2020). Lopinavir/Ritonavir mechanism of action analysis in COVID-19. [Link]
-
Keglevich, A., & Hazai, L. (2024). The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. Molecules, 29(3), 738. [Link]
-
MolecularCloud. (2022). Ensitrelvir, An Oral Antiviral Drug For COVID-19 Treatment. [Link]
-
Yale Medicine. (2025). 13 Things To Know About Paxlovid, the COVID-19 Pill. [Link]
-
PubMed. (2024). Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents. [Link]
-
ACS Omega. (2024). Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro). [Link]
-
Wikipedia. (n.d.). Ensitrelvir. [Link]
-
News-Medical.Net. (2024). Scientists assess efficacy of clinical drugs targeting SARS-CoV-2 main protease. [Link]
-
MDPI. (2024). Advances in the Search for SARS-CoV-2 Mpro and PLpro Inhibitors. [Link]
-
Technology Networks. (n.d.). Ensitrelvir, A Novel Antiviral Drug Against COVID-19. [Link]
-
Zhu, W., et al. (2021). A review of the latest research on Mpro targeting SARS-COV inhibitors. RSC Medicinal Chemistry, 12(7), 1059-1074. [Link]
-
ResearchGate. (n.d.). Further effective inhibitors of SARS-CoV-2 Mpro Dose-response curves... [Link]
-
PubMed. (2021). Discovery of potential inhibitors targeting SARS-CoV-2 Mpro. [Link]
-
ResearchGate. (n.d.). Development of potent and effective SARS-CoV-2 main protease inhibitors based on maleimide analogs for the potential treatment of COVID-19. [Link]
-
Di Micco, S., et al. (2023). Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. International Journal of Molecular Sciences, 24(7), 6791. [Link]
Sources
- 1. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. A review of the latest research on Mpro targeting SARS-COV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ensitrelvir: an oral antiviral drug_Chemicalbook [chemicalbook.com]
- 10. Ensitrelvir, An Oral Antiviral Drug For COVID-19 Treatment | MolecularCloud [molecularcloud.org]
- 11. researchgate.net [researchgate.net]
- 12. Paxlovid (nirmatrelvir and ritonavir) for the Treatment of Covid-19 [clinicaltrialsarena.com]
- 13. 13 Things To Know About Paxlovid, the COVID-19 Pill | News | Yale Medicine [yalemedicine.org]
- 14. Shionogi Announces Xocova® (Ensitrelvir Fumaric Acid) Obtained Standard Approval in Japan for the Treatment of SARS-CoV-2 Infection| Shionogi & Co., Ltd. [shionogi.com]
- 15. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 16. Lopinavir/ritonavir: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lopinavir/ritonavir in the treatment of HIV-1 infection: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lopinavir and Ritonavir: MedlinePlus Drug Information [medlineplus.gov]
A Comparative Guide to the Characterization of Impurities in (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid
Introduction: The Imperative of Purity in Drug Development
In the development of active pharmaceutical ingredients (APIs), the adage "what you don't know can hurt you" is a guiding principle. Impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid is a chiral, non-proteinogenic amino acid derivative, whose complex structure presents unique challenges in impurity profiling. The presence of a chiral center, bulky tert-butyl groups, and reactive ureido and carboxylic acid moieties necessitates a multi-faceted, orthogonal analytical strategy to detect, identify, and quantify potential impurities.
Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate a thorough characterization of any impurity present above specific thresholds.[3][4] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting (≥0.05%), identification (≥0.10% for a maximum daily dose ≤2g), and qualification of impurities in new drug substances.[3][4][5] This guide provides a comprehensive comparison of analytical methodologies, grounded in field-proven insights, to build a robust and compliant impurity profile for this specific API.
Anticipating the Unknown: Potential Impurities
A successful characterization strategy begins with a theoretical assessment of potential impurities based on the manufacturing process and the inherent stability of the API.
-
Process-Related Impurities: These originate from the synthetic route. A common synthesis involves the reaction of (S)-2-amino-3,3-dimethylbutanoic acid with tert-butyl isocyanate.[6]
-
Starting Materials: Unreacted (S)-2-amino-3,3-dimethylbutanoic acid and tert-butyl isocyanate.
-
Intermediates & By-products: Side-reaction products, such as di-substituted ureas or products from the reaction of intermediates with other reagents.
-
Reagents and Catalysts: Residual reagents, ligands, or catalysts used in the synthesis.[4][7]
-
-
Stereoisomeric Impurities: The presence of a single chiral center at the C2 position means the primary stereoisomeric impurity is the (R)-enantiomer, (R)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoic acid. Enantiomeric purity is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles.[8]
-
Degradation Products: These impurities form during storage or manufacturing due to the API's chemical instability.[5][9] Forced degradation studies are essential to predict these degradants.[10][11] Potential degradation pathways include:
The Analytical Blueprint: An Integrated Workflow
No single technique can provide a complete impurity profile. An orthogonal approach, combining high-resolution separation with sensitive detection and definitive structural elucidation, is required. The following workflow illustrates a robust strategy for comprehensive characterization.
Caption: Integrated workflow for impurity characterization.
Comparative Analysis of Core Analytical Techniques
The choice of analytical technique is driven by the specific question being asked—be it separation, quantification, or identification.
| Technique | Primary Application | Strengths for This API | Limitations |
| HPLC-UV/DAD | Quantification, Purity Assessment | Robust and reproducible for quantifying known and unknown impurities. Diode-Array Detector (DAD) provides preliminary peak purity analysis. | Limited identification capabilities. The API lacks a strong chromophore, potentially leading to lower sensitivity. |
| Chiral HPLC | Enantiomeric Purity | Essential for separating and quantifying the (R)-enantiomer. Can be performed directly with a chiral column.[][16] | Requires specialized, expensive columns and specific method development. |
| LC-MS (e.g., Q-TOF, Orbitrap) | Identification, Structure Confirmation | High sensitivity and selectivity. Provides accurate mass data (elemental composition) and fragmentation patterns for structural hypotheses.[][17] | Quantification can be less precise than UV detection without appropriate standards. Ion suppression effects. |
| GC-MS | Residual Solvents, Volatile Impurities | The gold standard for analyzing residual solvents as per ICH Q3C.[3][12] Can detect volatile by-products from synthesis. | Not suitable for non-volatile, thermally labile compounds like the API itself or most degradation products. |
| Preparative HPLC | Impurity Isolation | Allows for the collection of milligram quantities of an unknown impurity for subsequent analysis.[5] | Can be time-consuming and requires significant method development to scale up from analytical methods. |
| NMR Spectroscopy | Definitive Structure Elucidation | Unambiguously determines the chemical structure of isolated impurities, including stereochemistry. | Requires a relatively large amount (mg) of pure, isolated impurity. Low sensitivity compared to MS. |
Experimental Protocols: A Practical Guide
The following protocols are designed as self-validating systems, incorporating steps that ensure data integrity and reproducibility.
Protocol 1: Forced Degradation Studies
Causality: The objective is to intentionally degrade the API under harsh conditions to generate potential degradation products that might form under long-term storage.[10][13] This helps develop a stability-indicating analytical method capable of separating the API from its degradants.[11] An extent of 5-20% degradation is typically targeted to avoid secondary degradation.[14][18]
Caption: Workflow for executing forced degradation studies.
Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of the API in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of API stock with 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of API stock with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of API stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.
-
Thermal Degradation: Store the solid API in a controlled oven at 80°C. Sample at 1, 3, and 7 days, then dissolve for analysis.
-
Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Maintain a control sample in the dark.
-
Analysis: Analyze all samples by a developed stability-indicating HPLC-DAD method and by LC-MS to identify mass changes.
Protocol 2: Comparative HPLC Methods for Purity and Enantiomeric Excess
Causality: A standard reversed-phase (RP-HPLC) method is required for general impurity profiling.[4] However, to resolve the (R)-enantiomer, a specialized chiral method is non-negotiable.[8][] Comparing a direct chiral separation (using a chiral stationary phase) with an indirect approach (derivatization) provides a comprehensive view of enantiomeric purity.
Method A: Reversed-Phase HPLC for General Impurity Profiling
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/DAD at 210 nm.
-
Rationale: The C18 stationary phase provides general hydrophobic retention. The acidic mobile phase (formic acid) suppresses the ionization of the carboxylic acid, ensuring a consistent retention time and improved peak shape.
Method B: Chiral HPLC for Enantiomeric Purity (Direct Method)
-
Column: Chiral stationary phase (e.g., cellulose or amylose-based).
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol with a small amount of Trifluoroacetic Acid (TFA). (e.g., 90:10 Hexane:IPA + 0.1% TFA).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV/DAD at 210 nm.
-
Rationale: The chiral stationary phase creates a chiral environment where the two enantiomers have different interactions, leading to different retention times and thus separation.[16][17] This direct method avoids potential artifacts from derivatization.
Protocol 3: Structure Elucidation of an Unknown Impurity
Causality: Once an unknown impurity is detected above the ICH identification threshold (>0.10%), its structure must be elucidated.[19] This involves a synergistic use of LC-MS for generating an elemental formula and NMR for piecing together the exact atomic connectivity.
Step-by-Step Methodology:
-
Preliminary Identification (LC-MS):
-
Inject the sample containing the impurity into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Obtain the accurate mass of the impurity's molecular ion. Use this to generate a list of possible elemental formulas.
-
Perform tandem MS (MS/MS) to fragment the ion. The fragmentation pattern provides clues about the molecule's substructures. For example, a neutral loss corresponding to the tert-butyl group would be a key indicator.
-
-
Isolation (Preparative HPLC):
-
Scale up the analytical HPLC method to a preparative scale column.
-
Inject a concentrated solution of the API containing the impurity.
-
Collect the fraction corresponding to the impurity peak.
-
Evaporate the solvent to yield the isolated impurity as a solid or oil.
-
-
Definitive Elucidation (NMR):
-
Dissolve the isolated impurity in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum to identify proton environments and their integrations.
-
Acquire a ¹³C NMR spectrum to identify all unique carbon atoms.
-
Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons, confirming the final structure.
-
Conclusion
The characterization of impurities in this compound is a rigorous, multi-step process that forms the bedrock of its quality control and regulatory submission. A strategy that begins with predicting potential impurities based on synthesis and stability, followed by a robust workflow combining orthogonal separation techniques (RP-HPLC, Chiral HPLC), high-sensitivity identification (LC-MS), and definitive structure elucidation (NMR), is essential for ensuring drug safety and efficacy. By explaining the causality behind each experimental choice and adhering to regulatory guidelines, researchers can build a comprehensive and defensible impurity profile.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
American Chemical Society. (2025). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. ACS Fall 2025. Retrieved from [Link]
-
Alfa Chemistry. (2025, April 29). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities [Video]. YouTube. Retrieved from [Link]
-
Pharmaffiliates. (2025, December 19). The Complete Guide to Impurity Profiling in Small Molecule APIs. Retrieved from [Link]
-
Kymos. (n.d.). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Retrieved from [Link]
-
CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]
-
Stoll, D. R., et al. (2020). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 92(13), 8864–8872. [Link]
-
Gstöttner, C. (2018). Impurity Profiling of Challenging Active Pharmaceutical Ingredients without Chromophore. University of Vienna. Retrieved from [Link]
- Google Patents. (n.d.). WO2009039361A2 - Process for the preparation of (s)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid.
-
International Journal of Pharmaceutical Research and Applications. (2023). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2020). Impurity Profiling of Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
-
Journal of Analytical & Pharmaceutical Research. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]
-
BioPharm International. (2013, August 1). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
- Qiu, F., & Norwood, D. L. (2007). Identification of Pharmaceutical Impurities.
-
Ivory Research. (2018, January 9). Significance of impurities in active pharmaceutical ingredients. Retrieved from [Link]
-
Journal of Drug Delivery & Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
Sources
- 1. The Role of API Impurity Profiling in Drug Development [aquigenbio.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 5. m.youtube.com [m.youtube.com]
- 6. WO2009039361A2 - Process for the preparation of (s)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid - Google Patents [patents.google.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 9. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]
- 10. biomedres.us [biomedres.us]
- 11. scispace.com [scispace.com]
- 12. ijsrtjournal.com [ijsrtjournal.com]
- 13. pharmainfo.in [pharmainfo.in]
- 14. scispace.com [scispace.com]
- 16. cat-online.com [cat-online.com]
- 17. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. ptacts.uspto.gov [ptacts.uspto.gov]
A Comparative Guide to Validated Analytical Methods for (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid
Introduction
(S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid is a chiral N-acylated amino acid derivative. As with many chiral molecules in the pharmaceutical industry, the stereochemistry of this compound is critical to its pharmacological activity and safety profile. The presence of its corresponding (R)-enantiomer can lead to reduced efficacy, altered pharmacokinetics, or even undesired toxicological effects. Consequently, robust and validated analytical methods are imperative for ensuring the chemical purity and enantiomeric excess of the active pharmaceutical ingredient (API) and its formulations.
This guide provides a comprehensive comparison of suitable analytical methodologies for the quality control of this compound. We will delve into three orthogonal techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment, Chiral HPLC for the critical determination of enantiomeric excess, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification. The methodologies presented are grounded in established principles of chromatographic separation for structurally similar molecules, such as N-blocked amino acids and compounds containing bulky tert-leucine moieties.[1][2][3]
The selection of an appropriate analytical method is contingent upon its intended purpose, whether for routine quality control, stability studies, or bioanalysis. This guide will provide the foundational knowledge for researchers, scientists, and drug development professionals to make informed decisions for their specific analytical challenges.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique is a balance between the required specificity, sensitivity, and the nature of the sample matrix. For a well-characterized drug substance like this compound, a multi-faceted approach is often necessary.
Method 1: Reversed-Phase HPLC with UV Detection for Purity and Assay
RP-HPLC is the workhorse of pharmaceutical analysis for determining the purity of a drug substance and for assaying its concentration in a drug product. The principle relies on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. For this compound, its moderate polarity allows for good retention and separation from potential impurities on a C18 column.
Method 2: Chiral HPLC for Enantiomeric Purity
The critical quality attribute for this molecule is its enantiomeric purity. Chiral HPLC is the gold standard for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers, leading to different retention times. For N-acylated amino acids with bulky groups, polysaccharide-based and macrocyclic glycopeptide-based CSPs have shown excellent enantioselectivity.[1][3][4]
Method 3: LC-MS/MS for High-Sensitivity Quantification
For applications requiring very low detection limits, such as in pharmacokinetic studies or for the determination of trace-level impurities, LC-MS/MS is the method of choice.[5] This technique couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. By monitoring specific precursor-to-product ion transitions, LC-MS/MS can quantify the analyte with high precision and accuracy, even in complex biological matrices.[6][7]
Performance Comparison
The following table summarizes the key performance characteristics of the three proposed analytical methods. The values are representative and would require formal validation for specific applications.
| Parameter | RP-HPLC-UV (Purity/Assay) | Chiral HPLC-UV (Enantiomeric Purity) | LC-MS/MS (Quantification) |
| Linearity Range | 1 - 500 µg/mL | 0.1 - 10 µg/mL (for the (R)-enantiomer) | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Quantification (LOQ) | 1 µg/mL | 0.1 µg/mL | 0.1 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 1.0% | < 5.0% | < 2.0% |
| Specificity | Good for non-chiral impurities | Excellent for enantiomeric separation | Excellent due to mass filtering |
Experimental Protocols
Method 1: RP-HPLC-UV for Purity and Assay
This method is designed for the routine quality control of the drug substance.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes, hold for 3 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile/Water (50:50, v/v)
Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Method 2: Chiral HPLC-UV for Enantiomeric Purity
This method is crucial for confirming the stereochemical identity and purity of the API.
Chromatographic Conditions:
-
Column: Polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivative), 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol with 0.1% Trifluoroacetic acid (e.g., 90:10 v/v Hexane:Isopropanol + 0.1% TFA). The exact ratio should be optimized for best resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
-
Diluent: Mobile Phase
Standard and Sample Preparation:
-
Racemic Standard Solution (100 µg/mL): Prepare a solution of the racemic mixture of (S)- and (R)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid in the diluent.
-
(S)-Enantiomer Standard Solution (100 µg/mL): Prepare a solution of the (S)-enantiomer reference standard in the diluent.
-
Sample Solution (100 µg/mL): Prepare a solution of the sample in the diluent.
Method 3: LC-MS/MS for High-Sensitivity Quantification
This method is ideal for bioanalytical studies or trace analysis.
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transition: To be determined by infusing a standard solution. A hypothetical transition could be based on the protonated molecule [M+H]+ and a characteristic fragment ion.
-
Collision Energy: To be optimized for the specific MRM transition.
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Prepare in methanol.
-
Working Standards: Prepare by serial dilution of the stock solution in the appropriate matrix (e.g., plasma, buffer) to create a calibration curve.
-
Sample Preparation: May involve protein precipitation or solid-phase extraction for biological samples to remove interferences.[8]
Visualization of Analytical Workflows
Caption: General workflow for chromatographic analysis.
Caption: Decision tree for method selection.
Conclusion
The selection and validation of appropriate analytical methods are fundamental to the successful development and commercialization of this compound. This guide has outlined and compared three robust chromatographic techniques, each suited for a specific analytical purpose. RP-HPLC with UV detection serves as a reliable method for routine purity and assay testing. Chiral HPLC is indispensable for the critical assessment of enantiomeric purity, a key parameter for this chiral drug substance. For applications demanding the highest sensitivity, such as bioanalysis, LC-MS/MS provides unparalleled performance.
The provided experimental protocols offer a solid starting point for method development and validation. It is crucial to emphasize that any analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data.
References
-
National Institutes of Health. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. [Link]
-
PubMed. Tertiary amine appended derivatives of N-(3,5-dinitrobenzoyl)leucine as chiral selectors for enantiomer assays by electrospray ionization mass spectrometry. [Link]
-
ACS Publications. Tertiary Amine Appended Derivatives of N-(3,5-Dinitrobenzoyl)leucine as Chiral Selectors for Enantiomer Assays by Electrospray Ionization Mass Spectrometry. [Link]
-
Chiral Technologies. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]
-
Agilent. Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. [Link]
-
Phenomenex. Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). [Link]
-
Chiral Technologies. Chiral Technologies Amino Acid Database. [Link]
-
PubMed. Characterization of Nα-Fmoc-protected ureidopeptides by electrospray ionization tandem mass spectrometry (ESI-MS/MS): differentiation of positional isomers. [Link]
-
ResearchGate. analysis of amino acids by high performance liquid chromatography. [Link]
-
Chromatography Online. Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. [Link]
-
Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
-
MDPI. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. [Link]
-
MDPI. A Systematic Methodology for the Identification of the Chemical Composition of the Mongolian Drug Erdun-Uril Compound Utilizing UHPLC-Q-Exactive Orbitrap Mass Spectrometry. [Link]
-
PubMed. Analytical methods to investigate glutathione and related compounds in biological and pathological processes. [Link]
-
National Institutes of Health. Corrigendum: Analytical approaches for the evaluation of data deficient simulated leachable compounds in ENDS products: a case study. [Link]
-
LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
National Institutes of Health. Incorporating LC-MS/MS Analysis and the Dereplication of Natural Product Samples into an Upper-Division Undergraduate Laboratory Course. [Link]
-
National Institutes of Health. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. [Link]
-
ResearchGate. An efficient chemical extraction and LC–MS/MS workflow for urinary.... [Link]
-
Royal Society of Chemistry. Analytical Methods. [Link]
-
Semantic Scholar. Green Analytical Methods of Antimalarial Artemether-Lumefantrine Analysis for Falsification Detection Using a Low-Cost Handle. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 5. rsc.org [rsc.org]
- 6. Analytical methods to investigate glutathione and related compounds in biological and pathological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Incorporating LC-MS/MS Analysis and the Dereplication of Natural Product Samples into an Upper-Division Undergraduate Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Coupling Agents for Amide Bond Formation with (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of a Sterically Demanding Amide Coupling
In modern drug development, the synthesis of complex molecules with high stereochemical purity is paramount. (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid is a crucial building block in the synthesis of various therapeutic agents, including treatments for hepatitis C.[1] Its structure, featuring a bulky tert-butyl group adjacent to the chiral center and another on the ureido moiety, presents a significant synthetic hurdle, particularly in the formation of amide bonds. This steric hindrance can dramatically slow down reaction rates and often leads to incomplete reactions when using standard coupling protocols.[2][3]
Furthermore, the chiral center at the α-carbon is susceptible to epimerization under many reaction conditions, a critical issue that can compromise the biological activity of the final product.[4][5] Therefore, the choice of coupling agent is not merely a matter of yield but a crucial decision that impacts purity, stereochemical integrity, and overall process efficiency.
This guide provides an in-depth, objective comparison of several classes of modern coupling agents for the acylation of an amine with this compound. We will delve into the mechanistic nuances of each reagent class, present supporting experimental data for analogous challenging systems, and provide detailed protocols to empower researchers to make informed decisions for their specific synthetic needs.
Mechanistic Overview of Selected Coupling Agents
The efficacy of a coupling agent in overcoming steric hindrance and suppressing epimerization is directly linked to its mechanism of action. The primary goal is to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive acyl-substituted intermediate that is readily attacked by the amine nucleophile. We will compare four major classes of reagents: aminium/uronium salts, phosphonium salts, phosphonic anhydrides, and carbodiimides with additives.
Aminium/Uronium Salts (e.g., HATU)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation coupling reagent renowned for its high efficiency, especially in difficult cases.[6][7] Its superiority stems from the formation of a highly reactive OAt-active ester.[7][8][9] The 7-azabenzotriazole (HOAt) moiety is a more effective leaving group than the HOBt found in older reagents like HBTU, and the pyridine nitrogen is believed to provide anchimeric assistance during the aminolysis step, accelerating the reaction.[10]
Mechanism:
-
The carboxylic acid is deprotonated by a non-nucleophilic base (e.g., DIPEA).
-
The resulting carboxylate attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt.[6][7][8]
-
The displaced HOAt anion rapidly reacts with this intermediate to generate the key OAt-active ester.[8]
-
The amine attacks the active ester to form the desired amide bond, regenerating HOAt.
This rapid formation of a highly reactive intermediate makes HATU particularly effective for sterically hindered substrates where reaction times are critical.[2][3][6]
Phosphonic Anhydrides (e.g., T3P®)
Propylphosphonic anhydride, commercially known as T3P®, has emerged as a powerful, safe, and "green" coupling reagent.[11][12] It is particularly noted for its broad functional group tolerance, high yields, and remarkably low levels of epimerization, even with sensitive substrates.[12][13][14][15]
Mechanism:
-
A base deprotonates the carboxylic acid.
-
The carboxylate attacks one of the electrophilic phosphorus atoms of the T3P® cyclic trimer, forming a mixed anhydride.[16] This activates the carboxyl group.
-
The amine attacks the activated carbonyl, forming a tetrahedral intermediate.
-
Collapse of the intermediate yields the amide and water-soluble phosphonic acid byproducts.[16][17]
A significant advantage of T3P® is the nature of its byproducts. They are easily removed by a simple aqueous wash, simplifying purification, which is a considerable benefit in both small-scale and large-scale synthesis.[11][12][16][17]
Carbodiimides with Additives (e.g., EDC/OxymaPure®)
Carbodiimides, such as EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide), are classic, cost-effective coupling agents.[18] However, when used alone, they are prone to causing significant epimerization and can be inefficient for hindered couplings.[4][19] Their performance is dramatically improved by the use of additives. While HOBt was the traditional choice, modern additives like OxymaPure® (Ethyl cyano(hydroxyimino)acetate) offer superior performance and safety, as HOBt is explosive.[20]
Mechanism:
-
The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[21][22]
-
This intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct.[19][22]
-
The additive (OxymaPure) rapidly intercepts the O-acylisourea to form an Oxyma-active ester. This new intermediate is more stable towards racemization but highly reactive towards the amine.[21]
-
The amine attacks the Oxyma-ester to furnish the amide.
The combination of EDC with an additive like OxymaPure provides a potent and economical solution, significantly mitigating the risk of epimerization.[21][23]
Comparative Performance Data
While direct experimental data for this compound is not extensively published, we can extrapolate performance from studies on similarly challenging sterically hindered and epimerization-prone amino acids. The following table summarizes expected outcomes based on literature precedents for difficult couplings.[2][3][9][24][25][26]
| Coupling Reagent System | Relative Yield | Epimerization Risk | Relative Cost | Work-up Difficulty | Key Advantages |
| HATU / DIPEA | Excellent | Very Low | Moderate | High reactivity, fast kinetics, ideal for very hindered systems.[6][9][10] | |
| T3P® / Pyridine | Excellent | Extremely Low | Easy | Low epimerization, water-soluble byproducts, safe profile.[11][12][15] | |
| EDC / OxymaPure® | Good-Very Good | Low | $ | Easy | Cost-effective, safe (avoids HOBt), good suppression of racemization.[20] |
| HBTU / DIPEA | Very Good | Low-Moderate | Moderate | Effective, but generally slower and with higher epimerization risk than HATU.[9] |
Experimental Design and Protocols
To ensure a valid comparison, a standardized experimental protocol is essential. The following section outlines a general procedure for coupling the target acid with a model amine, benzylamine, which allows for straightforward monitoring and analysis by HPLC and NMR.
General Experimental Workflow
The logical flow of the experiment is designed to ensure consistency across all tested coupling agents, from reagent preparation to final analysis.
Caption: Standardized workflow for the comparative coupling study.
Detailed Protocol using T3P® (Example)
This protocol details the steps for one of the recommended coupling agents. Similar setups should be used for HATU and EDC/OxymaPure, adjusting stoichiometry as required.
Materials:
-
This compound (258.35 g/mol )
-
Benzylamine (107.15 g/mol )
-
T3P® (50% solution in EtOAc)
-
Pyridine (79.1 g/mol )
-
Ethyl acetate (EtOAc)
-
Saturated aq. NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (258 mg, 1.0 mmol, 1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous EtOAc (5 mL).
-
Addition of Amine and Base: Add benzylamine (119 µL, 1.1 mmol, 1.1 eq) followed by pyridine (242 µL, 3.0 mmol, 3.0 eq). Cool the mixture to 0 °C in an ice bath.
-
Causality: Pyridine acts as both the base to deprotonate the carboxylic acid and a scavenger for the acidic byproducts. Cooling to 0°C helps to control the initial exothermic reaction and minimize potential side reactions.
-
-
Addition of Coupling Reagent: Add T3P® solution (50% in EtOAc, 1.27 g, 2.0 mmol, 2.0 eq of monomer units) dropwise to the stirred solution over 5 minutes.
-
Causality: Dropwise addition prevents a rapid temperature increase. A slight excess of the coupling reagent ensures complete activation of the carboxylic acid.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.
-
Quench and Work-up: Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution (20 mL).
-
Extraction: Extract the aqueous layer with EtOAc (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography (silica gel). Characterize the final product by ¹H NMR and Mass Spectrometry. Determine the yield and assess purity and enantiomeric excess via HPLC and Chiral HPLC, respectively.
Mechanistic Visualization
Understanding the activation step is key to appreciating the differences between reagents. The diagram below illustrates the general pathway for activation via an aminium salt like HATU.
Caption: Formation of the key OAt-active ester using HATU.
Conclusion and Recommendations
For the challenging amide bond formation with this compound, standard coupling conditions are likely to be suboptimal.
-
For Maximum Efficacy and Speed: HATU is the reagent of choice. Its ability to rapidly generate a highly reactive intermediate makes it ideal for overcoming the severe steric hindrance and is well-suited for small-scale and discovery chemistry where yield and success are prioritized over cost.[6][9][10]
-
For Scalability, Safety, and Low Epimerization: T3P® presents a compelling alternative. It combines excellent yields with an exceptionally low risk of epimerization and a simple, environmentally benign work-up procedure, making it highly attractive for process development and large-scale synthesis.[11][12][15]
-
For a Cost-Effective Approach: The EDC/OxymaPure® system offers a robust and economical option. While it may require slightly longer reaction times compared to HATU, it provides good yields with effective suppression of epimerization and avoids the use of hazardous additives like HOBt.[20]
Ultimately, the optimal choice will depend on the specific project goals, including scale, budget, and the criticality of minimizing stereochemical impurities. It is strongly recommended to perform a small-scale screen of these top-tier reagents to identify the most effective conditions for the specific amine substrate being used.
References
-
Amine to Amide Mechanism - T3P. Common Organic Chemistry. [Link]
- Wagh, S. J., et al. (2015). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Journal of the Indian Chemical Society.
-
Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Semantic Scholar. [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
-
HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]
-
Epimerization of Peptide. SlideShare. [Link]
- Augustine, J. K. (2015). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Current Organic Synthesis.
-
T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube. [Link]
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
- Li, H., et al. (2022).
- Milen, M., et al. (2015). Study on the propylphosphonic anhydride (T3P®) mediated Ugi-type three-component reaction. Efficient synthesis of an α-amino amide library. Tetrahedron.
- Jad, Y. E., et al. (2018). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. ChemistrySelect.
- Process for the preparation of (s)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid.
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. Journal of Organic Chemistry.
- Chen, J., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
- Ghose, S., et al. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Molecules.
- Kates, S. A., et al. (1996). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. Peptide Science.
-
WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI. [Link]
- Dunetz, J. R., et al. (2008). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters.
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]
- de la Torre, B. G., & Albericio, F. (2022).
- de la Torre, B. G., & Albericio, F. (2022).
- Manne, S. R., et al. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Synthesis.
-
Coupling Reagents. ResearchGate. [Link]
-
What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts?. ResearchGate. [Link]
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
-
SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses. [Link]
Sources
- 1. WO2009039361A2 - Process for the preparation of (s)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. chemrxiv.org [chemrxiv.org]
- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 12. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 13. researchgate.net [researchgate.net]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 17. youtube.com [youtube.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. bachem.com [bachem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to Benchmarking Purity Standards for (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic Acid
Abstract
(S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid is a critical chiral building block in the synthesis of various pharmacologically active molecules, including investigational HCV protease inhibitors.[1] The purity of this intermediate—specifically its chemical, chiral, and physical integrity—is paramount as it directly influences the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). This guide provides a comprehensive framework for benchmarking the purity of this intermediate by comparing a certified Reference Standard (RS) against two representative test batches (TA-A and TA-B). We detail a multi-faceted analytical strategy employing High-Performance Liquid Chromatography (HPLC), Chiral HPLC, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis. This document is intended for researchers, scientists, and drug development professionals to establish robust quality control systems for pharmaceutical intermediates.
Introduction: The Imperative for Rigorous Purity Assessment
In pharmaceutical development, the quality of an API is built upon the quality of its starting materials and intermediates.[2] Impurities, which are any components that are not the defined chemical entity, can arise from various sources including raw materials, manufacturing processes, or degradation.[3][4] For a chiral intermediate like this compound, the control of impurities extends beyond simple chemical purity to include the stereoisomeric form. The undesired (R)-enantiomer is considered a process-related impurity and must be strictly controlled.
Regulatory bodies, through guidelines such as ICH Q3A(R2), mandate the identification, reporting, and qualification of impurities in new drug substances.[5][6][7] These guidelines establish thresholds for reporting (typically ≥0.05%) and identification (typically ≥0.10%) of impurities.[3][6] Therefore, a robust analytical program is not merely good practice; it is a regulatory necessity. This guide establishes a self-validating system of orthogonal analytical techniques to provide a high-confidence purity profile.
The Analytical Strategy: An Orthogonal, Multi-Technique Approach
No single analytical method can provide a complete purity profile.[8] A comprehensive assessment relies on orthogonal methods—different techniques that measure the same attribute through different physical or chemical principles. This approach minimizes the risk of overlooking impurities that may not be detectable by a single method. Our benchmarking strategy integrates five key analytical pillars.
-
High-Performance Liquid Chromatography (HPLC/UPLC): The cornerstone for determining purity (assay) and quantifying related substances.[9][10][11] A well-developed reversed-phase method can separate the main compound from process-related impurities and degradation products.
-
Chiral High-Performance Liquid Chromatography: Essential for quantifying the enantiomeric purity. Chiral stationary phases (CSPs), such as those based on polysaccharides or quinine/quinidine derivatives, are used to resolve the (S) and (R) enantiomers.[12][13]
-
NMR Spectroscopy: Provides unambiguous structural confirmation. Both ¹H and ¹³C NMR are used to verify the chemical structure. Furthermore, quantitative NMR (qNMR) can be used as an absolute method to determine purity without the need for a specific reference standard of the analyte.[14][15]
-
Mass Spectrometry (MS): Typically coupled with HPLC (LC-MS), MS provides molecular weight confirmation of the main peak and is invaluable for the structural elucidation of unknown impurities.[2]
-
Thermal Analysis (DSC/TGA) & Karl Fischer Titration: Differential Scanning Calorimetry (DSC) can be used to determine the purity of highly crystalline substances and assess polymorphic form, while Thermogravimetric Analysis (TGA) quantifies residual solvents and other volatile materials.[16] Karl Fischer titration is the specific, gold-standard method for determining water content.[14]
Experimental Protocols & Methodologies
The following protocols are designed to be robust and adhere to standards outlined in pharmacopeias like the United States Pharmacopeia (USP).[17][18]
Assay and Related Substances by HPLC
This method quantifies the main compound and separates it from potential process impurities.
-
Instrumentation: UHPLC system with a UV detector.
-
Column: C18, 100 x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile:Water to a final concentration of 1.0 mg/mL.
Enantiomeric Purity by Chiral HPLC
This method is crucial for resolving and quantifying the undesired (R)-enantiomer.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral Stationary Phase (e.g., polysaccharide-based like Chiralpak AD-H or anion-exchange like Chiralpak QN-AX), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v). Note: Mobile phase composition must be optimized for the specific chiral column used.[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase.
Structural Confirmation by NMR Spectroscopy
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of sample in ~0.7 mL of Deuterated Chloroform (CDCl₃) or DMSO-d₆.
-
Experiments: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) as needed for full structural assignment and comparison against the Reference Standard.
Identity and Impurity Profiling by LC-MS
-
LC Method: Utilize the same method as described in Section 3.1.
-
MS Instrumentation: Couple the LC output to an Electrospray Ionization (ESI) source on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: ESI positive and negative modes to ensure detection of a wide range of impurities.
-
Data Acquisition: Acquire full scan data to detect all ions and targeted MS/MS data on observed impurity peaks to aid in structural elucidation.
Comparative Data Analysis
The following tables present simulated but representative data from the analysis of the Reference Standard (RS), a high-quality Test Article (TA-A), and a Test Article with known process deviations (TA-B).
Table 1: HPLC Purity and Enantiomeric Purity Comparison
| Analyte | Test | Reference Standard (RS) | Test Article A (TA-A) | Test Article B (TA-B) | Acceptance Criteria |
| (S)-Isomer | Assay (% Area) | 99.91% | 99.85% | 98.76% | ≥ 98.5% |
| (S)-Isomer | Enantiomeric Purity (% Area) | 99.95% | 99.92% | 99.54% | ≥ 99.5% |
| (R)-Isomer | Enantiomeric Impurity (% Area) | 0.05% | 0.08% | 0.46% | ≤ 0.5% |
Table 2: Impurity Profile Comparison by HPLC
| Impurity | Retention Time (min) | RS (% Area) | TA-A (% Area) | TA-B (% Area) | ICH Q3A Threshold |
| Starting Material 1 | 3.2 | < 0.03% | < 0.03% | 0.55% | Identification: ≥0.10% |
| Process By-product | 5.8 | < 0.03% | 0.06% | 0.18% | Identification: ≥0.10% |
| Unidentified Imp. 1 | 7.1 | 0.04% | 0.04% | 0.05% | Reporting: ≥0.05% |
| Total Impurities | - | 0.09% | 0.15% | 1.24% | ≤ 1.5% |
Table 3: Physical and Residuals Analysis
| Test | Method | RS | TA-A | TA-B | Acceptance Criteria |
| Water Content | Karl Fischer | 0.08% | 0.12% | 0.25% | ≤ 0.5% |
| Residual Solvents | TGA / GC-HS | < 0.1% | < 0.1% | 0.4% (Heptane) | ≤ 0.5% (Class 3) |
| Identity (¹H NMR) | NMR | Conforms | Conforms | Conforms | Conforms to Structure |
Interpretation of Results & Causality
The data clearly differentiates the quality of the three batches.
-
Reference Standard (RS): Exhibits the highest purity across all metrics, establishing the benchmark for quality.
-
Test Article A (TA-A): Represents a high-quality production batch. It meets all acceptance criteria, with a chemical purity of 99.85% and excellent enantiomeric control (99.92% S-isomer). The total impurity level is 0.15%, with one specified impurity slightly above the reporting threshold but well below qualification limits.
-
Test Article B (TA-B): This batch shows significant deviations. While the main component structure is confirmed by NMR, the HPLC assay is lower (98.76%). The root cause is traced to two major process-related impurities:
-
Unreacted Starting Material (0.55%): Suggests an incomplete reaction during synthesis.
-
Process By-product (0.18%): Indicates a potential side reaction or inefficient purification.
Both impurities are above the ICH identification threshold, necessitating structural characterization.[3] Furthermore, the enantiomeric purity is lower, and residual solvent content is higher, pointing to suboptimal purification and drying steps.
-
Sources
- 1. WO2009039361A2 - Process for the preparation of (s)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid - Google Patents [patents.google.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. jpionline.org [jpionline.org]
- 4. youtube.com [youtube.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 8. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. usp.org [usp.org]
- 10. <621> CHROMATOGRAPHY [drugfuture.com]
- 11. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chiraltech.com [chiraltech.com]
- 14. Identity determination and purity testing [chemcon.com]
- 15. Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. agilent.com [agilent.com]
- 18. Chromatography [usp.org]
A Comparative Guide to the Synthesis of (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid: A Cost-Benefit Analysis
For researchers and professionals in drug development, the efficient and cost-effective synthesis of chiral intermediates is a cornerstone of successful pharmaceutical manufacturing. (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid is a key building block in the synthesis of several therapeutic agents, including inhibitors of the hepatitis C virus (HCV) protease. This guide provides an in-depth technical comparison of different synthetic strategies to obtain this valuable compound, offering insights into the practical considerations of each approach. We will delve into a direct, enantioselective synthesis and a classical resolution-based method, evaluating them on metrics of cost, efficiency, safety, and scalability.
Introduction to the Target Molecule
This compound, a derivative of the non-proteinogenic amino acid L-tert-leucine, possesses a crucial stereocenter that is often essential for its biological activity in the final drug substance. The synthesis of this molecule in high enantiomeric purity is therefore of paramount importance. This guide will explore two primary synthetic pathways to achieve this.
Method 1: Direct Enantioselective Synthesis from L-tert-Leucine
This approach leverages the readily available chiral pool of L-tert-leucine ((S)-2-amino-3,3-dimethylbutanoic acid) to directly establish the desired stereochemistry. A one-pot process has been developed that efficiently converts the starting amino acid into the target ureido acid.[1]
Experimental Protocol
Step 1: Silylation of L-tert-Leucine
In a suitable reaction vessel, L-tert-leucine is suspended in a solvent such as dichloromethane (DCM). A silylating agent, for example, N,O-bis(trimethylsilyl)acetamide (BSA), is added to the suspension. The mixture is heated to reflux to facilitate the formation of the silyl ester of the carboxylic acid and the silylated amine in situ. This step is crucial as it protects the reactive functional groups and enhances the solubility of the amino acid in the organic solvent.
Step 2: Urea Formation
After the silylation is complete, the reaction mixture is cooled, and tert-butyl isocyanate is added. The reaction is stirred at ambient temperature until the starting amino acid is consumed, which can be monitored by techniques such as thin-layer chromatography (TLC). The silylated amine reacts with the isocyanate to form the desired urea linkage.
Step 3: Work-up and Isolation
Upon completion of the reaction, the silyl protecting groups are removed by the addition of water. The mixture is then acidified with an aqueous acid, such as hydrochloric acid, to precipitate the product. The solid is collected by filtration, washed, and dried to yield this compound.[1]
Workflow Diagram
Caption: One-pot direct synthesis workflow.
Method 2: Racemic Synthesis and Chiral Resolution
An alternative strategy involves the initial synthesis of the racemic 2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid, followed by a classical chiral resolution to isolate the desired (S)-enantiomer. This method is viable when the racemic starting material, DL-tert-leucine, is significantly cheaper than its enantiopure counterpart.
Experimental Protocol
Step 1: Synthesis of Racemic 2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid
The synthesis of the racemic compound follows a similar procedure to the direct synthesis, but starting with DL-tert-leucine. The amino acid is reacted with tert-butyl isocyanate in a suitable solvent. As there is no need for enantiomeric control at this stage, the reaction conditions can be optimized for yield and simplicity.
Step 2: Diastereomeric Salt Formation
The resulting racemic acid is dissolved in a suitable solvent, such as methanol or ethanol. An equimolar amount of a chiral resolving agent, for example, (R)-(+)-1-phenylethylamine, is added to the solution. The mixture is heated to ensure complete dissolution and then allowed to cool slowly. The diastereomeric salt of the (S)-acid and the (R)-amine, being less soluble, will preferentially crystallize out of the solution.[2][3][4]
Step 3: Isolation of the Desired Diastereomer
The crystallized diastereomeric salt is collected by filtration. The efficiency of the resolution at this stage is crucial and may require multiple recrystallizations to achieve high diastereomeric purity.
Step 4: Liberation of the Enantiopure Acid
The isolated diastereomeric salt is treated with a strong acid, such as hydrochloric acid, to break the salt and liberate the free this compound. The product is then extracted into an organic solvent, and the solvent is removed to yield the pure (S)-enantiomer. The chiral resolving agent can be recovered from the aqueous layer by basification and extraction, allowing for its recycling.
Workflow Diagram
Caption: Racemic synthesis and chiral resolution workflow.
Cost-Benefit Analysis
| Parameter | Method 1: Direct Synthesis | Method 2: Racemic Synthesis & Resolution |
| Starting Material Cost | Higher (L-tert-leucine is more expensive) | Lower (DL-tert-leucine is cheaper) |
| Reagent Cost | Moderate (tert-butyl isocyanate, silylating agent) | Higher (includes chiral resolving agent) |
| Process Complexity | Low (one-pot) | High (multi-step, includes resolution) |
| Overall Yield | Good (typically 60-70% reported) | Moderate (theoretical max of 50% per resolution cycle) |
| Enantiomeric Purity | High (dependent on starting material purity) | High (achievable with careful resolution) |
| Scalability | Excellent (simple process) | Moderate (resolution can be challenging on a large scale) |
| Labor & Time | Low | High |
| Waste Generation | Moderate | Higher (more solvents and reagents used) |
Phosgene-Free Alternative: A Safer Approach
The use of tert-butyl isocyanate, while effective, poses significant safety risks due to its toxicity and reactivity.[3][4][5] A greener and safer alternative involves the use of phosgene substitutes to form the urea bond. Reagents such as N,N'-carbonyldiimidazole (CDI) or carbamates can be employed to activate an amine for reaction with another amine, thereby avoiding the handling of hazardous isocyanates.[6][7][8]
A general approach would involve the reaction of tert-butylamine with a phosgene equivalent like CDI to form an activated intermediate, which would then react with L-tert-leucine to yield the final product. While this method offers a significant safety advantage, specific protocols for the synthesis of this compound using this approach are not as well-documented, and yields may be lower than the isocyanate-based methods. Further process development would be required to optimize this route for large-scale production.
Conclusion and Recommendations
The choice between the direct enantioselective synthesis and the racemic resolution approach depends heavily on the specific needs and resources of the laboratory or manufacturing facility.
-
Method 1 (Direct Synthesis) is highly recommended for its simplicity, efficiency, and scalability. If the cost of L-tert-leucine is manageable, this one-pot process offers a clear advantage in terms of time, labor, and overall process robustness.
-
Method 2 (Racemic Synthesis and Resolution) becomes economically viable when there is a significant price difference between L-tert-leucine and DL-tert-leucine. This method, however, requires more extensive process development to optimize the crystallization and resolution steps and is inherently less efficient in terms of theoretical yield.
For research and development purposes where safety is a primary concern and smaller quantities are required, exploring phosgene-free alternatives is a commendable strategy. While potentially less optimized, these routes align with the principles of green chemistry and reduce the risks associated with highly toxic reagents.
Ultimately, a thorough cost analysis of raw materials at the desired scale, coupled with an evaluation of the available equipment and expertise, will guide the final decision on the most appropriate synthetic route.
References
-
Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (n.d.). Retrieved from [Link]
-
Illustrate how to resolve racemic 1-phenylethanamine (shown in the margin.. - Filo. (2025, May 30). Retrieved from [Link]
-
Synthesis of t-butyl (2-aminoethyl)carbamate - PrepChem.com. (n.d.). Retrieved from [Link]
-
22.9: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2024, November 7). Retrieved from [Link]
-
Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence... - ResearchGate. (n.d.). Retrieved from [Link]
-
Syntheses and Reactions of Silyl Carbamates. 1. Chemoselective Transformation of Amino Protecting Groups via tert - datapdf.com. (1989, August 31). Retrieved from [Link]
-
Diastereomeric resolution of p-chloromandelic acid with (R)-phenylethylamine - PubMed. (n.d.). Retrieved from [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Facile Resolution OF N-tert-Butoxy-Carbonyl Amino Acids: The Importance of Enantiomeric Purity in Peptide Synthesis - ResearchGate. (2025, August 5). Retrieved from [Link]
- WO2009039361A2 - Process for the preparation of (s)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid - Google Patents. (n.d.).
-
4 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application in Carbon-11 Chemistry | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Chiral resolution of dl-leucine via salifying tartaric acid derivatives - RSC Publishing. (n.d.). Retrieved from [Link]
-
Selected syntheses of ureas through phosgene substitutes | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Urea Formation - Common Conditions. (n.d.). Retrieved from [Link]
-
Phosgene‐free synthetic routes to carboxylates, carbamates, ureas, and... - ResearchGate. (n.d.). Retrieved from [Link]
-
Chiral resolution of dl-leucine via salifying tartaric acid derivatives - ResearchGate. (n.d.). Retrieved from [Link]
-
Non-phosgene route to unsymmetrical ureas from N-Cbz-alpha-amino acid amides | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
- CN111170846A - A kind of method for preparing 3,3-dimethyl-2-oxo-butyric acid. (n.d.).
-
Process for the preparation of 3,3-dimethylbutanal - Patent US-7348459-B2 - PubChem. (n.d.). Retrieved from [Link]
- EP0884299A1 - Process for the synthesis of 3,3-dimethyl-butyric acid - Google Patents. (n.d.).
Sources
- 1. WO2009039361A2 - Process for the preparation of (s)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid - Google Patents [patents.google.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Illustrate how to resolve racemic 1-phenylethanamine (shown in the margin.. [askfilo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Diastereomeric resolution of p-chloromandelic acid with (R)-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Structural Analogs of (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic Acid and Their Efficacy as Soluble Epoxide Hydrolase Inhibitors
This guide provides a comprehensive comparison of structural analogs of (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid, a potent inhibitor of soluble epoxide hydrolase (sEH). It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of sEH inhibitors. This document delves into the structure-activity relationships (SAR), comparative efficacy based on experimental data, and the methodologies employed for their evaluation.
Introduction: The Significance of Soluble Epoxide Hydrolase Inhibition
Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a critical enzyme in the metabolism of endogenous signaling lipids.[1][2] Specifically, it catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are cytochrome P450-derived metabolites of arachidonic acid. EETs possess potent vasodilatory, anti-inflammatory, and analgesic properties.[2][3] By converting EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), sEH effectively diminishes these protective effects.[4] Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases, including hypertension, atherosclerosis, and inflammatory pain.[3][4][5]
The lead compound, this compound, belongs to a class of 1,3-disubstituted urea-based compounds that have been identified as potent and stable inhibitors of sEH.[1][2] These inhibitors are competitive, tight-binding molecules that interact stoichiometrically with the enzyme.[2] However, early compounds in this class suffered from poor aqueous solubility, limiting their therapeutic potential.[1][2] This has driven extensive research into the development of structural analogs with improved physicochemical properties and enhanced in vivo efficacy.
This guide will explore the key structural modifications of the parent molecule and their impact on inhibitory activity, providing a framework for the rational design of next-generation sEH inhibitors.
Structure-Activity Relationship (SAR) Analysis of Urea-Based sEH Inhibitors
The general pharmacophore for this class of inhibitors can be dissected into three key regions: the urea core, the "left-hand side" (LHS) alkyl or aryl group, and the "right-hand side" (RHS) amino acid-derived moiety. Our lead compound features a tert-butyl group on the LHS and a 3,3-dimethylbutanoic acid group on the RHS.
The Central Urea Pharmacophore
The 1,3-disubstituted urea motif is a cornerstone of high-affinity sEH inhibition.[6] This is primarily due to its ability to form tight hydrogen bonds with key residues in the enzyme's active site, particularly with the catalytic aspartate (Asp335).[6] Modifications to this core, such as replacing one of the nitrogen atoms to create an amide, have been shown to be detrimental to inhibitory potency. For instance, the urea-based inhibitor (1) was found to be 15- to 30-fold more potent than its corresponding amide analogs (2 and 3).[2]
Modifications of the "Left-Hand Side" (LHS) Moiety
The LHS of the inhibitor typically occupies a hydrophobic pocket in the sEH active site. Consequently, lipophilicity is a significant driver of potency.[1][7]
-
Alkyl Groups: Bulky, hydrophobic groups such as adamantyl and tert-butyl are well-tolerated and often confer high potency.
-
Aryl Groups: Replacing the alkyl group with an aryl moiety, particularly a substituted phenyl ring, has been a fruitful strategy for improving both potency and pharmacokinetic properties.[4][8]
-
Small, non-polar meta or para substituents on the phenyl ring dramatically increase inhibitory potency compared to an unsubstituted phenyl ring.[4]
-
Conversely, ortho substitution has a clear negative impact on activity.[4]
-
Increasing the size of the hydrophobic para substituent can lead to a significant increase in potency.[4]
-
Polar para substituents generally result in less potent inhibitors, highlighting the hydrophobic nature of this binding pocket.[4]
-
Modifications of the "Right-Hand Side" (RHS) Moiety
The RHS moiety, derived from an amino acid in the lead compound, also plays a crucial role in inhibitor binding and influences the overall physicochemical properties of the molecule.
-
Piperidine-based Analogs: A highly successful modification has been the replacement of the amino acid with an acyl-piperidine group. This has led to compounds with substantially improved pharmacokinetic profiles.[4][8] For example, 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea showed a 7-fold increase in potency and a remarkable 3300-fold increase in AUC (Area Under the Curve) compared to its adamantane analogue.[4][8]
-
Incorporation of Polar Groups: To address the poor solubility of early inhibitors, polar groups have been strategically incorporated. These modifications are best tolerated when placed at a sufficient distance from the core urea function, thereby minimizing disruption of the key binding interactions.[1][2] This approach has successfully yielded compounds with improved water solubility without a significant loss of inhibitory activity.[1]
Below is a diagram illustrating the key structure-activity relationships for urea-based sEH inhibitors.
Caption: Key Structure-Activity Relationships of Urea-Based sEH Inhibitors.
Comparative Efficacy of Selected Analogs
The following table summarizes the in vitro inhibitory activity (IC₅₀) of the lead compound and several key structural analogs against human soluble epoxide hydrolase (hsEH). The data has been compiled from various published studies to facilitate a direct comparison.
| Compound ID | Left-Hand Side (LHS) | Right-Hand Side (RHS) | hsEH IC₅₀ (nM) | Key Features | Reference |
| Lead Compound | tert-Butyl | (S)-3,3-dimethylbutanoic acid | Potent (specific value not consistently reported) | Parent structure | [9] |
| Analog 1 | Adamantyl | Piperidine-1-carboxamide | ~5 | High potency, poor solubility | [4] |
| Analog 2 | 4-Trifluoromethoxyphenyl | 1-(Cyclopropanecarbonyl)piperidin-4-yl | 0.7 | High potency, excellent PK | [4][8] |
| Analog 3 | Phenyl | 1-Propionylpiperidin-4-yl | 26 | Moderate potency | [4] |
| Analog 4 | 4-Methoxyphenyl | 1-Propionylpiperidin-4-yl | 1.8 | Increased potency with hydrophobic substituent | [4] |
| Analog 5 | 4-Hydroxyphenyl | 1-Propionylpiperidin-4-yl | 100 | Decreased potency with polar substituent | [4] |
Note: IC₅₀ values can vary depending on assay conditions. The data presented here is for comparative purposes.
The data clearly demonstrates that moving from simple alkyl groups to substituted aryl groups on the LHS, in combination with an acyl-piperidine moiety on the RHS (as in Analog 2), can lead to a dramatic improvement in both potency and pharmacokinetic properties.[4][8] The comparison between Analogs 3, 4, and 5 underscores the importance of a hydrophobic substituent at the para position of the phenyl ring for optimal activity.[4]
Experimental Protocols
The reliable evaluation of sEH inhibitors requires robust and validated experimental methodologies. Below are detailed protocols for the in vitro screening of these compounds.
In Vitro sEH Inhibitor Screening: Fluorometric Assay
This high-throughput assay is widely used for the initial screening of sEH inhibitors and the determination of IC₅₀ values.[10][11][12]
Principle: The assay is based on the sEH-catalyzed hydrolysis of a non-fluorescent substrate to a highly fluorescent product. The rate of fluorescence increase is proportional to the sEH activity. Inhibitors will decrease this rate.
Materials:
-
Human recombinant sEH enzyme
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Non-fluorescent sEH substrate (e.g., (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)
-
Test compounds and a known sEH inhibitor as a positive control (e.g., N-Cyclohexyl-Nʹ-dodecylurea, NCND)
-
96-well or 384-well microplates (black, clear bottom)
-
Fluorescence microplate reader (Ex/Em ≈ 330-362/460-465 nm)
Step-by-Step Protocol:
-
Compound Preparation:
-
Dissolve test compounds in DMSO to create concentrated stock solutions (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in sEH Assay Buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid enzyme inhibition.
-
-
Assay Setup:
-
In a microplate, add the following to each well:
-
sEH Assay Buffer
-
Diluted test compound or vehicle control (for 100% activity) or positive control inhibitor.
-
Human recombinant sEH enzyme (final concentration typically in the low nM range).
-
-
Include "no enzyme" controls to measure background fluorescence.
-
-
Pre-incubation:
-
Incubate the plate at room temperature (or 30°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.[11]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the sEH substrate (e.g., PHOME, final concentration around 5 µM) to all wells.[11]
-
Immediately place the plate in a pre-warmed microplate reader.
-
Measure the fluorescence kinetically over a period of 15-30 minutes, with readings taken every 30-60 seconds.[10]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the "no enzyme" control from all other rates.
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
The following diagram outlines the workflow for the fluorometric sEH inhibitor screening assay.
Caption: Workflow for Fluorometric sEH Inhibitor Screening.
In Vivo Evaluation: Carrageenan-Induced Inflammatory Pain Model
For promising analogs with good in vitro potency and pharmacokinetic profiles, in vivo efficacy is assessed. A common model is the carrageenan-induced inflammatory pain model in rodents.
Principle: Intraplantar injection of carrageenan induces a local inflammatory response characterized by hyperalgesia (increased sensitivity to pain). An effective sEH inhibitor will reduce this hyperalgesia by increasing the levels of anti-inflammatory EETs.
Brief Protocol:
-
Rodents (e.g., mice or rats) are orally administered the test compound or vehicle.
-
After a set period (to allow for drug absorption), carrageenan is injected into the plantar surface of one hind paw.
-
Mechanical withdrawal thresholds are measured at baseline and at various time points post-carrageenan injection using a von Frey filament apparatus.
-
A significant increase in the withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect.
This model was used to demonstrate that 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea has a 1000-fold greater potency than morphine in reducing hyperalgesia.[4]
Conclusion and Future Directions
The development of structural analogs of this compound has led to a new generation of highly potent and orally bioavailable sEH inhibitors. The key to this success has been a systematic approach to SAR, focusing on optimizing the hydrophobic interactions in the enzyme's active site while simultaneously improving the physicochemical properties of the inhibitors.
Specifically, the transition from simple alkyl groups to substituted aryl moieties on the LHS and the replacement of the amino acid with an acyl-piperidine group on the RHS have proven to be highly effective strategies. These modifications have yielded compounds with nanomolar to picomolar potency and excellent pharmacokinetic profiles, translating to significant efficacy in preclinical models of inflammation and pain.
Future research in this area will likely focus on:
-
Target Residence Time: Optimizing the dissociation rate of the inhibitor-enzyme complex to achieve prolonged in vivo efficacy.[5][6]
-
Selectivity: Ensuring high selectivity for sEH over other hydrolases and cellular targets to minimize off-target effects.
-
Dual-Target Inhibitors: Designing molecules that inhibit both sEH and other relevant targets, such as cyclooxygenase-2 (COX-2), to achieve synergistic therapeutic effects.[13]
The continued application of rational drug design principles, guided by the robust experimental methodologies outlined in this guide, holds great promise for the development of novel sEH inhibitors as therapeutics for a wide range of human diseases.
References
-
Morisseau, C., Goodrow, M. H., Dowdy, D., Zheng, J., Greene, J. F., Sanborn, J. R., & Hammock, B. D. (2002). Structural refinement of urea-based inhibitors of soluble epoxide hydrolases. Biochemical Pharmacology, 63(9), 1599-1608. [Link]
-
Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual review of pharmacology and toxicology, 45, 311-333. [Link]
-
Rose, T. E., Webber, K., Glicenstein, H., Gless, R. D., Tsai, H. J., Harris, T., ... & Hammock, B. D. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl) urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. Journal of medicinal chemistry, 53(20), 7444-7462. [Link]
-
Rose, T. E., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure−Activity Relationships, Pharmacokinetics, and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry, 53(20), 7444-7462. [Link]
-
Kim, I. H., et al. (2012). Synthesis and Structure−Activity Relationship Studies of Urea-Containing Pyrazoles as Dual Inhibitors of Cyclooxygenase-2 and Soluble Epoxide Hydrolase. Journal of Medicinal Chemistry, 55(15), 6859-6874. [Link]
-
Shen, H. C., & Hammock, B. D. (2012). Soluble epoxide hydrolase: a novel therapeutic target for pain, inflammation, and neurodegenerative diseases. Pharmacological reviews, 64(1), 148-181. [Link]
-
Assay Genie. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric). [Link]
-
Pérez-García, L. A., et al. (2021). Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain: A New Indication for Soluble Epoxide Hydrolase Inhibitors. ACS Medicinal Chemistry Letters, 12(9), 1436-1443. [Link]
-
Kim, J., et al. (2007). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical biochemistry, 370(2), 209-218. [Link]
-
Liu, J. Y., et al. (2013). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of medicinal chemistry, 56(21), 8498-8508. [Link]
-
Liu, J. Y., et al. (2013). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry, 56(21), 8498-8508. [Link]
-
Agilent Technologies. (2023). Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. [Link]
-
Lee, K., et al. (2018). In Vitro and In Silico Studies of Soluble Epoxide Hydrolase Inhibitors from the Roots of Lycopus lucidus. Molecules, 23(11), 2949. [Link]
-
Lajarín-Cuesta, R., et al. (2018). Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits. Journal of Chemical Information and Modeling, 58(8), 1664-1679. [Link]
- Google Patents. (n.d.). Process for the preparation of (s)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid.
Sources
- 1. Structural refinement of inhibitors of urea-based soluble epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. metabolomics.se [metabolomics.se]
- 3. researchgate.net [researchgate.net]
- 4. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2009039361A2 - Process for the preparation of (s)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid - Google Patents [patents.google.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Chemical Waste Management
The foundation of safe laboratory practice lies in a proactive approach to waste management. Before beginning any procedure involving (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid, it is crucial to consider the entire lifecycle of the chemical, from acquisition to disposal. The principles of waste minimization should always be applied.[1][2] This includes ordering only the necessary quantities, maintaining a clear chemical inventory, and exploring possibilities for sharing surplus materials with other research groups.[1]
Hazard Assessment and Regulatory Context
Therefore, it is imperative to handle this compound as a regulated chemical waste stream. All disposal activities must comply with federal, state, and local regulations, such as those outlined by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4][5] Your institution's Environmental Health and Safety (EHS) department is the ultimate authority for guidance and approval of all disposal procedures.[6]
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, appropriate personal protective equipment must be worn. This serves as the primary barrier against potential exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield.[7] | Protects eyes from potential splashes of the chemical or its solutions. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[7] | Prevents skin contact. Glove integrity should be checked before each use. |
| Body Protection | A standard laboratory coat.[7] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | May be required if handling fine powders or generating aerosols. Consult your institution's EHS for guidance. | Prevents inhalation of airborne particles. The necessity of respiratory protection will depend on the specific handling procedures. |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Sources
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. acewaste.com.au [acewaste.com.au]
- 3. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 4. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. epa.gov [epa.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cn.canbipharm.com [cn.canbipharm.com]
Comprehensive Safety and Handling Guide for (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid
Core Principles of Safe Handling
The primary objective when working with any chemical substance is the minimization of exposure. For (S)-2-(3-(tert-Butyl)ureido)-3,3-dimethylbutanoic acid, a solid organic compound, the main routes of potential exposure are inhalation of dust particles, dermal contact, and eye contact. The following protocols are designed to mitigate these risks through a combination of engineering controls, personal protective equipment, and stringent operational procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to ensuring personal safety. The following table outlines the recommended PPE for handling this compound, with the rationale for each selection.
| Protection Area | Recommended Equipment | Key Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields.[1][2] | Provides a necessary barrier against accidental splashes and airborne particles. Standard laboratory eyewear is the minimum requirement.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[1][4] | Nitrile gloves offer good protection against incidental contact with a wide range of chemicals.[3] Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid skin contact.[2] |
| Body Protection | A fully-buttoned laboratory coat.[2][4] | A lab coat protects the skin and personal clothing from contamination. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron or coveralls should be considered. |
| Respiratory Protection | A NIOSH-approved respirator or dust mask (e.g., N95).[1][2] | Recommended when handling the solid compound in a manner that may generate dust, especially in areas with inadequate ventilation, to prevent inhalation.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures both safety and the integrity of the compound. The following workflow outlines the key steps for the safe management of this compound in a laboratory setting.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure that the designated work area, preferably a chemical fume hood, is clean and uncluttered.[2] Confirm that a safety shower and eyewash station are readily accessible.[2] Don all personal protective equipment as specified in the table above.
-
Weighing and Transfer : To minimize the generation of airborne dust, conduct all weighing and transfer operations within a fume hood or using a draft shield.[2] Use a spatula to carefully handle the solid material.
-
Experimental Use : When dissolving or mixing, add the compound slowly to the solvent or reaction mixture to avoid splashing. Maintain awareness of the reaction conditions and potential for exotherms.
-
Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes.[6] Seek medical attention if irritation persists. |
| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6][7] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.[5][6] |
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
-
Solid Waste : Collect unused or contaminated solid this compound in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste : Solutions containing the compound should be collected in a designated, labeled hazardous waste container.
-
Disposal Method : The recommended method of disposal is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5] All waste disposal must be carried out in accordance with local, state, and federal regulations.[7] Consult your institution's environmental health and safety office for specific guidance.
-
Contaminated PPE : Dispose of contaminated gloves and other disposable PPE in the designated solid waste container. Lab coats that become contaminated should be professionally laundered or disposed of as hazardous waste.
Scientific Rationale and Trustworthiness
The protocols outlined in this guide are based on established safety principles for handling solid organic compounds in a laboratory setting. The emphasis on engineering controls (fume hood), a multi-component PPE strategy, and controlled procedures is designed to create a self-validating system of safety. By understanding the why behind each step—for instance, weighing in a fume hood to prevent inhalation of fine particles—researchers can cultivate a proactive safety culture. The lack of specific toxicological data for this compound necessitates treating it with a high degree of caution, assuming potential for irritation to the skin, eyes, and respiratory system, which is a common characteristic of similar chemical classes.[5]
References
- Personal protective equipment for handling Urea, (p-hydroxyphenethyl)- - Benchchem.
- Personal protective equipment for handling Urea, m-toluoyl- - Benchchem.
- Personal protective equipment for handling (2-Aminophenyl)urea - Benchchem.
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
- Safety D
- SAFETY D
- SAFETY D
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
